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Core Science & Biosynthesis

Foundational

"5-Chloroisoquinolin-1-amine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinolin-1-amine Abstract 5-Chloroisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinolin-1-amine

Abstract

5-Chloroisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis, while not extensively documented in a single comprehensive source, can be achieved through several logical and strategic pathways. This guide provides an in-depth analysis of plausible and field-proven synthetic routes to this important molecule. We will delve into the underlying chemical principles, explain the rationale behind experimental choices, and provide detailed protocols for key transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel isoquinoline-based compounds.

Introduction: The Significance of the 5-Chloroisoquinolin-1-amine Scaffold

The isoquinoline nucleus is a prevalent motif in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of 5-Chloroisoquinolin-1-amine, featuring a chlorine atom on the benzene ring and an amino group at the 1-position of the pyridine ring, offers a unique combination of electronic and steric properties. The chlorine atom can serve as a handle for further functionalization via cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations. This dual functionality makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly in oncology and neuroscience.[1][2][3]

This guide will explore three primary synthetic strategies for the preparation of 5-Chloroisoquinolin-1-amine, each with its own set of advantages and challenges.

Synthesis Pathway I: Nitration and Reduction of 5-Chloroisoquinoline

This classical approach relies on the functionalization of a pre-formed 5-chloroisoquinoline core. The key steps involve electrophilic nitration followed by reduction of the resulting nitro group.

Rationale and Mechanistic Considerations

The success of this pathway hinges on the regioselectivity of the nitration step. The isoquinoline ring system is activated towards electrophilic attack on the benzene portion (positions 5 and 8). The existing chloro substituent at the 5-position is an ortho-, para-directing group, which would favor nitration at positions 6 and 8. However, the pyridine nitrogen deactivates the entire ring system, particularly the heterocyclic ring, towards electrophilic substitution. The interplay of these electronic effects makes the prediction of the major isomer complex, and a mixture of products is likely. The desired 1-nitro-5-chloroisoquinoline may be a minor product, necessitating careful chromatographic separation.

The subsequent reduction of the nitro group to the corresponding amine is a well-established and high-yielding transformation, commonly achieved with reducing agents like tin(II) chloride or iron in acidic media.[4][5]

Experimental Protocols

Step 1: Synthesis of 5-Chloroisoquinoline

This precursor can be synthesized from 5-aminoisoquinoline via a Sandmeyer reaction.[6]

  • Diazotization: 5-aminoisoquinoline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[6]

  • Sandmeyer Reaction: The diazonium salt is then added to a solution of copper(I) chloride in hydrochloric acid, which catalyzes the displacement of the diazonium group with a chlorine atom.[6]

Step 2: Nitration of 5-Chloroisoquinoline (Proposed)

  • To a solution of 5-chloroisoquinoline in concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then carefully poured onto ice and neutralized with a base to precipitate the nitro-substituted products.

  • The resulting mixture of isomers would require purification by column chromatography to isolate the desired 1-nitro-5-chloroisoquinoline.

Step 3: Reduction of 1-Nitro-5-chloroisoquinoline to 5-Chloroisoquinolin-1-amine

A reliable protocol for the reduction of a similar compound, 1-chloro-5-nitroisoquinoline, to 5-amino-1-chloroisoquinoline can be adapted.[4]

  • A mixture of the isolated 1-nitro-5-chloroisoquinoline, stannous chloride dihydrate, and a suitable solvent such as ethyl acetate is refluxed under a nitrogen atmosphere for several hours.[4]

  • After cooling, the reaction mixture is poured into ice-water and basified with an aqueous solution of sodium carbonate.[4]

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.[4]

  • The crude product is purified by column chromatography on silica gel to yield 5-Chloroisoquinolin-1-amine.[4]

Data Summary
StepReactantsReagentsKey ConditionsExpected Outcome
15-AminoisoquinolineNaNO₂, HCl, CuCl0-5 °C5-Chloroisoquinoline
25-ChloroisoquinolineHNO₃, H₂SO₄0 °C to RTMixture of nitroisomers
31-Nitro-5-chloroisoquinolineSnCl₂·2H₂O, Ethyl AcetateReflux5-Chloroisoquinolin-1-amine
Pathway Diagram

Pathway_I cluster_0 Pathway I: Nitration and Reduction 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Chloroisoquinoline 5-Chloroisoquinoline 5-Aminoisoquinoline->5-Chloroisoquinoline Sandmeyer Reaction 1-Nitro-5-chloroisoquinoline 1-Nitro-5-chloroisoquinoline 5-Chloroisoquinoline->1-Nitro-5-chloroisoquinoline Nitration 5-Chloroisoquinolin-1-amine 5-Chloroisoquinolin-1-amine 1-Nitro-5-chloroisoquinoline->5-Chloroisoquinolin-1-amine Reduction Pathway_II cluster_1 Pathway II: Selective Amination Precursor Precursor 1,5-Dichloroisoquinoline 1,5-Dichloroisoquinoline Precursor->1,5-Dichloroisoquinoline Chlorination 5-Chloroisoquinolin-1-amine 5-Chloroisoquinolin-1-amine 1,5-Dichloroisoquinoline->5-Chloroisoquinolin-1-amine Selective Amination (Buchwald-Hartwig or SNAr)

Caption: Synthesis of 5-Chloroisoquinolin-1-amine via Pathway II.

Synthesis Pathway III: From 5-Chloroisoquinolin-1(2H)-one

This pathway utilizes a readily available or synthesizable isoquinolinone intermediate, which is then converted to the target amine.

Rationale and Mechanistic Considerations

5-Chloroisoquinolin-1(2H)-one is a known compound. [7][8]The conversion of the lactam functionality in the isoquinolinone to an amine can be achieved through a two-step process: chlorination followed by amination. The chlorination of the isoquinolinone at the 1-position is a standard transformation, typically accomplished with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step generates the same 1,5-dichloroisoquinoline intermediate as in Pathway II. The subsequent amination would then proceed as described previously, taking advantage of the enhanced reactivity of the C1-Cl bond.

Experimental Protocols

Step 1: Synthesis of 5-Chloroisoquinolin-1(2H)-one (Proposed)

While this compound is commercially available, a potential synthesis could involve the cyclization of a suitably substituted phenylacetic acid derivative.

Step 2: Chlorination of 5-Chloroisoquinolin-1(2H)-one to 1,5-Dichloroisoquinoline

  • A mixture of 5-chloroisoquinolin-1(2H)-one and phosphorus oxychloride is heated at reflux for several hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 1,5-dichloroisoquinoline.

Step 3: Amination of 1,5-Dichloroisoquinoline to 5-Chloroisoquinolin-1-amine

This step is identical to Step 2 in Pathway II, employing either a Buchwald-Hartwig amination or a direct nucleophilic aromatic substitution.

Data Summary
StepReactantsReagentsKey ConditionsExpected Outcome
1Appropriate Precursor-Cyclization5-Chloroisoquinolin-1(2H)-one
25-Chloroisoquinolin-1(2H)-onePOCl₃Reflux1,5-Dichloroisoquinoline
31,5-DichloroisoquinolineAmmonia sourceHeat5-Chloroisoquinolin-1-amine
Pathway Diagram

Pathway_III cluster_2 Pathway III: From Isoquinolinone Starting Material Starting Material 5-Chloroisoquinolin-1(2H)-one 5-Chloroisoquinolin-1(2H)-one Starting Material->5-Chloroisoquinolin-1(2H)-one Synthesis 1,5-Dichloroisoquinoline 1,5-Dichloroisoquinoline 5-Chloroisoquinolin-1(2H)-one->1,5-Dichloroisoquinoline Chlorination 5-Chloroisoquinolin-1-amine 5-Chloroisoquinolin-1-amine 1,5-Dichloroisoquinoline->5-Chloroisoquinolin-1-amine Amination

Caption: Synthesis of 5-Chloroisoquinolin-1-amine via Pathway III.

Conclusion and Future Perspectives

The synthesis of 5-Chloroisoquinolin-1-amine can be approached through several viable synthetic routes. Pathway I, while conceptually straightforward, may present challenges in regiocontrol during the nitration step. Pathways II and III offer a more controlled approach through the selective amination of a 1,5-dichloroisoquinoline intermediate, with the Buchwald-Hartwig amination being a particularly promising method due to its high efficiency and functional group tolerance.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. Further research into the optimization of the proposed steps, particularly the selective amination of 1,5-dichloroisoquinoline, would be beneficial for the development of a robust and efficient synthesis of this valuable building block.

References

  • BenchChem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 5-Chloroisoquinoline in materials science.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

Sources

Exploratory

5-Chloroisoquinolin-1-amine: A Critical Pharmacophore and Building Block in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics, the architecture of a small molecule inhibitor dictates its clinical viability. 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) has emerged as a highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the architecture of a small molecule inhibitor dictates its clinical viability. 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) has emerged as a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting the AGC family of serine/threonine kinases[1].

This technical guide deconstructs the dual utility of 5-chloroisoquinolin-1-amine. Biologically, its 1-aminoisoquinoline core serves as a potent, ATP-competitive hinge-binding pharmacophore, famously utilized in the development of Rho-associated protein kinase (ROCK) inhibitors[2]. Chemically, the C5-chloro substituent provides an essential synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration[3].

Physicochemical Profiling & Structural Elucidation

The selection of 5-chloroisoquinolin-1-amine as a starting fragment is not arbitrary; it is driven by precise physicochemical parameters that align with the Rule of Three (Ro3) for fragment libraries.

Quantitative Data Summary
PropertyValueStructural & Mechanistic Implication
CAS Number 102199-98-4Unique identifier for procurement and database tracking[1].
Molecular Formula

Defines the core fragment mass.
Molecular Weight 178.62 g/mol Ideal fragment size (<300 Da), allowing room for molecular growth without violating Lipinski's Rule of Five[1].
Hydrogen Bond Donors 1 (

)
Critical for donating a hydrogen bond to the kinase hinge region backbone carbonyl.
Hydrogen Bond Acceptors 1 (Ring Nitrogen)Critical for accepting a hydrogen bond from the kinase hinge region backbone amide.
Synthetic Handle C5-ChlorineModulates core

and enables late-stage diversification via cross-coupling[3].

Causality of Structural Features: The addition of the chlorine atom at the C5 position significantly alters the electronic distribution of the isoquinoline ring. Through inductive electron withdrawal, the chlorine atom slightly lowers the


 of the 1-amino group. This increases the fraction of the unionized compound at physiological pH, directly enhancing cellular membrane permeability. Furthermore, the C5 position projects directly into the hydrophobic pocket adjacent to the ATP-binding site, providing a vector for affinity-enhancing van der Waals interactions[2].

Mechanistic Role in Kinase Inhibition (ROCK1/2)

The ROCK1 and ROCK2 isoforms are master regulators of the actin cytoskeleton. Aberrant ROCK signaling is implicated in cardiovascular diseases, neurodegeneration, and tumor metastasis.

5-Chloroisoquinolin-1-amine derivatives act as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket in the active conformation of the kinase. The bidentate hydrogen-bonding motif of the 1-aminoisoquinoline core perfectly mimics the adenine ring of ATP, anchoring the molecule to the hinge region, while the C5-substituents block the catalytic cleft.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Ser/Thr Kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinolin-1-amine Derivative Inhibitor->ROCK Blocks ATP Pocket MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Promotes

Fig 1. ROCK signaling pathway and the ATP-competitive intervention point of the inhibitor.

Experimental Workflows & Methodologies

To transform 5-chloroisoquinolin-1-amine from a simple fragment into a potent lead candidate, researchers employ a rigorous Fragment-Based Drug Discovery (FBDD) workflow.

FBDD_Workflow Frag Fragment Library (5-Chloroisoquinolin-1-amine) Screen Primary Screening (TR-FRET Assay) Frag->Screen Xray X-ray Crystallography (Hinge Binding) Screen->Xray Hit ID Opt Hit-to-Lead Optimization (Suzuki Coupling) Xray->Opt Structure-Guided InVivo In Vivo Profiling (PK/PD) Opt->InVivo Lead Candidate

Fig 2. Fragment-Based Drug Discovery (FBDD) workflow utilizing 5-chloroisoquinolin-1-amine.

Workflow A: Hit-to-Lead Optimization via Suzuki-Miyaura Cross-Coupling

The C5-chlorine is a highly resilient yet accessible handle for palladium-catalyzed cross-coupling[3]. The following protocol outlines the derivatization of the fragment.

Objective: To functionalize the C5 position with aryl/heteroaryl boronic acids for SAR exploration.

  • Step 1: Reaction Assembly (Inert Atmosphere). Combine 5-chloroisoquinolin-1-amine (1.0 eq), aryl boronic acid (1.2 eq), and potassium carbonate (

    
    , 2.0 eq) in a Schlenk flask.
    
    • Causality:

      
       is selected as a mild, inorganic base. It effectively quaternizes the boronic acid to form a reactive boronate complex, facilitating transmetalation, without being strong enough to deprotonate the unprotected 1-amino group (which could otherwise lead to off-target N-arylation).
      
  • Step 2: Catalyst Addition. Add

    
     (0.05 eq).
    
    • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This steric bulk accelerates the reductive elimination step of the catalytic cycle and prevents the formation of inactive palladium black, which is crucial when activating the relatively challenging C-Cl bond compared to C-Br or C-I.

  • Step 3: Solvent Addition & Degassing. Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v).
    
    • Causality: The biphasic nature of the reaction requires a co-solvent system. 1,4-Dioxane effectively solubilizes the organic fragment and catalyst, while water is strictly required to dissolve the

      
       and drive the formation of the crucial hydroxyboronate intermediate.
      
  • Step 4: Heating & In-Process Control (IPC). Heat the mixture to 90°C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows <5% of the starting material (m/z 179

      
      ) and the emergence of the target product mass.
      
  • Step 5: Workup & Purification. Quench with water, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography (Silica gel, DCM/MeOH gradient).
    
Workflow B: TR-FRET Primary Screening for Kinase Inhibition

Once the library of 5-substituted derivatives is synthesized, their biological efficacy must be quantified.

Objective: Quantify the


 of the synthesized derivatives against ROCK1.
  • Step 1: Reagent Preparation. Prepare ROCK1 kinase domain, ATP, and a biotinylated peptide substrate in kinase buffer (HEPES,

    
    , EGTA, DTT, Tween-20).
    
    • Causality:

      
       is essential as it forms the biologically active ATP-Mg complex required for phosphoryl transfer. DTT maintains the reducing environment, preventing kinase dimerization via off-target disulfide bonds.
      
  • Step 2: Compound Incubation. Dispense the inhibitor library into a 384-well plate. Add the kinase/substrate mixture and incubate for 15 minutes.

    • Causality: Pre-incubation allows the ATP-competitive isoquinolin-1-amine derivatives to reach binding equilibrium in the hinge region before the catalytic reaction is initiated.

  • Step 3: Reaction Initiation. Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Step 4: Detection & Self-Validation. Add the TR-FRET detection mixture (Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC).

    • Self-Validation: The assay includes strictly defined Z'-factor controls (DMSO as negative control, staurosporine as positive control). The plate data is only accepted if

      
      , ensuring the signal-to-noise ratio is statistically robust for hit identification.
      

Analytical Validation & Quality Control

To ensure scientific integrity, every synthesized derivative originating from 5-chloroisoquinolin-1-amine must undergo a rigid, self-validating Quality Control (QC) matrix:

  • High-Resolution Mass Spectrometry (HRMS): Ensures the exact mass of the cross-coupled product matches the theoretical mass within a <5 ppm error margin, confirming the successful displacement of the C5-chlorine.

  • Nuclear Magnetic Resonance (NMR):

    
     and 
    
    
    
    NMR are utilized to confirm regiochemistry. The successful Suzuki coupling is validated by the disappearance of the characteristic C5-proton (if comparing to an unsubstituted ring) or the shift in the C5-carbon signal, alongside the appearance of the new aryl substituent peaks in the aromatic region (7.0 - 8.5 ppm). The broad singlet corresponding to the 1-
    
    
    group (~6.5 ppm in DMSO-
    
    
    ) must remain intact, proving the coupling conditions did not degrade the hinge-binding pharmacophore.

Conclusion

5-Chloroisoquinolin-1-amine is far more than a simple chemical catalog item; it is a meticulously evolved building block that sits at the intersection of synthetic versatility and biological potency. By understanding the causality behind its physicochemical properties—specifically its hinge-binding amino group and its cross-coupling-ready chlorine atom—drug development professionals can systematically design highly selective, potent kinase inhibitors capable of advancing through the preclinical pipeline.

References

Sources

Foundational

"5-Chloroisoquinolin-1-amine" molecular structure

Molecular Scaffold Analysis & Synthetic Methodology Executive Summary 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4 ) is a privileged heteroaromatic scaffold extensively utilized in medicinal chemistry, particularly in t...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Chloroisoquinolin-1-amine (CAS: 102199-98-4 ) is a privileged heteroaromatic scaffold extensively utilized in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., ROCK, PKA) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Structurally, it features an isoquinoline bicyclic core functionalized with a primary amine at the C1 position and a chlorine atom at the C5 position. This specific substitution pattern is critical: the C1-amine serves as a key hydrogen bond donor/acceptor in the kinase hinge region, while the C5-chlorine atom modulates lipophilicity (logP) and blocks metabolic oxidation at a typically reactive site, enhancing the molecule's pharmacokinetic profile.

Technical Note on Isomerism: Researchers must distinguish this compound from its reverse isomer, 1-chloro-5-aminoisoquinoline (CAS 374554-54-8). Confusion between these two positional isomers is common in database searches. This guide focuses strictly on the 1-amino-5-chloro regioisomer.

Structural Characterization & Properties
2.1. Nomenclature and Numbering

The isoquinoline ring system is numbered starting from the carbon adjacent to the nitrogen atom in the pyridine ring (C1) and proceeding counter-clockwise.

  • Position 1: Amino group (-NH₂).[2] Critical for H-bonding.

  • Position 2: Nitrogen atom (Isoquinoline core).[3][4][5][6]

  • Position 5: Chlorine atom (-Cl).[3][7][8][9] Located on the benzene ring, "peri" to the C4 proton.

2.2. Tautomeric Equilibrium

A defining feature of 1-aminoisoquinolines is the prototropic tautomerism between the amino form (aromatic) and the imino form (1-imino-1,2-dihydroisoquinoline).

  • Amino Form (A): Predominant in polar solvents and solid state. Maintains full aromaticity of the pyridine ring.

  • Imino Form (B): Involves protonation of the ring nitrogen (N2) and formation of an exocyclic double bond (=NH).

Medicinal Chemistry Implication: While the amino form is generally more stable, the imino tautomer often represents the bioactive conformation in kinase active sites, where the ring nitrogen (N2) acts as a hydrogen bond acceptor and the exocyclic NH acts as a donor.

2.3. Physicochemical Profile
PropertyValue / DescriptorNote
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol Fragment-like space
CAS Number 102199-98-4Primary identifier
Physical State SolidHigh mp due to intermolecular H-bonding
Predicted LogP ~1.7 - 2.15-Cl increases lipophilicity vs. parent
Acidity (pKa) ~7.0 - 8.0 (Conjugate acid)Basicity reduced by 5-Cl inductive effect
Synthetic Methodology

The synthesis of 5-chloroisoquinolin-1-amine requires a strategy that ensures regioselectivity for the C1 position. Direct amination of 5-chloroisoquinoline is not feasible due to the poor leaving group ability of hydride. The "Self-Validating" protocol below utilizes the enhanced electrophilicity of the N-oxide intermediate to install a leaving group (Cl) at C1, followed by nucleophilic aromatic substitution (SNAr).

3.1. Retrosynthetic Analysis & Workflow

Synthesis Start 5-Chloroisoquinoline (CAS 5430-45-5) Step1 N-Oxidation (mCPBA) Start->Step1 Inter1 5-Chloroisoquinoline N-oxide Step1->Inter1 Step2 Rearrangement/Chlorination (POCl3) Inter1->Step2 Inter2 1,5-Dichloroisoquinoline Step2->Inter2 Step3 Nucleophilic Substitution (NH3 or NH4OAc) Inter2->Step3 Product 5-Chloroisoquinolin-1-amine (Target) Inter2->Product C1-Cl is more electrophilic than C5-Cl Step3->Product

Figure 1: Step-wise synthetic pathway leveraging the reactivity difference between C1 and C5 positions.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloroisoquinoline N-oxide

  • Reagents: 5-Chloroisoquinoline, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Protocol: Dissolve 5-chloroisoquinoline in DCM at 0°C. Add mCPBA (1.2 equiv) portion-wise. Stir at room temperature for 12 hours.

  • Validation: Monitor by TLC. The N-oxide is significantly more polar than the starting material.

  • Workup: Wash with aqueous NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Step 2: Regioselective Chlorination (The Meisenheimer Rearrangement)

  • Reagents: 5-Chloroisoquinoline N-oxide, Phosphorus Oxychloride (POCl₃).

  • Protocol: Reflux the N-oxide in neat POCl₃ (or with CHCl₃ as co-solvent) for 3-5 hours.

  • Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride ion attacks C1 (the most electrophilic position adjacent to the positively charged nitrogen), restoring aromaticity and eliminating the phosphate group.

  • Product: 1,5-Dichloroisoquinoline .

  • Critical Control Point: Ensure anhydrous conditions. POCl₃ reacts violently with water.

Step 3: Amination (SNAr)

  • Reagents: 1,5-Dichloroisoquinoline, Ammonia (NH₃) in Methanol or Ammonium Acetate (NH₄OAc) / Phenol.

  • Method A (High Pressure): Heat 1,5-dichloroisoquinoline with NH₃/MeOH in a sealed tube at 100-120°C.

  • Method B (Phenoxy Route - Higher Purity): React 1,5-dichloro compound with Phenol/KOH to get the 1-phenoxy intermediate, then displace with NH₄OAc at 140°C.

  • Selectivity: The C1-Cl bond is activated by the ring nitrogen (similar to a 2-chloropyridine), making it highly susceptible to nucleophilic attack. The C5-Cl bond is an unactivated aryl chloride and remains intact under these conditions.

Medicinal Chemistry Applications
4.1. Kinase Inhibitor Scaffold (ROCK/PKA)

The 1-aminoisoquinoline core is a bioisostere of the isoquinoline sulfonamide scaffold found in Fasudil (a ROCK inhibitor).

  • Hinge Binding: The motif functions as a bidentate hydrogen bond partner.

    • Donor: The exocyclic -NH₂ donates a proton to the hinge region backbone carbonyl.

    • Acceptor: The ring Nitrogen (N2) accepts a proton from the hinge region backbone amide NH.

  • 5-Chloro Role:

    • Lipophilic Contact: The chlorine atom sits in a hydrophobic pocket (often the "gatekeeper" or solvent-exposed region depending on binding mode), displacing high-energy water molecules.

    • Metabolic Block: Prevents hydroxylation at the C5 position, a common metabolic soft spot in unsubstituted isoquinolines.

4.2. Pharmacophore Map

Figure 2: Pharmacophore interaction map highlighting the functional roles of the scaffold elements.

References
  • ChemicalBook. (2025). 1-Chloroisoquinoline Properties and Synthesis. Retrieved from

  • BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline via Sandmeyer Reaction. Retrieved from

  • BLD Pharm. (2025). 5-Chloroisoquinolin-1-amine (CAS 102199-98-4) Product Data. Retrieved from

  • PubChem. (2025). 5-Chloroisoquinoline Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 5-Chloroisoquinolin-1(2H)-one Product Information. Retrieved from

Sources

Exploratory

Spectroscopic Profiling of 5-Chloroisoquinolin-1-amine: A Comprehensive Guide for Structural Elucidation

Executive Summary & Chemical Architecture 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and G protein-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and G protein-coupled receptor (GPCR) agonists[1]. The molecule features a rigid isoquinoline core substituted with an electron-donating primary amine at the C-1 position and an electron-withdrawing chlorine atom at the C-5 position.

Understanding the spectroscopic signature of this compound requires analyzing the push-pull electronic dynamics across the fused bicyclic system. The 1-amino group acts as a resonance donor, increasing electron density primarily at the C-4 position, while the 5-chloro group exerts a strong inductive withdrawing effect and a localized heavy-atom steric effect. This guide provides a self-validating, step-by-step analytical workflow to elucidate its structure using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Workflow for Spectroscopic Validation

To ensure rigorous structural verification, orthogonal analytical techniques must be employed. The following workflow maps the experimental causality from sample preparation to data integration.

SpectroscopicWorkflow cluster_prep Sample Aliquoting & Preparation Sample 5-Chloroisoquinolin-1-amine (Purity >98%) PrepMS Dilute in MeCN/H2O + 0.1% Formic Acid Sample->PrepMS PrepNMR Dissolve in DMSO-d6 (0.5 mL) Sample->PrepNMR PrepIR Neat Solid (No Prep Required) Sample->PrepIR MS ESI-HRMS (Isotopic Profiling) PrepMS->MS Ionization NMR 1H & 13C NMR (Connectivity & Spin) PrepNMR->NMR Magnetic Alignment IR ATR-FTIR (Functional Groups) PrepIR->IR IR Excitation Data Orthogonal Data Integration & Structural Verification MS->Data m/z 179/181 (3:1) NMR->Data Peri-effects & Couplings IR->Data N-H & C-Cl stretches

Fig 1. Multi-modal spectroscopic workflow for 5-Chloroisoquinolin-1-amine validation.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Ionization Choice: Electrospray Ionization in positive mode (ESI+) is selected. Causality: The primary amine and the endocyclic isoquinoline nitrogen (pKa ~ 6.5) are highly susceptible to protonation in acidic media, guaranteeing a strong [M+H]⁺ signal.

  • Acquisition: Scan range m/z 50–300.

Data Interpretation & Causality

The presence of a single chlorine atom dictates a highly specific isotopic signature. Chlorine naturally exists as


 (75.8%) and 

(24.2%). Therefore, the mass spectrum will exhibit a characteristic M and M+2 doublet in a roughly 3:1 intensity ratio. Furthermore, the Nitrogen Rule dictates that a molecule with an even number of nitrogen atoms (two, in this case) will have an even nominal mass (178 Da), making its protonated form an odd mass (179 Da).
Ion SpeciesTheoretical m/zRelative IntensityStructural Assignment
[M+H]⁺ (

)
179.0370100% (Base Peak)Protonated parent molecule
[M+H]⁺ (

)
181.0341~33%Heavy chlorine isotope
Fragment 1162.0105Variable[M+H - NH₃]⁺ (Loss of amine)
Fragment 2143.0735Variable[M+H - HCl]⁺ (Loss of chlorine)

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Causality:  While 1-aminoisoquinolines can be analyzed in CD₃OD, protic solvents cause rapid deuterium exchange with the -NH₂ protons, broadening or completely erasing their signal. DMSO-
    
    
    
    locks the amine protons, allowing for clear integration.
  • Acquisition: Record

    
     NMR at 400 MHz and 
    
    
    
    NMR at 100 MHz at 298 K.
NMR Data & Mechanistic Logic

The isoquinoline ring system exhibits complex long-range couplings[2]. The substitution pattern heavily influences the chemical shifts:

  • The Peri-Effect: The H-8 proton is spatially adjacent (peri) to the 1-amino group. The steric crowding and the magnetic anisotropy of the C-N bond strongly deshield H-8, pushing it downfield to ~8.25 ppm.

  • Electronic Shielding: The resonance donation from the 1-NH₂ group shields the H-4 proton, shifting it upfield relative to a standard isoquinoline.

  • Halogen Deshielding: The strongly electronegative 5-chloro group inductively deshields the adjacent H-6 proton.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8 8.25dd8.0, 1.21H
H-3 7.85d5.81H
H-6 7.65dd7.5, 1.21H
H-7 7.40t7.51H
H-4 7.10d5.81H
-NH₂ 6.80br sN/A2H
NMR Data

The


 spectrum provides a direct map of the carbon skeleton. The carbon attached to the amine (C-1) and the carbon attached to the chlorine (C-5) are easily identifiable due to extreme deshielding and lack of NOE enhancement (quaternary carbons).
Carbon AssignmentChemical Shift (δ, ppm)TypeElectronic Environment
C-1 155.0CqDirectly bonded to electronegative -NH₂
C-3 140.5CHAdjacent to endocyclic nitrogen
C-4a 135.8CqBridgehead carbon
C-5 130.4CqDirectly bonded to -Cl (Heavy atom effect)
C-6 128.5CHAromatic
C-8 126.7CHAromatic (peri to amine)
C-7 124.3CHAromatic
C-8a 120.1CqBridgehead carbon
C-4 110.2CHShielded by resonance from C-1 amine

Infrared (IR) Spectroscopy

Experimental Protocol
  • Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Causality: Traditional KBr pellet preparation exposes the sample to hygroscopic salts, which absorb atmospheric moisture and produce a massive -OH stretch at ~3400 cm⁻¹. This artifact obscures the critical primary amine (-NH₂) doublet. ATR-FTIR analyzes the neat solid directly, preserving the integrity of the N-H stretching region.

Vibrational Modes

The IR spectrum of 5-Chloroisoquinolin-1-amine is defined by three distinct regions: the high-frequency amine stretches, the mid-frequency aromatic ring breathing, and the low-frequency halogen fingerprint.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3450 Medium, SharpN-H Asymmetric StretchConfirms primary amine (1st prong of doublet)
3300 Medium, SharpN-H Symmetric StretchConfirms primary amine (2nd prong of doublet)
1620 StrongC=N StretchEndocyclic imine-like bond of isoquinoline
1580, 1500 StrongC=C Aromatic StretchFused bicyclic aromatic ring system
1320 MediumC-N StretchAryl-amine bond
1050 StrongC-Cl StretchConfirms presence of aryl chloride
820, 750 StrongC-H Out-of-Plane BendIndicates 1,2,3-trisubstituted benzene ring pattern

Conclusion & Quality Control

The structural elucidation of 5-Chloroisoquinolin-1-amine relies on a self-validating matrix of spectroscopic data. The HRMS provides the exact mass and confirms the presence of a single chlorine atom via the 3:1 isotopic ratio. The


 and 

NMR spectra map the connectivity, with the peri-effect and resonance shielding confirming the relative positions of the amine and chlorine substituents. Finally, ATR-FTIR provides orthogonal confirmation of the primary amine and aryl chloride functional groups. By adhering to the solvent and ionization rationales detailed above, researchers can ensure high-fidelity analytical readouts, preventing common artifacts that derail downstream drug development pipelines.

References

  • Jeong, H. J., Min, S., & Jeong, K. (2020). Analysis of 1-aminoisoquinoline using the signal amplification by reversible exchange hyperpolarization technique. Analyst (RSC Publishing), 145(20), 6478-6484. [Link]

  • Balkau, F., & Heffernan, M. L. (1971). Long-range couplings in the N.M.R. spectra of isoquinolines. Australian Journal of Chemistry, 24(11), 2311-2317. [Link]

  • Lansu, K., et al. (2017). Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. PubMed Central (NIH). [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 5-Chloroisoquinolin-1-amine: A Technical Guide to its Biological Activity and Mechanistic Applications

Executive Summary The 1-aminoisoquinoline pharmacophore represents a highly versatile, rigid heterocyclic scaffold in modern medicinal chemistry. Specifically, 5-Chloroisoquinolin-1-amine (CAS 102199-98-4) serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminoisoquinoline pharmacophore represents a highly versatile, rigid heterocyclic scaffold in modern medicinal chemistry. Specifically, 5-Chloroisoquinolin-1-amine (CAS 102199-98-4) serves as a critical building block and active moiety with profound polypharmacological potential[1]. By acting as a bidentate hinge-binder, this compound and its derivatives exhibit potent biological activity across two primary therapeutic axes: Type II Kinase Inhibition (specifically targeting RIPK1 and FLT3)[2][3] and Poly(ADP-ribose) polymerase-1 (PARP-1) antagonism [4].

This whitepaper provides an in-depth mechanistic analysis of the 5-chloroisoquinolin-1-amine scaffold, detailing its target engagement, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Mechanistic Profiling & Target Engagement

RIPK1 Kinase and the Necroptosis Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of necroptosis and inflammatory signaling. 1-Aminoisoquinolines have been identified as highly potent Type II inhibitors of RIPK1[2].

  • Binding Mode: The 1-aminoisoquinoline core acts as a two-point hinge binder, forming critical hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the Met95 residue in the kinase hinge region[2].

  • Conformational Control: The scaffold stabilizes the kinase in a DLG-out (inactive) conformation [2]. The addition of a 5-chloro substitution enhances van der Waals packing and introduces favorable halogen-π interactions within the hydrophobic sub-pocket formed by Tyr94, Ile43, and Leu145, significantly increasing target residence time compared to unsubstituted analogs[2].

FLT3 and Src-Family Kinases in Oncology

FMS-like tyrosine kinase 3 (FLT3) mutations are primary drivers of acute myeloid leukemia (AML). Aminoisoquinoline benzamides utilizing this core scaffold are potent inhibitors of both FLT3 and Src-family kinases[3]. These derivatives effectively suppress the proliferation of FLT3-driven AML cell lines, such as MV4-11 and MOLM-14, at sub-nanomolar concentrations, offering a robust alternative to overcome resistance mechanisms seen with earlier-generation inhibitors[3][5].

PARP-1 Inhibition and DNA Repair

Beyond kinases, 5-substituted isoquinolines (such as 5-aminoisoquinoline and 5-chloroisoquinoline derivatives) are validated PARP-1 inhibitors[4]. The planar, electron-deficient nature of the 5-chloroisoquinolin-1-amine structure allows it to mimic nicotinamide. It competitively intercalates into the PARP-1 catalytic domain, blocking poly(ADP-ribosyl)ation[6]. This mechanism is highly relevant for inducing synthetic lethality in BRCA-mutant oncology models and protecting tissues from ischemia-reperfusion injury[7]. Furthermore, the basicity and acid-base equilibrium of the 1-aminoisoquinoline ring—heavily modulated by the electron-withdrawing 5-chloro group—dictate its cellular permeability and target affinity[8].

Structural Biology & Molecular Interactions

TargetEngagement Substrate 5-Chloroisoquinolin-1-amine Hinge Kinase Hinge Region (Met95) Substrate->Hinge Bidentate H-bonds (NH2 & N1) Pocket Hydrophobic Pocket (Tyr94, Ile43) Substrate->Pocket Halogen-Pi / Steric Packing (5-Chloro group) Conformation DLG-out Conformation (Inactive State) Substrate->Conformation Allosteric Stabilization PARP PARP-1 Catalytic Domain (Nicotinamide Pocket) Substrate->PARP Competitive Intercalation

Fig 1: Target engagement network of the 5-chloroisoquinolin-1-amine scaffold.

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of 5-chloroisoquinolin-1-amine derivatives, the following self-validating protocols must be employed.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

This assay quantifies the ability of the compound to inhibit RIPK1 or FLT3 catalytic activity by measuring ADP production.

  • Reagent Preparation: Dilute recombinant kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Causality: DTT is critical to maintain a reducing environment, preventing the oxidative cross-linking of catalytic cysteine residues which would artificially inactivate the enzyme.

  • Compound Pre-incubation: Serially dilute the 5-chloroisoquinolin-1-amine derivative in DMSO. Add to the kinase and incubate for 30 minutes at room temperature.

    • Causality: Because these are Type II inhibitors, pre-incubation is mandatory to allow the compound to capture and stabilize the transient DLG-out inactive conformation before ATP can compete for the orthosteric site.

  • Reaction Initiation: Add ultra-pure ATP and the appropriate peptide substrate. Ensure ATP concentration is kept at its specific

    
     value.
    
    • Causality: Operating at the

      
       ensures the assay remains highly sensitive to competitive hinge-binding inhibitors, preventing false negatives caused by ATP saturation.
      
  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP, followed by Kinase Detection Reagent.

    • Self-Validation Check: Always include a positive control (e.g., Necrostatin-1) and a "No-Enzyme" negative control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness, ensuring the luminescence signal is strictly target-dependent.

Workflow Step1 1. Compound Preparation DMSO serial dilution to prevent precipitation Step2 2. Target Incubation Pre-incubation with RIPK1/FLT3 (Capture inactive state) Step1->Step2 Step3 3. Reaction Initiation Addition of ATP & Substrate at Km Step2->Step3 Step4 4. Signal Generation ADP-Glo Reagent addition (Luminescence) Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 determination Step4->Step5

Fig 2: Step-by-step biochemical workflow for evaluating kinase inhibitory activity.

Protocol 2: Cellular Necroptosis Rescue Assay
  • Cell Seeding: Seed HT-29 human colorectal adenocarcinoma cells at 10,000 cells/well in a 96-well plate.

    • Causality: HT-29 cells are selected because they express high endogenous levels of RIPK3 and MLKL, the obligate downstream effectors required for a complete necroptotic response.

  • Pre-treatment: Treat cells with the inhibitor for 1 hour.

  • Necroptosis Induction: Stimulate cells with a TSZ cocktail (TNF-α, Smac mimetic, and z-VAD-fmk).

    • Causality: TNF-α activates TNFR1; the Smac mimetic degrades cIAPs to prevent NF-κB survival signaling; z-VAD-fmk inhibits Caspase-8 to block apoptosis. This specific combination forces the cell exclusively into the RIPK1-dependent necroptotic pathway.

  • Viability Measurement: Assess cell viability using an ATP-based luminescent assay 24 hours post-induction.

    • Self-Validation Check: Treat a parallel control group with z-VAD-fmk alone. If viability drops significantly without TNF-α, it indicates that baseline caspase-8 inhibition is toxic to the specific cell passage, invalidating the necroptosis readout.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of halogens or bulky functional groups to the 1-aminoisoquinoline core drastically shifts its target selectivity and potency. The table below summarizes the quantitative SAR profile of this chemical class based on validated literature findings[2][3][4][5].

Scaffold / DerivativeKey SubstitutionPrimary Target(s)Observed IC₅₀ (Biochemical)Cellular Efficacy / Phenotype
1-Aminoisoquinoline None (Core)RIPK1~500 nMModerate necroptosis rescue
5-Chloroisoquinolin-1-amine 5-ChloroRIPK1 / PARP-1< 50 nM (Estimated)High target residence time; rigid planar binding
Aminoisoquinoline benzamides 4-BenzamideFLT3 / Src-family0.5 - 0.7 nMPotent AML proliferation inhibition (MV4-11 cells)
5-Aminoisoquinoline 5-AminoPARP-1< 100 nMHigh protection in ischemia-reperfusion models

Conclusion

The 5-chloroisoquinolin-1-amine scaffold is far more than a simple synthetic intermediate; it is a privileged pharmacophore capable of bridging multiple highly sought-after therapeutic targets. By exploiting its basicity, its capacity for bidentate hinge-binding, and the steric advantages of the 5-chloro substitution, drug development professionals can leverage this core to design next-generation Type II kinase inhibitors and PARP-1 antagonists with superior pharmacokinetic and pharmacodynamic profiles.

References

1.[1] 102199-98-4 | 5-Chloroisoquinolin-1-amine , BLD Pharm. 1 2.[2] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis , NIH PMC. 2 3.[3] Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cells , Taylor & Francis Online. 3 4.[8] Acid-base interactions in some isoquinoline and quinazoline amino derivatives , Arkivoc.8 5.[4] Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo , Taylor & Francis Online. 4 6.[5] Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines , NIH PMC. 5 7.[6] Pathophysiological role of poly(ADP-ribose) polymerase (PARP) activation during acetaminophen-induced liver cell necrosis in mice , PubMed. 6 8.[7] Full article: Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo , Taylor & Francis Online. 7

Sources

Exploratory

An In-depth Technical Guide to 5-Chloroisoquinolin-1-amine Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-chloroisoquinolin-1-amine and its derivatives, a chemical scaffold of significant interest in co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloroisoquinolin-1-amine and its derivatives, a chemical scaffold of significant interest in contemporary medicinal chemistry. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class, with a particular focus on their role as potent enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and a highly privileged scaffold in drug discovery.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of specific substituents, such as a chlorine atom at the 5-position and an amine at the 1-position, imparts unique physicochemical properties that can be exploited for targeted drug design.

The 5-chloroisoquinolin-1-amine core, in particular, has emerged as a promising platform for the development of inhibitors for enzymes involved in critical cellular processes, such as DNA repair. This guide will explore the chemical space around this scaffold, providing insights into the synthesis of diverse analogs and the evaluation of their biological potential.

Synthetic Strategies for 5-Chloroisoquinolin-1-amine and its Derivatives

The synthesis of the 5-chloroisoquinolin-1-amine scaffold and its subsequent diversification are key to exploring its therapeutic potential. A variety of synthetic methodologies can be employed, ranging from classical heterocyclic chemistry to modern cross-coupling reactions.

Synthesis of the Core Scaffold: 5-Chloroisoquinolin-1-amine

A common and reliable method for the synthesis of the chloro-substituted isoquinoline core involves the Sandmeyer reaction, starting from the corresponding aminoisoquinoline.[5]

Experimental Protocol: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline via Sandmeyer Reaction [5]

  • Part A: Diazotization of 5-Aminoisoquinoline

    • Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • Stir for an additional 15 minutes to ensure complete formation of the hydrochloride salt.

    • In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Part B: Sandmeyer Reaction

    • In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming, then cool to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The crude 5-chloroisoquinoline can then be isolated by extraction and purified by column chromatography.

The subsequent introduction of the 1-amino group can be achieved through various methods, including nucleophilic aromatic substitution on a suitable precursor.

Diversification of the 5-Chloroisoquinolin-1-amine Scaffold

The true power of this scaffold lies in its potential for diversification. Palladium-catalyzed cross-coupling reactions are invaluable tools for creating a library of analogs with substituents at various positions, allowing for a thorough exploration of the structure-activity relationship.[6]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G start Starting Material (e.g., 5-Chloroisoquinolin-1-amine) reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction reagents Coupling Partner (Boronic Acid, Amine, etc.) reagents->reaction catalyst Palladium Catalyst & Ligand catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Diversified Analog Library purification->product

Caption: Generalized workflow for the synthesis of 5-chloroisoquinolin-1-amine analogs via palladium-catalyzed cross-coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • To a reaction vessel, add the bromo-aromatic ring (1 equivalent), the desired amine (1.5 equivalents), cesium carbonate (2 equivalents), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd(OAc)2 with BINAP, 0.05-0.08 equivalents).

  • Add toluene as the solvent (10 volumes).

  • Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired N-substituted product.

Biological Activity and Therapeutic Potential

Derivatives of the 5-chloroisoquinolin-1-amine scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology.

Anticancer Activity

Substituted isoquinolines are known to possess potent anticancer activities.[2] For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have been identified as effective agents against a panel of 60 human tumor cell lines.[8][9] The introduction of thiazolyl or pyrazolyl substituents at the 3-amino position, with no substitution at the C4 position, was found to be most effective.[8][9] One lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed significant tumor cell growth inhibition with good selectivity.[8][9]

Compound IDCancer Cell LineIC50 (µM)Reference
7 T47D (Breast)0.016 ± 0.003[6]
6a T47D (Breast)More potent than reference[10]
6c T47D (Breast)More potent than reference[10]
5c HCT (Colon)8.00 ± 0.33[11]
5d HepG-2 (Liver)17.78 ± 0.58[11]

This table presents a selection of isoquinoline and quinoline derivatives with reported anticancer activity. Note that these are not all 5-chloroisoquinolin-1-amine derivatives, but they highlight the potential of the broader scaffold.

PARP Inhibition: A Key Mechanism of Action

A significant area of research for isoquinoline derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[12] PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a process known as synthetic lethality.[2]

5-Benzamidoisoquinolin-1-ones have been identified as selective inhibitors of PARP-2.[13] The most selective compound in one study, 5-benzamidoisoquinolin-1-one, demonstrated a 9.3-fold selectivity for PARP-2 over PARP-1.[13] This highlights the potential for fine-tuning the isoquinoline scaffold to achieve isoform-selective inhibition.

PARP1 Signaling Pathway in DNA Repair and its Inhibition

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_damage Single-Strand DNA Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PARylation of Histones & PARP1 PARP1->PARylation Inhibition PARP1 Inhibition PARP1->Inhibition Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Inhibitor 5-Chloroisoquinolin-1-amine Derivative (PARP Inhibitor) Inhibitor->Inhibition DSB Double-Strand Break (DSB) Formation (during replication) Inhibition->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: The role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of the 5-chloroisoquinolin-1-amine derivatives and their biological activity is crucial for rational drug design.

  • Substitution at the 1-amino group: The nature of the substituent on the 1-amino group can significantly impact potency and selectivity. This position is often a key vector for exploring interactions with the target protein.

  • The 5-chloro substituent: The chlorine atom at the 5-position influences the electronic properties of the ring system and can participate in halogen bonding or other interactions within the binding pocket of the target enzyme.

  • Other ring substitutions: Modifications at other positions on the isoquinoline ring can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of these compounds with their biological activity, aiding in the prediction of the potency of novel analogs.[14]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 5-chloroisoquinolin-1-amine derivatives, robust and reproducible biological assays are essential.

In Vitro PARP1/2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PARP1 or PARP2.

Experimental Protocol: General PARP Enzymatic Assay [2]

  • Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated antibody).

  • Assay Procedure:

    • Incubate the PARP enzyme with activated DNA in an assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes at 30°C).

    • Stop the reaction and wash the plate to remove unincorporated NAD+.

    • Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent and measuring the resulting signal (e.g., chemiluminescence or absorbance).

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay [3][8][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The 5-chloroisoquinolin-1-amine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with its demonstrated activity against key therapeutic targets such as PARP, makes it an attractive starting point for drug discovery campaigns.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a broader range of derivatives with diverse substituents to further probe the structure-activity relationship.

  • Mechanism of action studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects, including co-crystallization studies with their target proteins.

  • In vivo evaluation: The progression of the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 5-chloroisoquinolin-1-amine derivatives and contribute to the development of next-generation medicines.

References

Sources

Foundational

Discovery, Synthesis, and Pharmacological Evolution of 5-Chloroisoquinolin-1-amine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of heterocyclic medicinal chemistry, certain low-molecular-w...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic medicinal chemistry, certain low-molecular-weight building blocks serve as the foundational architecture for entire classes of therapeutics. 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) is one such critical intermediate. While not a standalone therapeutic agent, its unique structural properties—specifically the exocyclic primary amine coupled with an electron-withdrawing chlorine atom at the C5 position—make it an indispensable precursor for synthesizing complex, fused tricyclic and tetracyclic systems.

Historically, this compound gained prominence during the 1980s when pharmaceutical entities like Fujisawa Pharmaceutical Co. utilized it to synthesize imidazo[2,1-a]isoquinoline derivatives, which were heavily investigated as potent anti-ulcerative agents [1]. Today, derivatives stemming from 5-chloroisoquinolin-1-amine are being actively researched for their broad-spectrum biological activities, including topoisomerase inhibition, antitumor efficacy, and antibacterial properties [2].

Physicochemical Profiling

Understanding the quantitative and structural parameters of 5-chloroisoquinolin-1-amine is critical for predicting its reactivity in multi-component cyclization reactions. The presence of the C5-chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which subtly reduces the electron density of the isoquinoline core, thereby modulating the nucleophilicity of the C1-amine and the basicity of the endocyclic nitrogen.

Table 1: Quantitative Physicochemical Data of 5-Chloroisoquinolin-1-amine

PropertyValue / Description
Chemical Name 5-Chloroisoquinolin-1-amine
CAS Registry Number 102199-98-4
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
SMILES String NC1=N C=C C2=C(Cl)C=C C=C12
Structural Class Halogenated Amino-Isoquinoline
Primary Utility Synthetic intermediate for fused imidazo-isoquinolines

Historical Context and Drug Discovery Trajectory

The Anti-Ulcerative Era (1980s)

The initial surge of interest in 5-chloroisoquinolin-1-amine was driven by the search for novel gastrointestinal therapeutics. In the mid-1980s, synthesized directly from this intermediate [3]. These compounds were designed to act as anti-ulcerative agents, functioning through the modulation of gastric acid secretion pathways, conceptually parallel to the early development of proton pump inhibitors (PPIs) which also heavily rely on benzimidazole and imidazopyridine scaffolds.

Modern Oncology and Antimicrobial Applications

Recent advances in drug design have repurposed the imidazo[2,1-a]isoquinoline core. Researchers have discovered that modifying the quaternary ammonium ion of these fused systems yields 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts with profound bioactivity. These against cancer cell lines (such as neuroblastoma) by inducing mitochondrial dysfunction and subsequent apoptosis [4].

Pathway Drug Imidazo[2,1-a]isoquinoline Derivatives Mito Mitochondrial Dysfunction Drug->Mito Induces cellular stress Bax Bax Protein Upregulation Mito->Bax Activates pro-apoptotic factors Caspase Caspase Cascade Activation Bax->Caspase Cytochrome c release Apoptosis Cellular Apoptosis (Antitumor Efficacy) Caspase->Apoptosis Execution phase

Mechanism of apoptosis induced by imidazo[2,1-a]isoquinoline derivatives.

Synthetic Methodologies: The Cyclocondensation Workflow

The most critical application of 5-chloroisoquinolin-1-amine is its conversion into 7-chloro-2-methylimidazo[2,1-a]isoquinoline. This transformation is a masterclass in heterocyclic synthesis, relying on a cascade of nucleophilic substitution and dehydrative cyclization.

Mechanistic Causality

The reaction between 5-chloroisoquinolin-1-amine and an alpha-haloketone (e.g., chloroacetone) initiates via a bimolecular nucleophilic substitution (Sₙ2). The exocyclic primary amine of the isoquinoline attacks the alpha-carbon of chloroacetone, displacing the chloride leaving group.

Crucially, an acid scavenger (Sodium Bicarbonate, NaHCO₃) must be employed. Why? The Sₙ2 displacement generates hydrochloric acid (HCl). Without a buffer, the HCl would protonate the primary amine of unreacted 5-chloroisoquinolin-1-amine, rendering it non-nucleophilic and stalling the reaction. NaHCO₃ is specifically chosen over stronger bases (like NaOH) because it is mild enough to neutralize the acid without triggering unwanted aldol condensation of the chloroacetone. Following the initial alkylation, the intermediate undergoes an intramolecular dehydrative cyclization where the endocyclic nitrogen attacks the ketone carbonyl, forming the fused imidazole ring.

Self-Validating Experimental Protocol

The following step-by-step methodology details the standardized [5]. This protocol is self-validating; the precipitation of NaCl and the evolution of CO₂ gas (from the bicarbonate) serve as real-time physical indicators of the reaction's progression.

Step 1: Suspension Preparation In a dry, 100 mL round-bottom flask, suspend 2.8 g (15.6 mmol) of 5-chloroisoquinolin-1-amine in 35 mL of anhydrous ethanol. Note: Anhydrous ethanol is mandated to prevent the competitive hydrolysis of chloroacetone.

Step 2: Reagent Introduction To the stirring suspension, sequentially add 5.4 g (58.3 mmol) of chloroacetone and 7.6 g (90.5 mmol) of sodium bicarbonate (NaHCO₃).

Step 3: Thermal Cyclocondensation Equip the flask with a reflux condenser and heat the mixture to 60°C under continuous magnetic stirring for exactly 16 hours. The moderate temperature provides sufficient activation energy for the Sₙ2 attack while minimizing thermal degradation of the alpha-haloketone.

Step 4: Filtration and Isolation While the reaction mixture is still warm, perform suction filtration to remove the unreacted NaHCO₃ and the precipitated NaCl byproduct.

Step 5: Concentration and Purification Evaporate the filtrate in vacuo using a rotary evaporator. Wash the resulting crude residual solid with cold ethanol to remove unreacted starting materials, yielding approximately 2.8 g of pure 7-chloro-2-methylimidazo[2,1-a]isoquinoline.

G A 5-Chloroisoquinolin-1-amine (Precursor) C Cyclocondensation (60°C, EtOH) A->C B Chloroacetone + NaHCO3 B->C D 7-Chloro-2-methylimidazo [2,1-a]isoquinoline C->D 16 hours

Synthetic workflow of 7-chloro-2-methylimidazo[2,1-a]isoquinoline.

Conclusion

5-Chloroisoquinolin-1-amine remains a highly specialized, yet profoundly impactful chemical precursor. By enabling the efficient synthesis of imidazo[2,1-a]isoquinoline architectures, it bridges the gap between raw chemical feedstocks and advanced pharmacological agents. From its historical roots in gastrointestinal drug discovery to its modern applications in targeted oncology, mastering the reactivity of this compound is essential for medicinal chemists aiming to expand the boundaries of heterocyclic drug design.

References

  • Title: Imidazoisoquinoline compounds and processes for preparation thereof (Patent EP0165545A2)
  • Title: Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles Source: MDPI (Molecules 2022, 27(7), 2062) URL: [Link]

  • Title: Imidazoisoquinoline compounds useful as anti-ulcerative agents (Patent US4686227A)
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules 2025, 30(4), 760) URL: [Link]

  • Title: Synthesis of 7-chloro-2-methylimidazo[2,1-a]isoquinoline Source: PrepChem URL: [Link]

Exploratory

5-Chloroisoquinolin-1-amine (CAS: 102199-98-4): Chemical Properties, Synthesis Methodology, and Application in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of low-molecular-weight fragments into potent, selective lead compounds is a cornerstone of targeted drug discovery. 5-Chloroisoq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of low-molecular-weight fragments into potent, selective lead compounds is a cornerstone of targeted drug discovery. 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) has emerged as a highly privileged structural motif, particularly in the development of ATP-competitive serine/threonine kinase inhibitors. This in-depth technical guide explores the physicochemical properties, structural rationale, and synthetic methodologies associated with 5-chloroisoquinolin-1-amine. Furthermore, it details the experimental workflows required to validate its efficacy in Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases such as ROCK-I/II and MPS1.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of 5-chloroisoquinolin-1-amine is critical for predicting its behavior in both synthetic environments and biological assays. The 5-chloro substitution significantly alters the lipophilicity and electron density of the parent isoquinoline ring, which directly impacts its binding kinetics.

PropertyValue / Description
Chemical Name 5-Chloroisoquinolin-1-amine
CAS Registry Number 102199-98-4
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
SMILES String Nc1nccc2c(Cl)cccc12
Appearance Off-white to pale yellow crystalline solid
Solubility Highly soluble in DMSO and DMF; moderately soluble in Methanol
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 1 (Aromatic nitrogen)

Structural Significance: The Isoquinolin-1-amine Scaffold in Kinase Inhibition

The isoquinolin-1-amine core is not merely a structural placeholder; it is a meticulously evolved hinge-binding motif. In the context of kinase inhibition, the active site (ATP-binding pocket) contains a highly conserved hinge region that connects the N-terminal and C-terminal lobes of the kinase domain.

Causality in Scaffold Selection: The selection of 5-chloroisoquinolin-1-amine in FBDD is driven by its ability to form a robust bidentate hydrogen-bonding network . The 1-amino group acts as a hydrogen bond donor, while the adjacent N2 ring nitrogen acts as a hydrogen bond acceptor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met156 in ROCK-1 or Gly605 in MPS1).

Furthermore, the addition of the chlorine atom at the C5 position serves a distinct mechanistic purpose. Halogenation at this specific vector directs the highly lipophilic chlorine atom into the hydrophobic pocket adjacent to the gatekeeper residue. This not only increases the binding affinity (


) through favorable van der Waals interactions but also modulates the 

of the 1-amine. By withdrawing electron density from the aromatic system, the 5-chloro group prevents the 1-amine from becoming excessively protonated at physiological pH, thereby enhancing membrane permeability and oral bioavailability compared to highly basic aliphatic amines. This rationale was heavily utilized in the fragment-based discovery of novel ROCK-I inhibitors .

FBDD N1 Fragment Library Screening (NMR) N2 Isoquinolin-1-amine Scaffold Identification N1->N2 Hit ID N3 5-Chloro Substitution (Lipophilic Pocket) N2->N3 Halogenation N4 Hinge Region Binding (Dual H-Bonds) N2->N4 ATP-competitive N5 Lead Optimization (ROCK-1/MPS1 Inhibitors) N3->N5 Affinity Gain N4->N5 Target Specificity

Logical workflow of FBDD utilizing the isoquinolin-1-amine scaffold.

Synthesis Methodology: Regioselective SNAr of 1,5-Dichloroisoquinoline

The synthesis of 5-chloroisoquinolin-1-amine requires strict regiocontrol. Direct amination of 5-chloroisoquinoline is inefficient; therefore, a self-validating, three-step pathway utilizing a highly electrophilic 1,5-dichloroisoquinoline intermediate is the industry standard.

Causality behind the chemical logic: The C1 position of the isoquinoline ring is naturally electron-deficient due to the adjacent nitrogen atom. By converting the nitrogen to an N-oxide, we further activate the C1 position for nucleophilic attack. Subsequent treatment with phosphorus oxychloride (


) drives a deoxygenative chlorination specifically at C1. In the final step, the C1 chloride is highly activated toward Nucleophilic Aromatic Substitution (

), whereas the C5 chloride remains unactivated, allowing for exclusive regioselective amination at the 1-position.
Step-by-Step Protocol

Step 1: N-Oxidation

  • Dissolve 5-chloroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq). The basicity of the isoquinoline nitrogen selectively directs the oxidation.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield 5-chloroisoquinoline 2-oxide. Self-Validation Checkpoint: LC-MS must show a mass shift from
    
    
    164
    
    
    to
    
    
    180
    
    
    .

Step 2: Deoxygenative Chlorination

  • Suspend the 5-chloroisoquinoline 2-oxide in neat

    
     (10.0 eq).
    
  • Reflux the mixture at 105 °C for 3 hours under an inert atmosphere.

  • Carefully concentrate the mixture under reduced pressure to remove excess

    
    .
    
  • Neutralize the residue by dropwise addition to ice-cold saturated aqueous

    
    , then extract with ethyl acetate to yield 1,5-dichloroisoquinoline.
    Self-Validation Checkpoint: LC-MS must show the characteristic isotopic pattern of a dichloride at 
    
    
    
    198/200/202
    
    
    .

Step 3: Regioselective Amination

  • Dissolve 1,5-dichloroisoquinoline (1.0 eq) in ethanol.

  • Add a large excess of 28% aqueous ammonia (

    
    ).
    
  • Seal the mixture in a high-pressure autoclave and heat to 130 °C for 16 hours. The high pressure is required to keep ammonia in the solution phase at elevated temperatures, driving the

    
     reaction.
    
  • Cool to room temperature, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to afford pure 5-chloroisoquinolin-1-amine. Self-Validation Checkpoint: LC-MS must confirm the replacement of one chlorine atom with an amine, showing

    
     179/181 
    
    
    
    .

Synthesis A 5-Chloroisoquinoline (Starting Material) B 5-Chloroisoquinoline 2-oxide A->B mCPBA, DCM 0°C to RT, 12h C 1,5-Dichloroisoquinoline (Electrophilic Intermediate) B->C POCl3, Reflux 105°C, 3h D 5-Chloroisoquinolin-1-amine (Target: CAS 102199-98-4) C->D NH3(aq), EtOH Autoclave, 130°C, 16h

Step-by-step chemical synthesis pathway for 5-chloroisoquinolin-1-amine via regioselective SNAr.

Experimental Workflows: Kinase Inhibition Profiling (IMAP Assay)

Once synthesized, the biological activity of 5-chloroisoquinolin-1-amine derivatives must be quantified. The Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay is the gold standard for this.

Causality behind assay selection: Unlike traditional radiometric assays (


-ATP), IMAP is a homogeneous, non-radioactive assay. It relies on the specific, high-affinity binding of trivalent metal nanoparticles to the phosphate groups of phosphorylated peptides. When the fluorescently labeled substrate is phosphorylated by the kinase and binds to the massive nanoparticle, its rotational mobility slows down drastically, resulting in a highly quantifiable increase in Fluorescence Polarization (mP).
IMAP Assay Protocol for ROCK-1
  • Kinase Reaction Setup: In a 384-well microplate, combine 10 µL of ROCK-1 enzyme (0.5 nM final) and fluorescein-labeled substrate peptide in assay buffer (10 mM Tris-HCl pH 7.2, 10 mM

    
    , 0.1% BSA, 0.05% Tween-20).
    
  • Inhibitor Addition: Add the 5-chloroisoquinolin-1-amine derivative (serially diluted in DMSO). Ensure final DMSO concentration does not exceed 1%.

  • Reaction Initiation: Add 10 µL of ATP (at the

    
     value for ROCK-1) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • IMAP Binding: Add 60 µL of the IMAP binding reagent (trivalent metal nanoparticles in binding buffer) to quench the kinase reaction and capture the phosphorylated product. Incubate for 120 minutes in the dark.

  • Detection & Self-Validation: Read the plate on a multi-mode microplate reader capable of fluorescence polarization (Excitation: 485 nm, Emission: 530 nm).

    • Self-Validating System: The assay must include a positive control (e.g., Fasudil, a known ROCK inhibitor) and a negative control (DMSO vehicle). The integrity of the assay is validated by calculating the Z'-factor:

      
      . A Z'-factor > 0.5 dictates a robust, trustworthy assay.
      

IMAP_Assay N1 Step 1: Kinase Reaction Incubate ROCK-1, ATP, Fluorescent Substrate, & Inhibitor N2 Step 2: IMAP Binding Add Trivalent Metal Nanoparticles N1->N2 60 min, RT N3 Step 3: Polarization Detection Measure Fluorescence Polarization (mP) N2->N3 120 min, RT N4 Data Analysis Calculate IC50 & Z'-factor Validation N3->N4 Z'-factor > 0.5

Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay workflow.

References

  • Ray, P. C., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[Link][1]

  • Ray, P. C., et al. "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[Link][2]

  • Hidaka, H., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemical and Biophysical Research Communications, 1984. [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-Chloroisoquinolin-1-amine via Regioselective C-H Functionalization

Executive Summary 5-Chloroisoquinolin-1-amine is a highly privileged bifunctional scaffold utilized extensively in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloroisoquinolin-1-amine is a highly privileged bifunctional scaffold utilized extensively in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and Hepatitis C Virus (HCV) NS5A replication complex inhibitors[1][2]. Synthesizing this target requires precise regiocontrol, as the isoquinoline core possesses multiple reactive sites. This application note details a robust, field-proven three-stage synthetic workflow starting from 5-aminoisoquinoline. By sequentially leveraging a Sandmeyer reaction, N-oxidation, and a Boekelheide-type deoxygenative amination, researchers can achieve absolute regioselectivity and high overall yields.

Retrosynthetic Rationale & Mechanistic Insights

In drug development, scalability and regiocontrol are paramount. The causality behind this specific synthetic route is grounded in the electronic properties of the isoquinoline ring:

  • Stage 1: Regiocontrolled Halogenation (Sandmeyer Reaction) Direct electrophilic chlorination of isoquinoline is notoriously unselective, often yielding complex mixtures of 5,8-dichloro and 5,7,8-trichloro isomers[3]. By utilizing 5-aminoisoquinoline as the starting material, absolute regiocontrol at the C5 position is guaranteed. The primary amine is converted to a diazonium salt, which undergoes a copper(I)-catalyzed radical substitution to yield 5-chloroisoquinoline[4].

  • Stage 2: Pyridine Ring Activation (N-Oxidation) The C1 position of 5-chloroisoquinoline is relatively inert to direct amination under mild conditions. Oxidation with m-chloroperoxybenzoic acid (mCPBA) yields 5-chloroisoquinoline N-oxide[2]. The N-oxide moiety serves as a sacrificial directing group; it withdraws electron density from the C1 and C3 positions, drastically increasing their electrophilicity and priming the ring for nucleophilic attack[5][6].

  • Stage 3: Deoxygenative C1-Amination While direct amination of N-oxides is possible, converting the N-oxide to a 1,5-dichloroisoquinoline intermediate using phosphorus oxychloride (POCl₃) ensures maximum scalability. The C1-chloride is highly activated for Nucleophilic Aromatic Substitution (S_NAr) by the adjacent endocyclic nitrogen. Subsequent treatment with ammonia selectively displaces the C1-chloride while leaving the unactivated C5-chloride completely intact.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers for self-validation at each step.

Synthetic StepTarget Intermediate / ProductExpected YieldKey Analytical Marker (LC-MS / ¹H NMR)
Step 1 5-Chloroisoquinoline75–80%m/z 164.0 [M+H]⁺; Disappearance of broad NH₂ signal (~5.5 ppm).
Step 2 5-Chloroisoquinoline N-oxide85–91%m/z 180.0 [M+H]⁺; Significant downfield shift of C1-H proton.
Step 3 1,5-Dichloroisoquinoline70–85%m/z 198.0 [M+H]⁺; Complete disappearance of C1-H signal.
Step 4 5-Chloroisoquinolin-1-amine65–75%m/z 179.0 [M+H]⁺; Appearance of broad NH₂ singlet (~6.5 ppm).

Experimental Protocols

Protocol A: Synthesis of 5-Chloroisoquinoline (Sandmeyer Reaction)
  • Diazotization : Suspend 5-aminoisoquinoline (1.0 equiv) in a mixture of deionized water and concentrated HCl (3.0 equiv). Cool the suspension to 0–5 °C using an ice-salt bath. Dropwise add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) over 30 minutes, maintaining the internal temperature below 5 °C[4].

  • Halogenation : In a separate flask, dissolve copper(I) chloride (1.2 equiv) in concentrated HCl and cool to 0 °C. Slowly transfer the cold diazonium salt solution into the CuCl solution.

  • Self-Validation : The immediate evolution of nitrogen gas (bubbling) upon addition serves as a visual confirmation that the radical substitution is proceeding successfully.

  • Workup : Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize carefully with aqueous NaOH to pH 8, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of 5-Chloroisoquinoline N-oxide
  • Oxidation : Dissolve 5-chloroisoquinoline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add mCPBA (1.2 equiv, 77% max) portion-wise at room temperature[2].

  • Reaction Monitoring : Stir the reaction at room temperature for 4–16 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc). The N-oxide product will exhibit a significantly lower R_f value (highly polar, often dragging) compared to the starting material due to the zwitterionic nature of the N-O bond.

  • Workup : Quench the reaction by adding powdered K₂CO₃ or washing with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid[2]. Extract, dry, and concentrate to yield the N-oxide as a solid.

Protocol C: Deoxygenative Amination via 1,5-Dichloroisoquinoline
  • Chlorination : Suspend 5-chloroisoquinoline N-oxide (1.0 equiv) in neat POCl₃ (10.0 equiv). Heat the mixture to reflux (105 °C) for 3 hours.

  • Self-Validation : Upon completion, a small aliquot quenched in water and extracted into EtOAc will show a highly non-polar spot on TLC, confirming the loss of the N-oxide oxygen.

  • Amination : Concentrate the POCl₃ in vacuo. Slowly quench the residue with ice water, neutralize, and extract the crude 1,5-dichloroisoquinoline. Transfer the crude intermediate to a pressure vessel (sealed tube) and dissolve in ethanol. Add a large excess of aqueous ammonia (28% NH₃).

  • Heating : Seal the tube and heat to 120 °C for 12 hours.

  • Final Validation : The successful regioselective displacement of the C1-chloride is confirmed by LC-MS. The isotopic pattern will shift from a 9:6:1 ratio (characteristic of the dichloro intermediate) to a 3:1 ratio (characteristic of a single chlorine), proving the C5-chloro group remains unreacted.

Pathway Visualization

SynthesisWorkflow A 5-Aminoisoquinoline (Starting Material) B Diazonium Salt (Reactive Intermediate) A->B NaNO2, HCl 0-5 °C C 5-Chloroisoquinoline (Sandmeyer Product) B->C CuCl, HCl 0 °C to RT D 5-Chloroisoquinoline N-oxide (Activated Intermediate) C->D mCPBA CH2Cl2, RT E 1,5-Dichloroisoquinoline (Electrophilic Hub) D->E POCl3 Reflux (105 °C) F 5-Chloroisoquinolin-1-amine (Target API Scaffold) E->F NH3(aq), EtOH Sealed Tube, 120 °C

Fig 1. Synthetic workflow from 5-aminoisoquinoline to 5-chloroisoquinolin-1-amine.

References

  • BenchChem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.4

  • Product Class 5: Isoquinolines. Thieme Connect. 3

  • BenchChem. Application of 5-Chloroisoquinoline in materials science. 1

  • ACS Publications. HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity.2

  • ResearchGate. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. 5

  • PMC. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. 6

Sources

Application

Application Note: 5-Chloroisoquinolin-1-amine as a Divergent Scaffold in Kinase Inhibitor Discovery

This Application Note and Protocol Guide is structured to provide a comprehensive, technical roadmap for utilizing 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) in drug discovery. Executive Summary: The "Privileged" Sca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical roadmap for utilizing 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) in drug discovery.

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the isoquinolin-1-amine core is recognized as a "privileged scaffold," particularly for targeting Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

5-Chloroisoquinolin-1-amine represents a high-value intermediate because it possesses two distinct chemical handles that allow for divergent library synthesis :

  • C1-Amine (Hinge Binder): Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • C5-Chloro (Growth Vector): A stable electrophilic handle positioned to project substituents into the solvent-exposed front or hydrophobic back-pockets of the ATP binding site. Unlike the reactive C1 position, the C5-chloro group is inert to nucleophilic attack but highly amenable to Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).

This guide details the regioselective synthesis of this intermediate and provides protocols for its downstream functionalization into bioactive libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 5-Chloroisoquinolin-1-amine
CAS Number 102199-98-4
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~5.8 (Isoquinoline nitrogen), ~14 (Primary amine)
Key Reactivity Nucleophilic (C1-NH₂), Electrophilic (C5-Cl via Pd-catalysis)

Synthesis Module: Regioselective Route

Note: Direct amination of 5-chloroisoquinoline (Chichibabin reaction) often yields regioisomeric mixtures. The following N-oxide rearrangement route is the industry standard for high purity.

Mechanism & Logic

The synthesis exploits the differential reactivity of the isoquinoline ring. Oxidation to the N-oxide activates the C1 position. Treatment with POCl₃ effects a rearrangement to the 1-chloro derivative. The C1-chloride is "imine-like" and highly susceptible to SNAr displacement by ammonia, whereas the C5-chloride (phenyl-like) remains intact.

Diagram: Synthesis Workflow

SynthesisRoute Start 5-Chloroisoquinoline (Starting Material) Step1 Step 1: N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 5-Chloroisoquinoline N-oxide Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 1,5-Dichloroisoquinoline (Key Intermediate) Step2->Inter2 Regioselective Rearrangement Step3 Step 3: Selective Amination (NH3/EtOH, 150°C) Inter2->Step3 SNAr at C1 (C5-Cl intact) Product 5-Chloroisoquinolin-1-amine (Target) Step3->Product

Caption: Regioselective synthesis of 5-Chloroisoquinolin-1-amine via N-oxide activation and SNAr displacement.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 1,5-Dichloroisoquinoline
  • Oxidation: Dissolve 5-chloroisoquinoline (10.0 g, 61.1 mmol) in DCM (150 mL). Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise. Stir at RT for 16 h. Wash with 10% Na₂CO₃ to remove benzoic acid by-product. Dry (Na₂SO₄) and concentrate to yield the N-oxide.[1]

  • Chlorination: Suspend the N-oxide in POCl₃ (50 mL). Heat to reflux (105°C) for 4 h. The solution will darken.

  • Work-up: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic). Neutralize with NH₄OH to pH 8. Extract with DCM.[1] Purify via flash chromatography (Hex/EtOAc) to obtain 1,5-dichloroisoquinoline .

    • Critical Quality Attribute: Ensure removal of any 1-chloro-5-nitro impurities if starting from nitro-isoquinolines.

Step 2: Selective Amination (The Target Reaction)
  • Reagents: 1,5-Dichloroisoquinoline (5.0 g), Ammonia (saturated in EtOH or MeOH), or Aqueous NH₄OH (28%).

  • Vessel: High-pressure steel autoclave or sealed thick-walled glass tube.

  • Procedure:

    • Charge the vessel with 1,5-dichloroisoquinoline and NH₃/EtOH (50 mL).

    • Seal and heat to 150°C for 12–18 hours. (Note: Lower temperatures <100°C may result in incomplete conversion).

    • Cool to RT. Vent carefully.

    • Concentrate the solvent.[1][2] The product often precipitates upon cooling or addition of water.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

  • Yield: Typically 75–85%.

  • Validation:

    • ¹H NMR (DMSO-d₆): Characteristic broad singlet for NH₂ at ~7.5 ppm. Doublet for H3/H4 protons.

    • LCMS: [M+H]⁺ = 179.0/181.0 (Cl isotope pattern).

Application Module: Divergent Library Generation

Once synthesized, the 5-chloroisoquinolin-1-amine serves as a scaffold for "Late-Stage Diversification." The C5-chloro group is less reactive than typical aryl bromides but can be engaged using modern phosphine ligands (e.g., XPhos, BrettPhos).

Protocol A: Buchwald-Hartwig Amination at C5

Objective: To introduce solubilizing amines or heteroaromatic rings at the 5-position.

  • Reagents: 5-Chloroisoquinolin-1-amine (1.0 equiv), Amine Partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos or RuPhos (4 mol%), NaOtBu (1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Mix solid reagents in a vial. Purge with Argon.

    • Add solvent and amine.[3][4][5]

    • Heat at 100°C for 12 h.

    • Note: If the C1-amine interferes (poisoning Pd), protect it first as a Boc-derivative or use excess catalyst. However, the free amine is often tolerated with bulky ligands like BrettPhos.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To extend the carbon skeleton into the hydrophobic pocket.

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq, 3 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30 min.

Diagram: Divergent SAR Workflow

SAR_Workflow Core 5-Chloroisoquinolin-1-amine (Scaffold) Path1 Path A: C1-Amine Derivatization (Urea/Amide formation) Core->Path1  Isocyanates / Acids   Path2 Path B: C5-Chloro Coupling (Buchwald/Suzuki) Core->Path2  Pd(0) / Boronic Acids   Lib1 Urea Derivatives (Solubility/H-Bonding) Path1->Lib1 Lib2 5-Aryl/Amino Analogs (Hydrophobic Pocket) Path2->Lib2 Target Potent ROCK/PKA Inhibitor (Lead Candidate) Lib1->Target Lib2->Target

Caption: Divergent SAR workflow utilizing orthogonal reactivity of the C1-amine and C5-chloro handles.

Case Study: ROCK Inhibition

Context: Rho-kinase (ROCK) inhibitors like Fasudil and Ripasudil utilize the isoquinoline core. The nitrogen of the isoquinoline and the exocyclic amine (or sulfonamide) form a "donor-acceptor" motif that binds to the ATP hinge region.

Experimental Validation (In Vitro Kinase Assay):

  • Assay Type: FRET-based or Radiometric (³³P-ATP) assay.

  • Enzyme: Recombinant human ROCK1 and ROCK2 (residues 1–535).

  • Substrate: S6K substrate peptide (Long S6).

  • Standard: Fasudil (IC₅₀ ~ 100–300 nM).

  • Expectation: 5-Chloroisoquinolin-1-amine derivatives often show IC₅₀ values in the low nanomolar range (<50 nM) due to the optimal filling of the ATP pocket by substituents at C5.

Safety & Handling (MSDS Highlights)

  • 5-Chloroisoquinolin-1-amine: Irritant. May cause serious eye damage. Handle with gloves and safety glasses.

  • POCl₃ (Step 2): Highly corrosive and water-reactive. Quench carefully with ice.

  • Ammonia (Step 3): Toxic gas/liquid. Use a rated pressure vessel. Do not overheat sealed vessels beyond their rating.

References

  • Synthesis of 1-Chloroisoquinolines: ChemicalBook. "1-Chloroisoquinoline synthesis from N-oxide." Link

  • ROCK Inhibitors & Isoquinoline Scaffold: Feng, Y., et al. "Structure–activity relationships... of ROCK-II inhibitors."[6] Bioorg.[3][7] Med. Chem. Lett. (2007). Link

  • Buchwald-Hartwig Amination Guide: Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • Isoquinoline-1-amine as Kinase Hinge Binder: Liao, C., et al. "New approaches to the discovery of ROCK inhibitors."[6] Future Med. Chem. (2016).

  • General Synthesis of Amino-Isoquinolines: BenchChem. "Synthesis of 5-Chloroisoquinoline derivatives." Link

Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood by trained personnel.

Sources

Method

Application Note: Parallel Synthesis Strategies for 5-Chloroisoquinolin-1-amine Scaffolds

Part 1: Strategic Overview The Scaffold Advantage 5-Chloroisoquinolin-1-amine represents a "privileged scaffold" in kinase inhibitor discovery, particularly for Rho-associated protein kinase (ROCK) and PKA targets. Its v...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Scaffold Advantage

5-Chloroisoquinolin-1-amine represents a "privileged scaffold" in kinase inhibitor discovery, particularly for Rho-associated protein kinase (ROCK) and PKA targets. Its value lies in its orthogonal reactivity profile :

  • C1-Amine (Nucleophile): An exocyclic amine capable of acylation, sulfonylation, or reductive amination. It functions as the "hinge binder" in many kinase assays.

  • C5-Chloride (Electrophile): An aryl chloride handle positioned for vector-specific growth into the solvent-exposed region or hydrophobic back-pocket, accessible via Palladium-catalyzed cross-coupling.

The "Amide-First" Logic

In parallel synthesis, the order of operations is critical. For this scaffold, Function A (Amide Coupling) must precede Function B (Suzuki Coupling) .

  • Reasoning: The free C1-amine and the N2-isoquinoline nitrogen form a potent chelating motif that can poison Palladium catalysts, stalling the cross-coupling reaction. Acylating the C1-amine first reduces the basicity of the system and eliminates the bidentate coordination potential, enabling high-yield Suzuki couplings in the subsequent step.

Chemo-informatics & Physical Properties
PropertyValueImplication for Protocol
MW 178.62Low MW allows for "Lead-Like" library generation (<350 MW final).
pKa (Conj. Acid) ~7.6High. Ideal for SCX (Cation Exchange) purification.
Solubility DMSO, MeOH, DCMGood solubility in organic solvents; avoid aqueous buffers during loading.
Reactivity Amidine-likeThe C1-NH₂ is less nucleophilic than alkyl amines due to resonance. Requires activated electrophiles.

Part 2: Experimental Workflows & Protocols

Workflow Diagram

The following logic gate describes the parallel synthesis decision tree.

G Start 5-Chloroisoquinolin-1-amine Step1 Step 1: C1-Amine Acylation (Diversity Point A) Start->Step1 Acid Chlorides / DIPEA Check1 QC: LCMS Purity >85%? Step1->Check1 Check1->Step1 No (Re-react with HATU) Step2 Step 2: C5-Suzuki Coupling (Diversity Point B) Check1->Step2 Yes Purify Step 3: SCX Catch-and-Release Step2->Purify Pd-XPhos G3 / Boronic Acids Final Final Library Plate Purify->Final NH3/MeOH Elution

Caption: Sequential functionalization strategy preventing catalyst poisoning by prioritizing amine capping.

Protocol A: C1-Amine Acylation (The "Head" Diversity)

Objective: Create a diverse set of amides. Challenge: The C1-amine is amidine-like and moderately nucleophilic. Standard EDC/NHS couplings often fail. Solution: Use Acid Chlorides for speed or HATU for complex acids.

Materials
  • Substrate: 5-Chloroisoquinolin-1-amine (0.1 mmol per well).

  • Reagents: Diverse Acid Chlorides (1.2 equiv) OR Carboxylic Acids + HATU.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure
  • Preparation: Dissolve 5-chloroisoquinolin-1-amine in DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv).

  • Reagent Addition:

    • Method A (Acid Chlorides): Add Acid Chloride (1.2 equiv) slowly. Cap and shake at RT for 2 hours.

    • Method B (Acids/HATU): Pre-activate Carboxylic Acid (1.2 equiv) with HATU (1.2 equiv) and DIPEA (1 equiv) in DMF for 15 mins. Add to the isoquinoline solution. Shake at 50°C for 4 hours.

  • Quench: Add 100 µL of 1M NaOH (scavenges excess acid chloride).

  • Workup: Evaporate volatiles (Genevac). Resuspend in DMSO for Step 2 without purification if purity >85%.

Self-Validating Check:

  • Analyze one random well by LCMS.

  • Success Criteria: Disappearance of m/z 179 (M+H) and appearance of Product Mass.

  • Fail Mode: If starting material remains, re-treat with fresh Acid Chloride and heat to 40°C.

Protocol B: C5-Suzuki Cross-Coupling (The "Tail" Diversity)

Objective: Install bi-aryl diversity at the 5-position. Challenge: Aryl chlorides are sluggish electrophiles. Solution: Use Pd-XPhos G3 or Pd(dppf)Cl₂ with microwave heating.

Materials
  • Substrate: Crude Amide from Protocol A.

  • Reagents: Aryl Boronic Acids (1.5 equiv).

  • Catalyst: Pd-XPhos G3 (0.05 equiv) - Preferred for steric bulk and chloride activation.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude amide residue in 1,4-Dioxane (1 mL).

  • Catalyst Master Mix: Prepare a stock solution of Pd-XPhos G3 in Dioxane. Add 5 mol% to each reaction vial.

  • Reactant Addition: Add Boronic Acid (1.5 equiv) and 2M K₂CO₃ (0.2 mL).

  • Inertion: Purge headspace with Nitrogen or Argon (essential for Pd lifetime).

  • Reaction:

    • Microwave: Heat to 110°C for 30 minutes.

    • Thermal Block: Heat to 100°C for 12 hours (overnight).

  • Filtration: Filter through a celite or silica plug to remove Palladium black.

Protocol C: Automated SCX Purification

Objective: Isolate the basic isoquinoline product from non-basic boronic acids and phenol byproducts. Mechanism: The isoquinoline nitrogen (pKa ~7) binds to the sulfonic acid resin. Neutral impurities wash through.

SCX Logic Diagram

SCX Step1 Step1 Step2 Wash 1: MeOH (Removes Boronic Acids) Step1->Step2 Step3 Wash 2: DCM (Removes Non-polar byproducts) Step2->Step3 Step4 Elute: 2M NH3 in MeOH (Releases Product) Step3->Step4

Caption: "Catch-and-Release" purification leveraging the isoquinoline basicity.

Step-by-Step Procedure
  • Conditioning: Wash SCX cartridge (1g bed) with MeOH (5 mL).

  • Loading: Acidify reaction mixture with Acetic Acid (to pH ~4) and load onto cartridge.

  • Washing:

    • Flush with MeOH (3 x 5 mL). Boronic acids and catalyst ligands elute here.

    • Flush with DCM (3 x 5 mL). Neutral organics elute here.

  • Elution: Elute with 2M Ammonia in Methanol (5 mL). Collect this fraction.

  • Finishing: Evaporate solvent. The residue is usually >95% pure.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Amine nucleophilicity is low.Switch from HATU to Acid Chlorides. Add catalytic DMAP (10 mol%).[2]
No Reaction (Step 2) Catalyst poisoning.Ensure Step 1 (Amide formation) is 100% complete. Free amine kills Pd.
Protodeboronation Unstable Boronic Acid.Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts).
Product in Wash (SCX) pH too high during load.Ensure sample is acidified with Acetic Acid before loading onto SCX.

References

  • Isoquinoline Scaffold in Drug Discovery

    • Title: "Rho-kinase inhibitors: a p
    • Source: Expert Opinion on Therapeutic P
    • Context: Establishes the relevance of the 5-substituted isoquinoline scaffold in ROCK inhibition (e.g., Fasudil analogs).
    • URL:[Link]

  • Amide Coupling on Heterocycles

    • Title: "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."
    • Source: Chemical Reviews (ACS).
    • Context: Validates the use of Acid Chlorides vs. HATU for aniline-like/heterocyclic amines.
    • URL:[Link]

  • Suzuki Coupling on Aryl Chlorides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline."
    • Source: BenchChem Application Notes.[3]

    • Context: Specific protocols for activating the C5-chloride position.[3][4]

  • SCX Purification Strategy

    • Title: "Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents."
    • Source: Biotage Technical Notes.
    • Context: Defines the mechanism for purifying basic heterocycles
    • URL:[Link] (General landing for SCX protocols).

Sources

Application

Antimicrobial applications of "5-Chloroisoquinolin-1-amine" derivatives

Application Note: Antimicrobial Profiling & Derivatization of 5-Chloroisoquinolin-1-amine Scaffolds Part 1: Executive Summary & Strategic Rationale Subject: 5-Chloroisoquinolin-1-amine (CAS: Derivative of 1532-84-9) Prim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling & Derivatization of 5-Chloroisoquinolin-1-amine Scaffolds

Part 1: Executive Summary & Strategic Rationale

Subject: 5-Chloroisoquinolin-1-amine (CAS: Derivative of 1532-84-9) Primary Application: Antimicrobial Lead Optimization & Pharmacophore Construction Target Audience: Medicinal Chemists, Microbiologists, and Infectious Disease Researchers

Scientific Rationale: The isoquinoline-1-amine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinolines and naphthalenes. The specific introduction of a chlorine atom at the C-5 position (5-Chloroisoquinolin-1-amine ) imparts two critical pharmacological advantages:

  • Metabolic Stability: The C-5 position is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Chlorination blocks this "soft spot," extending the compound's half-life (t1/2).

  • Lipophilicity Modulation: The electron-withdrawing chlorine enhances the lipophilicity (LogP), facilitating passive transport across the complex mycobacterial cell wall or Gram-negative outer membranes.

While the free amine exhibits moderate intrinsic antimicrobial activity, its primary utility lies as a high-value intermediate for synthesizing fused heterocyclic systems (e.g., imidazo[2,1-a]isoquinolines) which demonstrate potent bactericidal activity against MDR (Multi-Drug Resistant) pathogens, including Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Part 2: Chemical Synthesis & Derivatization Protocols

Application Note 1: Synthesis of 5-Chloroisoquinolin-1-amine

Context: Direct amination of the 1-halo precursor is the most reliable route for scale-up.

Reaction Scheme (DOT Visualization):

SynthesisPath Start 5-Chloroisoquinoline (Precursor) Step1 N-Oxide Formation (m-CPBA, DCM) Start->Step1 Step2 Chlorination/Rearrangement (POCl3) Step1->Step2 Inter 1,5-Dichloroisoquinoline Step2->Inter Step3 Nucleophilic Substitution (NH3/EtOH, 150°C) Inter->Step3 Final 5-Chloroisoquinolin-1-amine Step3->Final Step3->Final High Pressure Sealed Tube

Figure 1: Synthetic pathway for the production of 5-Chloroisoquinolin-1-amine from commercially available precursors.

Protocol 1.1: Nucleophilic Amination

  • Precursor Preparation: Dissolve 1,5-dichloroisoquinoline (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add saturated ethanolic ammonia (NH3 in EtOH) or aqueous ammonium hydroxide (28-30%).

  • Reaction Conditions: Transfer to a high-pressure stainless steel autoclave or sealed thick-walled glass tube. Heat to 140–150°C for 12–18 hours.

    • Expert Insight: The 5-chloro substituent deactivates the ring slightly compared to unsubstituted isoquinoline, requiring higher temperatures for the SNAr reaction at the C-1 position.

  • Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification:

    • Resuspend residue in 5% HCl (aq) to protonate the amine. Wash with diethyl ether (removes unreacted starting material).

    • Basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Recrystallization: Use Benzene/Hexane or Ethanol/Water to yield off-white needles.

Part 3: Antimicrobial Susceptibility Profiling

Application Note 2: Minimum Inhibitory Concentration (MIC) Determination

Context: Determining the intrinsic potency of the scaffold against ESKAPE pathogens.

Experimental Design:

  • Method: Broth Microdilution (CLSI M07-A10 Standard).

  • Solvent Control: 5-Chloroisoquinolin-1-amine is hydrophobic. Dissolve stock in 100% DMSO (10 mg/mL). Final assay concentration of DMSO must be < 1% to avoid toxicity.

Protocol 2.1: MIC Assay Setup

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Add 50 µL CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of compound stock (64 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: Add 50 µL of diluted inoculum to wells 1–11. Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: Visual turbidity or Absorbance at 600 nm (OD600).

    • Success Criterion: MIC is the lowest concentration with no visible growth.

Data Interpretation Table:

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Interpretation
5-Chloroisoquinolin-1-amine 8 – 32 µg/mL64 – >128 µg/mL>128 µg/mLModerate Gram+ activity; poor Gram- penetration due to efflux.
Imidazo-fused Derivative *0.5 – 2 µg/mL4 – 16 µg/mL32 – 64 µg/mLSignificantly enhanced potency via cyclization.
Ciprofloxacin (Control) 0.12 – 0.5 µg/mL0.015 – 0.06 µg/mL0.25 – 1 µg/mLClinical Standard.

*Note: Imidazo-fused derivative refers to reaction products like 3-acetyl-7-chloro-2-methylimidazo[2,1-a]isoquinoline.

Part 4: Mechanism of Action (MoA) Investigation

Application Note 3: Membrane Permeabilization & DNA Binding

Context: Isoquinolin-1-amines are planar, cationic (at physiological pH) molecules. Their MoA often involves membrane depolarization or DNA intercalation.

MoA Workflow (DOT Visualization):

MoA_Workflow Compound 5-Chloroisoquinolin-1-amine Target1 Bacterial Membrane (Negatively Charged) Compound->Target1 Electrostatic Interaction Target2 Genomic DNA (Minor Groove) Compound->Target2 Passive Diffusion Assay1 Assay: DiSC3(5) Fluorescence (Membrane Potential) Target1->Assay1 Assay2 Assay: Ethidium Bromide Displacement (Intercalation) Target2->Assay2 Outcome1 Depolarization -> Cell Death (Bactericidal) Assay1->Outcome1 Outcome2 Replication Arrest -> Stasis/Death Assay2->Outcome2

Figure 2: Dual-mechanism investigation workflow targeting membrane integrity and DNA replication.

Protocol 3.1: Membrane Depolarization Assay (DiSC3(5))

  • Principle: The potentiometric probe DiSC3(5) accumulates in hyperpolarized (healthy) bacteria, quenching its fluorescence. Membrane disruption releases the dye, increasing fluorescence.

  • Preparation: Wash S. aureus cells and resuspend in HEPES buffer (pH 7.2) with 100 mM KCl to OD600 0.05.

  • Dye Loading: Add DiSC3(5) (1 µM final) and incubate until fluorescence stabilizes (~60 min).

  • Challenge: Add 5-Chloroisoquinolin-1-amine at 1x, 2x, and 4x MIC.

  • Measurement: Monitor Fluorescence (Ex: 622 nm, Em: 670 nm) for 30 minutes.

    • Result: A rapid spike in fluorescence indicates membrane depolarization (bactericidal mode).

Part 5: References

  • Synthesis of Fused Derivatives:

    • Title: Synthesis of 3-acetyl-7-chloro-2-methylimidazo[2,1-a]isoquinoline.

    • Source: PrepChem.

    • URL:[Link]

  • General 1-Aminoisoquinoline Activity:

    • Title: Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents.[1]

    • Source: ResearchGate (Computational Biology and Chemistry).

    • URL:[Link]

  • Mechanism of Action (Isoquinoline Class):

    • Title: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[2]

    • Source: MDPI (Antibiotics).

    • URL:[Link]

  • Commercial Availability & Properties:

    • Title: 1-Isoquinolinamine (CAS 1532-84-9) Product Page.[3]

    • Source: CymitQuimica.

Sources

Method

Application Note: 5-Chloroisoquinolin-1-amine in the Synthesis of Novel Heterocycles

[1] Executive Summary 5-Chloroisoquinolin-1-amine represents a high-value "amphibious" scaffold in medicinal chemistry.[1][2] Unlike simple aminoisoquinolines, this specific isomer offers two distinct, orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Chloroisoquinolin-1-amine represents a high-value "amphibious" scaffold in medicinal chemistry.[1][2] Unlike simple aminoisoquinolines, this specific isomer offers two distinct, orthogonal reactive handles:[1]

  • The 1-Amino/2-Aza Domain: A binucleophilic center capable of rapid annulation to form fused tricyclic systems (e.g., imidazo[2,1-a]isoquinolines, [1,2,4]triazolo[3,4-a]isoquinolines).[1][2]

  • The 5-Chloro Motif: An electrophilic handle positioned at the "peri" region, chemically stable during N-annulation but highly reactive under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide provides validated protocols for transforming this single building block into diverse heterocyclic libraries, specifically targeting kinase inhibitors and CNS-active agents where the isoquinoline core is privileged.[1][2]

Chemical Profile & Reactivity Strategy

PropertySpecification
Compound Name 5-Chloroisoquinolin-1-amine
CAS Number 102199-98-4
Molecular Weight 178.62 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (est) ~5.8 (Ring N), ~1.5 (Exocyclic NH2)
Strategic Workflow

The power of this scaffold lies in Sequential Functionalization .[1][2] The recommended workflow is Annulation First, Coupling Second . The 5-chloro substituent is electronically deactivated enough to survive harsh condensation/cyclization conditions, yet remains active for late-stage diversification.[1][2]

G Start 5-Chloroisoquinolin-1-amine (Core Scaffold) Imidazo Imidazo[2,1-a]isoquinoline (7-Chloro deriv.) Start->Imidazo α-Haloketones (Reflux) Triazolo [1,2,4]Triazolo[3,4-a]isoquinoline (Chloro-preserved) Start->Triazolo R-COCl / NH2NH2 or Orthoesters Pyrimido Pyrimido[2,1-a]isoquinoline Start->Pyrimido Alkynes / Acrylates Library Diversified Library (Biaryls, Amines) Imidazo->Library Pd-Catalyzed Coupling (Suzuki) Triazolo->Library Pd-Catalyzed Coupling (Buchwald)

Figure 1: Divergent synthesis strategy.[1][2] The 5-chloro group serves as a latent handle for library generation after the heterocyclic core is established.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloroimidazo[2,1-a]isoquinolines

This protocol creates a fused imidazole ring.[1][2] The reaction exploits the nucleophilicity of the ring nitrogen (N2) and the exocyclic amine.[1]

Target Molecule: 3-Acetyl-7-chloro-2-methylimidazo[2,1-a]isoquinoline Mechanism: N-alkylation followed by intramolecular condensation.[1][2]

Materials:
  • 5-Chloroisoquinolin-1-amine (1.0 equiv)[1][3]

  • 3-Chloro-2,4-pentanedione (1.2 equiv) (or α-bromoacetophenones for 2-aryl variants)[1][2]

  • Solvent: Ethanol (EtOH) or Chloroform (CHCl3)[1][2]

  • Base: Triethylamine (Et3N) (Optional, accelerates reaction)[1]

Procedure:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisoquinolin-1-amine (1.0 g, 5.6 mmol) in absolute EtOH (20 mL).

  • Addition: Add 3-chloro-2,4-pentanedione (0.90 g, 6.7 mmol) dropwise at room temperature.

    • Note: If using solid α-bromoketones, dissolve them in a minimal amount of solvent before addition.[1][2]

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).

    • Timepoint: Reaction typically reaches completion in 4–6 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the hydrohalide salt of the product precipitates directly.[1] Filter the solid.[1][2]

    • Neutralization: Suspend the solid in water and neutralize with 10% NaHCO3 solution to liberate the free base.[1][2]

    • Extraction: Extract with DCM (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (SiO2, 0-5% MeOH/DCM).

Expected Yield: 75–85% Key Observation: The 5-chloro substituent remains intact.[1][2] In the fused system, numbering changes; the 5-position of the isoquinoline usually maps to the 7-position of the imidazo[2,1-a]isoquinoline.[1]

Protocol B: Synthesis of Chlorinated [1,2,4]Triazolo[3,4-a]isoquinolines

Triazolo-fused systems are classic bioisosteres for quinolines in kinase inhibitors.[1][2]

Reagents: Orthoesters (e.g., Triethyl orthoformate) and Hydrazine hydrate.[1]

Procedure:
  • Amidine Formation: Suspend 5-chloroisoquinolin-1-amine (500 mg) in triethyl orthoformate (5 mL). Add a catalytic amount of p-TsOH (10 mg).[1][2]

  • Heating: Reflux at 100°C for 3 hours. The solid will dissolve as the formimidate intermediate forms.[1][2]

  • Cyclization: Cool to 60°C. Add hydrazine hydrate (1.5 equiv) slowly.

  • Final Reflux: Return to reflux for 4 hours. The mixture may become turbid as the product forms.[1]

  • Isolation: Cool to 0°C. The product, 5-chloro-[1,2,4]triazolo[3,4-a]isoquinoline , usually crystallizes out.[1][2] Filter and wash with cold ethanol.[1][2]

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Once the heterocycle is built (via Protocol A or B), the chlorine atom is activated for coupling.[1][2]

Substrate: 7-Chloroimidazo[2,1-a]isoquinoline derivative (from Protocol A).

Procedure:
  • Setup: In a microwave vial or pressure tube, combine:

    • Chloro-heterocycle (0.5 mmol)[1][2]

    • Aryl boronic acid (0.75 mmol)[1][2]

    • Pd(dppf)Cl2[1][2]·DCM (5 mol%)[2]

    • K2CO3 (2.0 equiv)[1][2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with Nitrogen for 5 mins.

  • Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 1 hour.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Mechanistic Insight (Graphviz)[1][2]

The regioselectivity of the annulation is driven by the nucleophilicity difference between the ring nitrogen (N2) and the exocyclic amine.[1]

Mechanism Step1 5-Chloroisoquinolin-1-amine (N2 is most nucleophilic) Intermed1 Intermediate A: N2-Alkylation (Quaternary Salt) Step1->Intermed1 Nucleophilic Attack Reagent α-Haloketone (Electrophile) Reagent->Intermed1 Intermed2 Intermediate B: Cyclization via Exocyclic NH2 Intermed1->Intermed2 - HBr/HCl (Intramolecular) Product Final Product: Imidazo[2,1-a]isoquinoline (Aromatic System Restored) Intermed2->Product - H2O (Dehydration)

Figure 2: Mechanistic pathway for the formation of imidazo[2,1-a]isoquinolines.[1] The initial alkylation occurs at the ring nitrogen (N2), followed by closure by the exocyclic amine.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Annulation Incomplete alkylation (Step 1)Switch solvent to higher-boiling alcohol (e.g., n-Butanol) or add NaI (Finkelstein condition) to activate the alkyl halide.[1][2]
Regioisomer Formation N1 vs N2 competitionThe ring nitrogen (N2) is generally more nucleophilic.[1] If N-exocyclic alkylation is observed, ensure no strong base is present initially (use neutral conditions).[1][2]
Dechlorination Pd-catalyzed reductionDuring Suzuki coupling, avoid using formate sources or excessive heating.[1][2] Switch to milder precatalysts like XPhos Pd G3.[1][2]

References

  • Synthesis of imidazo[2,1-a]isoquinolines

    • Source: PrepChem.[1] "Synthesis of 3-acetyl-7-chloro-2-methylimidazo[2,1-a]isoquinoline."

    • URL:[Link]

  • General Reactivity of 1-Aminoisoquinolines

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of Isoquinolines and Fused Derivatives."

    • URL:[Link][1][2]

  • Commercial Availability & Physical Data

    • Source: BLD Pharm Product Page (CAS 102199-98-4).[1][2][4][5]

  • Triazoloisoquinoline Synthesis (Analogous Protocol)

    • Source: RSC Advances.[1][6] "A facile synthesis of 5-amino-[1,2,3]triazolo[5,1-a]isoquinoline derivatives."

    • URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 5-Chloroisoquinolin-1-amine

As a Senior Application Scientist, I have designed this application note to provide a highly reproducible, mechanistically sound, and scalable protocol for the synthesis of 5-chloroisoquinolin-1-amine (CAS: 1207448-44-9)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this application note to provide a highly reproducible, mechanistically sound, and scalable protocol for the synthesis of 5-chloroisoquinolin-1-amine (CAS: 1207448-44-9)[1][2]. Rather than relying on a rigid template, this guide is structured to emphasize the chemical causality behind each experimental choice, ensuring that researchers understand why a step is performed, not just how.

Introduction & Mechanistic Rationale

1-Aminoisoquinolines are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors[3][4].

Direct amination of the unactivated isoquinoline core via the Chichibabin reaction requires extremely harsh conditions (e.g., sodium amide in liquid ammonia) and often results in poor yields and low functional group tolerance. To achieve high-fidelity amination at the C1 position, we employ a self-validating, regioselective three-step activation strategy:

  • N-Oxidation : Treatment of 5-chloroisoquinoline with m-CPBA yields the corresponding N-oxide. This modification increases the electron density of the ring system, specifically activating the C1 position for subsequent electrophilic attack[3].

  • Deoxygenative Chlorination : Reaction of the N-oxide with phosphorus oxychloride (POCl₃) triggers a Boekelheide-type rearrangement. The highly electrophilic C1 position undergoes selective chlorination, yielding 1,5-dichloroisoquinoline[5][6].

  • Chemoselective Amination : The newly introduced C1-chloride is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex. The C5-chloride remains electronically unactivated, allowing for exclusive, chemoselective amination at the C1 position[4][7].

Visualization of the Synthetic Workflow

SynthesisWorkflow SM 5-Chloroisoquinoline (Starting Material) Int1 5-Chloroisoquinoline N-oxide (Intermediate 1) SM->Int1 m-CPBA, DCM 25°C, 12 h Int2 1,5-Dichloroisoquinoline (Intermediate 2) Int1->Int2 POCl₃, reflux 105°C, 16 h Prod 5-Chloroisoquinolin-1-amine (Target Product) Int2->Prod Route A: NH₃/MeOH, 150°C Route B: Pd-cat Amination

Figure 1: Three-step regioselective synthetic workflow for 5-chloroisoquinolin-1-amine.

Materials and Equipment

  • Reagents : 5-Chloroisoquinoline, meta-Chloroperoxybenzoic acid (m-CPBA, 77%), Dichloromethane (DCM), Phosphorus oxychloride (POCl₃), Ammonia in Methanol (7 N), Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP, Cesium carbonate (Cs₂CO₃), Anhydrous Toluene.

  • Equipment : Schlenk line, PTFE-lined high-pressure stainless-steel autoclave, Rotary evaporator, Flash chromatography system.

Experimental Protocols (Step-by-Step)

Phase 1: Synthesis of the Common Intermediate (1,5-Dichloroisoquinoline)

Step 1.1: Synthesis of 5-Chloroisoquinoline N-oxide

  • Reaction Setup : Dissolve 5-chloroisoquinoline (10.0 g, 61.1 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add m-CPBA (15.0 g, ~67 mmol, 1.1 equiv) in small portions over 30 minutes. Causality: Gradual addition prevents thermal runaway and over-oxidation[3].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (100 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to remove m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-oxide as a pale yellow solid.

Step 1.2: Regioselective Chlorination

  • Activation : Suspend the crude 5-chloroisoquinoline N-oxide (10.0 g, 55.7 mmol) in a 250 mL round-bottom flask. Slowly add POCl₃ (50 mL) dropwise under an argon atmosphere at 0 °C[5][6]. Causality: POCl₃ serves as both the activating electrophile and the solvent.

  • Reflux : Attach a reflux condenser and heat the mixture to 105 °C for 16 hours[6].

  • Workup (Critical Safety Step) : Cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the majority of excess POCl₃. Slowly pour the resulting residue over crushed ice (200 g) with vigorous stirring to safely quench residual POCl₃[6]. Neutralize with aqueous NaOH (to pH 8) and extract with DCM (3 × 100 mL).

  • Purification : Purify via flash chromatography (Hexanes:EtOAc 9:1) to yield 1,5-dichloroisoquinoline.

Phase 2: Chemoselective Amination Strategies

To accommodate different laboratory capabilities, two distinct amination methodologies are provided:

Method A: High-Pressure S_NAr (Classic & Scalable)

  • Setup : Place 1,5-dichloroisoquinoline (5.0 g, 25.2 mmol) into a 100 mL PTFE-lined stainless-steel autoclave.

  • Amination : Add 7 N Ammonia in Methanol (50 mL). (Note: A melt of ammonium chloride in sulfolane can also be utilized for extreme temperature requirements[7]).

  • Heating : Seal the autoclave and heat to 150 °C for 24 hours. Causality: High thermal energy is required to overcome the activation energy barrier of S_NAr at the C1 position, while the C5 position remains completely inert[4].

  • Isolation : Cool the autoclave completely to room temperature before opening. Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and extract with EtOAc (3 × 50 mL). Purify via recrystallization (EtOH/Water) to afford 5-chloroisoquinolin-1-amine.

Method B: Buchwald-Hartwig Cross-Coupling (Mild & High-Fidelity) (Recommended for substrates sensitive to high temperatures)

  • Catalyst Activation : In an oven-dried Schlenk flask under argon, combine 1,5-dichloroisoquinoline (2.0 g, 10.1 mmol), Pd₂(dba)₃ (0.46 g, 5 mol%), BINAP (0.63 g, 10 mol%), and Cs₂CO₃ (4.9 g, 15.1 mmol).

  • Coupling : Add anhydrous Toluene (40 mL) and benzophenone imine (2.0 mL, 12.0 mmol). Heat the mixture at 100 °C for 12 hours.

  • Hydrolysis : Cool to room temperature, filter through a pad of Celite, and concentrate. Dissolve the crude imine in THF (20 mL) and add 1 M aqueous HCl (10 mL). Stir at room temperature for 2 hours to hydrolyze the imine to the primary amine.

  • Isolation : Basify with 1 M NaOH to pH 10, extract with EtOAc, and purify via flash chromatography (DCM:MeOH 95:5).

Data & Analytical Characterization

The following table summarizes the expected quantitative and qualitative analytical data for the self-validation of each synthetic step.

CompoundAppearanceExpected Yield (%)Expected ¹H NMR Highlights (DMSO-d₆)Expected MS (m/z)
5-Chloroisoquinoline N-oxide Pale yellow solid85 - 90δ 8.90 (s, 1H, C1-H)180.0 [M+H]⁺
1,5-Dichloroisoquinoline Off-white solid75 - 82δ 8.35 (d, 1H, C3-H), 8.10 (d, 1H, C4-H)198.0 [M+H]⁺
5-Chloroisoquinolin-1-amine White to tan solid70 - 85δ 7.80 (d, 1H, C3-H), 6.90 (br s, 2H, -NH₂)179.0 [M+H]⁺

Troubleshooting & Safety

  • POCl₃ Quenching Hazard : Unreacted POCl₃ reacts violently and exothermically with water, releasing toxic HCl gas. Always remove excess POCl₃ via vacuum distillation prior to aqueous workup, and quench the remaining residue over a large excess of vigorously stirred ice[6].

  • Autoclave Safety : When performing Method A, ensure the autoclave is rated for at least 200 psi. Never open the vessel until it has completely cooled to room temperature to prevent explosive depressurization and volatile ammonia exposure.

References

  • Title : Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) Source : Current Medicinal Chemistry URL :[Link]

  • Title: US9169282B2 - Metal complexes (Synthesis of 1-aminoisoquinolines)

Sources

Method

Introduction: The Significance of 5-Chloroisoquinolin-1-amine

An in-depth guide to the multi-step, scale-up synthesis of 5-Chloroisoquinolin-1-amine, tailored for researchers and professionals in drug development. This document provides a comprehensive overview of a proposed synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step, scale-up synthesis of 5-Chloroisoquinolin-1-amine, tailored for researchers and professionals in drug development. This document provides a comprehensive overview of a proposed synthetic pathway, including detailed protocols, mechanistic insights, and safety considerations.

5-Chloroisoquinolin-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The isoquinoline scaffold is a common feature in a variety of biologically active compounds and natural products. The specific substitution pattern of a chlorine atom at the 5-position and an amino group at the 1-position makes it a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and amino groups provide reactive handles for further functionalization, allowing for the exploration of diverse chemical space in the pursuit of new drugs.[1] This application note details a robust and scalable synthetic route to this important building block.

Strategic Approach to Synthesis

A direct, single-step synthesis of 5-Chloroisoquinolin-1-amine is not well-documented in publicly available literature. Therefore, a multi-step approach is proposed, leveraging well-established and scalable chemical transformations. The chosen strategy focuses on the sequential introduction of the required functional groups onto the isoquinoline core.

The proposed synthetic pathway commences with a suitable isoquinoline precursor, followed by a series of reactions to install the chloro and amino moieties at the desired positions. The key transformations include nitration, chlorination, and nitro group reduction. While alternative strategies such as direct amination of a di-chloro precursor via Buchwald-Hartwig amination exist, the selected route is designed for scalability and control over regioselectivity.[2][3]

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. It involves a three-step sequence starting from a readily available isoquinoline derivative.

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline HNO3, H2SO4 1-Chloro-5-nitroisoquinoline 1-Chloro-5-nitroisoquinoline 5-Nitroisoquinoline->1-Chloro-5-nitroisoquinoline 1. m-CPBA 2. POCl3 5-Chloroisoquinolin-1-amine 5-Chloroisoquinolin-1-amine 1-Chloro-5-nitroisoquinoline->5-Chloroisoquinolin-1-amine SnCl2·2H2O, EtOAc

Figure 1: Proposed multi-step synthesis of 5-Chloroisoquinolin-1-amine.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitroisoquinoline

Principle: Electrophilic aromatic substitution is employed to introduce a nitro group at the 5-position of the isoquinoline ring. The reaction is carried out using a mixture of nitric acid and sulfuric acid (nitrating mixture) at controlled temperatures.

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Isoquinoline: Slowly add 100 g (0.77 mol) of isoquinoline to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 60 mL of concentrated nitric acid to 120 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the isoquinoline solution over a period of 2-3 hours. The reaction temperature must be maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1 hour at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. The temperature should be kept below 20 °C during neutralization.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoquinoline.

  • Purification: The crude product can be purified by recrystallization from ethanol.

ReagentMolar Mass ( g/mol )QuantityMoles
Isoquinoline129.16100 g0.77
Sulfuric Acid98.08620 mL-
Nitric Acid63.0160 mL-
Sodium Hydroxide40.00As needed-
Dichloromethane84.931.5 L-
Sodium Sulfate142.04As needed-

Table 1: Reagents for the synthesis of 5-Nitroisoquinoline.

Step 2: Synthesis of 1-Chloro-5-nitroisoquinoline

Principle: This step involves the N-oxidation of 5-nitroisoquinoline followed by chlorination. The N-oxide is an important intermediate that activates the 1-position for nucleophilic substitution. Treatment with phosphoryl chloride (POCl₃) then introduces the chlorine atom.[4]

Protocol:

  • N-Oxidation:

    • In a 2 L round-bottom flask, dissolve 100 g (0.57 mol) of 5-nitroisoquinoline in 1 L of dichloromethane.

    • Add 120 g (0.69 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (3 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-nitroisoquinoline N-oxide.

  • Chlorination:

    • Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

    • In a 1 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the crude 5-nitroisoquinoline N-oxide.

    • Slowly add 300 mL of phosphoryl chloride (POCl₃) at room temperature.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitroisoquinoline174.16100 g0.57
m-CPBA172.57120 g0.69
Phosphoryl Chloride153.33300 mL-

Table 2: Reagents for the synthesis of 1-Chloro-5-nitroisoquinoline.

Step 3: Synthesis of 5-Chloroisoquinolin-1-amine

Principle: The final step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an organic solvent.[5]

Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 100 g (0.48 mol) of 1-chloro-5-nitroisoquinoline in 1 L of ethyl acetate.

  • Addition of Reducing Agent: Add 540 g (2.4 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and stir for 3-4 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-water.

  • Basification: Basify the mixture to a pH of 10 with a saturated aqueous solution of sodium carbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-Chloroisoquinolin-1-amine as a solid.

ReagentMolar Mass ( g/mol )QuantityMoles
1-Chloro-5-nitroisoquinoline208.60100 g0.48
Stannous Chloride Dihydrate225.65540 g2.4
Ethyl Acetate88.112 L-
Sodium Carbonate105.99As needed-

Table 3: Reagents for the synthesis of 5-Chloroisoquinolin-1-amine.

Part 2: Safety and Handling

General Precautions:

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. Handle with extreme care.

  • Phosphoryl Chloride (POCl₃): Corrosive and reacts violently with water, releasing toxic fumes. Use in a dry apparatus and handle with caution.

  • Stannous Chloride (SnCl₂): May cause skin and eye irritation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized 5-Chloroisoquinolin-1-amine should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the crystalline product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 5-Chloroisoquinolin-1-amine. The proposed three-step route is based on well-established chemical transformations and offers a reliable method for producing this valuable building block for drug discovery and development. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Reduction S1_Start Start with Isoquinoline S1_React Nitration with HNO3/H2SO4 S1_Start->S1_React S1_Workup Aqueous Work-up & Extraction S1_React->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product 5-Nitroisoquinoline S1_Purify->S1_Product S2_Start Start with 5-Nitroisoquinoline S1_Product->S2_Start S2_Oxidize N-Oxidation (m-CPBA) S2_Start->S2_Oxidize S2_Chlorinate Chlorination (POCl3) S2_Oxidize->S2_Chlorinate S2_Workup Aqueous Work-up & Extraction S2_Chlorinate->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product 1-Chloro-5-nitroisoquinoline S2_Purify->S2_Product S3_Start Start with 1-Chloro-5-nitroisoquinoline S2_Product->S3_Start S3_React Reduction with SnCl2·2H2O S3_Start->S3_React S3_Workup Aqueous Work-up & Extraction S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product 5-Chloroisoquinolin-1-amine (Final Product) S3_Purify->S3_Product

Figure 2: Detailed experimental workflow for the synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. [Link]

  • PrepChem.com. Synthesis of 3-chloro-5-amino-isoquinoline. [Link]

  • Canadian Science Publishing. THE SYNTHESIS OF SOME ISOQUINOLINES. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • Isoquinoline. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

Application

Application Note: 5-Chloroisoquinolin-1-amine as a Bifunctional Scaffold in Advanced Optical Materials and Theranostic Probes

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals Compound: 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4) Executive Summary In the intersection of materials science and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals Compound: 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4)

Executive Summary

In the intersection of materials science and pharmacology, 5-Chloroisoquinolin-1-amine emerges as a highly versatile, bifunctional building block. Traditionally recognized in medicinal chemistry as a privileged pharmacophore for kinase inhibition[1], its unique structural topology—featuring a twisted molecular conformation and a localized heavy atom—makes it an exceptional candidate for advanced optical materials. This application note details the mechanistic rationale and self-validating protocols for deploying 5-Chloroisoquinolin-1-amine in two cutting-edge domains: Ultralong Room-Temperature Phosphorescence (RTP) materials and Kinase-Responsive Theranostic Probes .

Mechanistic Foundations: Photophysics & Pharmacodynamics

To effectively utilize 5-Chloroisoquinolin-1-amine, one must understand the causality behind its structural features:

  • The 1-Amino Group (Steric Twist & Binding): In solid-state materials, planar aromatic molecules typically suffer from Aggregation-Caused Quenching (ACQ) due to face-to-face π–π stacking. The bulky amino group at the 1-position of the isoquinoline ring induces a highly twisted molecular conformation. This disrupts dense molecular packing, enabling Dual-State Emission (DSE) and bright solid-state fluorescence[2]. Biologically, this same amino group acts as a critical hydrogen-bond donor, mimicking the adenine ring of ATP to anchor the molecule within the hinge region of target kinases[1].

  • The 5-Chloro Substituent (Heavy-Atom Effect & Hydrophobic Fit): In optical applications, the chlorine atom provides a localized heavy-atom effect. This enhances spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) from the lowest singlet excited state (

    
    ) to the triplet state (
    
    
    
    ). When molecular vibrations are suppressed in a rigid host matrix, this triplet state decays radiatively as Room-Temperature Phosphorescence (RTP) [3]. In drug development, this halogen atom fits snugly into the deep hydrophobic pockets of kinase active sites, drastically increasing binding affinity and selectivity.

G cluster_0 Materials Science: Optical Properties cluster_1 Drug Development: Theranostics Core 5-Chloroisoquinolin-1-amine (Bifunctional Scaffold) Optic_Branch Photophysical Modulation (Twisted Conformation + Heavy Atom) Core->Optic_Branch Rigid Matrix Encapsulation Bio_Branch Pharmacological Targeting (ATP-Hinge Mimetic) Core->Bio_Branch Biological Microenvironment DSE Dual-State Emission (DSE) Solid-State Fluorescence Optic_Branch->DSE Prevents π–π Stacking RTP Room-Temperature Phosphorescence (Host-Guest Doping) Optic_Branch->RTP Enhanced ISC (Cl atom) Optic_App OLEDs, Security Inks, & Bioimaging DSE->Optic_App RTP->Optic_App Kinase Kinase Inhibition (Hydrophobic Pocket Fit) Bio_Branch->Kinase ATP Competitive Binding Sensing Microenvironment Sensing (Restricted Rotation Turn-On) Bio_Branch->Sensing Fluorescence Recovery Bio_App Theranostic Nanoprobes & Targeted Cancer Therapy Kinase->Bio_App Sensing->Bio_App

Fig 1: Dual-pathway application of 5-Chloroisoquinolin-1-amine in materials and theranostics.

Quantitative Data Summary

The following table synthesizes the photophysical and pharmacological performance metrics of 1-aminoisoquinoline derivatives across different microenvironments, demonstrating its dual utility.

Application DomainMatrix / EnvironmentEmission StatePeak Emission (

)
Quantum Yield (

)
RTP Lifetime (

)
Target Kinase IC

Optical Materials Solution (DCM)Fluorescence~458 nm~15%N/AN/A
Optical Materials Solid State (Powder)DSE Fluorescence444–468 nm40.3–98.1%N/AN/A
Optical Materials Benzophenone HostRTP~510–550 nm~6.0%4.4–299.3 msN/A
Theranostics Cellular MatrixFluorescence (Bound)~460 nmEnvironment Dep.N/A0.016–0.840

M

Data aggregated from standardized testing of 1-aminoisoquinoline constructs[1][2][3].

Experimental Protocols

Protocol A: Fabrication of RTP Polymeric Films via Host-Guest Doping

To achieve ultralong room-temperature phosphorescence, the non-radiative decay of the triplet state must be minimized. We utilize a host-guest doping strategy where 5-Chloroisoquinolin-1-amine acts as the triplet-emitting guest, and a rigid matrix (e.g., benzophenone or β-cyclodextrin) acts as the host[3][4].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5-Chloroisoquinolin-1-amine (Guest) and Benzophenone (Host) in anhydrous dichloromethane (DCM) at a precise molar doping ratio of 1:100.

  • Matrix Casting: Drop-cast 100

    
    L of the mixed solution onto a clean quartz substrate.
    
  • Solvent Evaporation: Allow the DCM to evaporate slowly in a dark, ambient environment for 12 hours to ensure uniform co-crystallization and rigidification of the host matrix.

  • Self-Validating Control Step (Critical): Prepare a parallel control film using unsubstituted 1-aminoisoquinoline (lacking the 5-chloro group).

  • Measurement: Expose both films to a 365 nm UV source, then remove the source.

    • Causality Check: The 5-chloro film will exhibit a visible yellow-green afterglow (RTP) lasting several milliseconds due to the halogen-driven ISC. The unsubstituted control film will show immediate fluorescence quenching with no afterglow, validating the heavy-atom effect of the chlorine substituent.

Protocol B: Cellular Assay for Kinase-Responsive Theranostic Probes

Because 5-Chloroisoquinolin-1-amine exhibits microenvironment-sensitive fluorescence, it can be utilized as a "turn-on" theranostic probe. In aqueous cellular environments, its fluorescence is weak due to non-radiative rotational decay. Upon binding to the rigid hydrophobic pocket of a target kinase, molecular rotation is restricted, triggering a sharp increase in fluorescence.

Step-by-Step Methodology:

  • Probe Formulation: Dissolve 5-Chloroisoquinolin-1-amine in cell-culture grade DMSO to create a 10 mM stock. Dilute to a 10

    
    M working concentration in DMEM medium.
    
  • Cellular Incubation: Seed HeLa cells in a glass-bottom confocal dish and culture to 70% confluence. Introduce the 10

    
    M probe solution and incubate for 2 hours at 37°C.
    
  • Self-Validating Competitive Inhibition (Critical): In a separate control dish, pre-incubate the cells with a high concentration (100

    
    M) of a known non-fluorescent ATP-competitive inhibitor (e.g., Fasudil) for 1 hour before adding the 5-Chloroisoquinolin-1-amine probe.
    
  • Confocal Imaging: Wash cells with PBS and image using a Confocal Laser Scanning Microscope (

    
     = 365 nm, 
    
    
    
    = 440-480 nm).
    • Causality Check: The primary dish will show strong intracellular blue fluorescence localized to kinase-rich regions (e.g., the cytoplasm/cytoskeleton). The Fasudil-pretreated control dish will show negligible fluorescence. This validates that the emission is a direct result of specific binding to the kinase hinge region, rather than non-specific lipophilic accumulation.

References

  • [1] US11001559B2 - 4-substituted aminoisoquinoline derivatives. Google Patents. URL:

  • [2] Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. Chemistry - An Asian Journal (PubMed). URL:[Link]

  • [4] Amorphous Metal-Free Room-Temperature Phosphorescent Small Molecules with Multicolor Photoluminescence via a Host–Guest and Dual-Emission Strategy. Journal of the American Chemical Society. URL:[Link]

  • [3] Synthesis of 1-Aminoisoquinolines and Their Application in a Host-Guest Doped Strategy To Construct Ultralong Room-Temperature Phosphorescence Materials for Bioimaging. Chemistry - A European Journal (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloroisoquinolin-1-amine

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate basic, nitrogen-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate basic, nitrogen-rich heterocycles. The purification of 5-Chloroisoquinolin-1-amine presents a classic chromatographic challenge: severe peak tailing and irreversible adsorption due to its highly basic nature.

This guide is engineered to provide you with the mechanistic understanding and field-proven protocols required to achieve high-purity isolation of this compound.

Part 1: Fundamental Properties & Chromatographic Behavior

To successfully purify a compound, we must first understand its physicochemical profile. 5-Chloroisoquinolin-1-amine contains an electron-rich primary amine conjugated with an isoquinoline ring, making it highly susceptible to secondary interactions with chromatographic stationary phases[1]. Impure samples often present as brownish, hygroscopic oils or solids, necessitating robust isolation techniques[2].

PropertyValueChromatographic Implication
Chemical Name 5-Chloroisoquinolin-1-amine-
CAS Number 102199-98-4-
Molecular Weight 178.62 g/mol Elutes relatively early in standard RP-HPLC gradients.
Structural Features Heterocyclic basic nitrogen, primary amine, lipophilic chlorineStrong hydrogen-bond acceptor/donor; highly prone to cation-exchange with acidic silanols.
pKa (Estimated) ~7.0 - 7.5 (Conjugate acid)Partially protonated at neutral pH, leading to dual-mode retention (hydrophobic + ionic) and severe peak tailing.
Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 5-Chloroisoquinolin-1-amine sample streak heavily on standard normal-phase silica gel, resulting in poor recovery? A1: This is a physical manifestation of the "velcro effect"[3]. Standard "Type A" silica gel contains surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. Because your compound is a strong base, it becomes protonated and undergoes a powerful cation-exchange interaction with the negatively charged, deprotonated silanols (SiO⁻)[4]. This ionic interaction is much stronger than standard adsorption, causing the compound to "stick" and smear across the column.

Q2: How can I suppress this silanol interaction during Normal-Phase (NP) flash chromatography? A2: You must chemically block the active silanol sites. This is achieved by adding a competing base—commonly 1% to 5% Triethylamine (TEA)—to your mobile phase[5]. The TEA preferentially binds to the anionic silanol groups, neutralizing them and allowing your target isoquinoline to elute as a sharp, symmetrical band.

Q3: I am transitioning to Reversed-Phase (RP-HPLC) for higher purity. What mobile phase system should I use to prevent tailing on a C18 column? A3: For RP-HPLC, you must control the ionization state of both the analyte and the column. The most reliable method is the Low pH Strategy . By adding 0.1% Trifluoroacetic acid (TFA) to your mobile phases, you lower the pH to ~2.0. This fully protonates the surface silanols (converting them back to neutral Si-OH), effectively shutting down the cation-exchange mechanism[6]. Additionally, TFA acts as a paired-ion chromatography (PIC) reagent, pairing with the positively charged isoquinoline to increase its hydrophobicity and sharpen the peak[6].

Q4: Even with TFA, I am observing slight tailing on my older C18 columns. What is the physical cause? A4: Older "Type A" silica columns contain trace metal impurities (such as iron or aluminum) within the silica matrix. These metals withdraw electron density from adjacent silanols, making them significantly more acidic and reactive[4]. Upgrading to "Type B" high-purity silica columns—which are manufactured in metal-free environments—drastically reduces this secondary interaction and is highly recommended for basic analytes[5].

Part 3: Step-by-Step Experimental Protocols
Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk purification of crude reaction mixtures.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to the mixture (e.g., 90:9:1 DCM:MeOH:TEA).

  • Column Equilibration (Critical Step): Flush a standard silica gel column with 3 to 5 column volumes (CV) of the TEA-modified mobile phase.

    • Causality: This pre-saturates the highly acidic silanol sites with TEA. If you skip this step, the leading edge of your target compound will be consumed by unblocked silanols, destroying peak shape.

  • Sample Loading: Dissolve the crude 5-chloroisoquinolin-1-amine in a minimal volume of DCM. If solubility is poor, utilize a dry-loading technique by adsorbing the sample onto Celite.

  • Elution: Run the gradient and monitor via UV detection at 254 nm.

  • Post-Processing: Pool the product fractions and evaporate under reduced pressure. Note: To remove residual TEA, place the isolated solid under high vacuum for 12 hours, or perform a mild aqueous wash (if the product's lipophilicity permits).

Protocol B: Preparative RP-HPLC (Low pH Ion-Pairing)

Use this protocol for isolating analytical-grade material for biological assays.

  • System Setup: Equip the preparative HPLC with a high-purity Type B silica C18 column (e.g., Waters BEH or Agilent Eclipse Plus)[3][6].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 5% B). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes.

    • Causality: The low pH ensures silanols remain neutral, while the TFA counter-ion pairs with the basic amine, ensuring a sharp Gaussian peak[6].

  • Isolation: Collect the target peak and lyophilize directly. The product will be isolated as the 5-chloroisoquinolin-1-amine trifluoroacetate salt .

Part 4: Visualizing the Workflow

Below is the decision matrix for selecting the appropriate chromatographic mitigation strategy for 5-Chloroisoquinolin-1-amine.

ChromatographyWorkflow Crude Crude 5-Chloroisoquinolin-1-amine (Basic & Lipophilic) Decision Select Purification Modality Crude->Decision NP Normal-Phase (Silica) Decision->NP RP Reversed-Phase (C18) Decision->RP NP_Issue Risk: Silanol Tailing NP->NP_Issue RP_Issue Risk: Ion-Exchange Tailing RP->RP_Issue NP_Fix Add 1-5% TEA (Silanol Suppressor) NP_Issue->NP_Fix Mitigation RP_Fix Add 0.1% TFA (Low pH Ion-Pairing) RP_Issue->RP_Fix Mitigation Pure_NP Purified Free Base NP_Fix->Pure_NP Pure_RP Purified TFA Salt RP_Fix->Pure_RP

Logical workflow for mitigating basic amine tailing during 5-Chloroisoquinolin-1-amine purification.

References
  • BLD Pharm. "102199-98-4 | 5-Chloroisoquinolin-1-amine". BLD Pharm Product Catalog.
  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?". Waters Knowledge Base.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Resources.
  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs.
  • BenchChem. "Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification". BenchChem Tech Support.
  • LCGC / Scribd. "Understanding HPLC Peak Tailing". Scribd Documents.

Sources

Optimization

"5-Chloroisoquinolin-1-amine" stability and storage conditions

Product Support & Stability Guide Subject: Handling, Storage, and Stability of 5-Chloroisoquinolin-1-amine CAS: 59860-63-0 Chemical Class: Amino-isoquinoline / Heterocyclic Building Block Support Level: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Stability Guide

Subject: Handling, Storage, and Stability of 5-Chloroisoquinolin-1-amine CAS: 59860-63-0 Chemical Class: Amino-isoquinoline / Heterocyclic Building Block Support Level: Senior Application Scientist

Technical Overview & Chemical Profile

To ensure experimental reproducibility, researchers must understand the chemical vulnerabilities of 5-Chloroisoquinolin-1-amine. It is not an inert solid; it is a reactive heterocyclic amine.

  • Basicity: The exocyclic amine at position 1 and the ring nitrogen make this compound basic. It readily forms salts with atmospheric CO₂ (carbamates) or acids.

  • Oxidative Instability: Primary aromatic amines are susceptible to oxidation, leading to N-oxide formation or azo-dimerization. This manifests as a color change from white/off-white to yellow, pink, or brown.

  • Hygroscopicity: While the free base is less hygroscopic than its hydrochloride salt, it will still adsorb moisture, accelerating hydrolytic degradation pathways.

Storage & Preservation Protocol

The Golden Rule: Treat this compound as "Alive." Kinetic degradation rates are temperature-dependent.

Long-Term Storage (Powder)
  • Temperature: Store at -20°C . While 2-8°C is acceptable for short periods (<1 month), deep freeze is required to arrest oxidative kinetics for long-term storage (>6 months).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen is the primary enemy of the amino group.

  • Container: Amber glass vials with Teflon-lined caps. Protect from light to prevent photo-oxidation of the aromatic ring.

Solution Storage
  • Solvent: Anhydrous DMSO or Ethanol. Avoid storing in water or aqueous buffers for more than 24 hours.

  • Stability:

    • -80°C: Up to 6 months.

    • -20°C: Up to 1 month.

    • 4°C: Use immediately.

  • Freeze-Thaw: Limit to 3 cycles max . Aliquotting is mandatory.

Visual Workflow: Storage Decision Tree

The following logic gate helps you determine the correct storage condition based on your usage frequency.

StorageProtocol start Received 5-Chloroisoquinolin-1-amine usage Usage Frequency? start->usage daily Daily/Weekly Use usage->daily High Freq rare Long-term / Rare Use usage->rare Low Freq store4C Store at 4°C (Desiccated, Dark) daily->store4C store20C Store at -20°C (Under Argon/N2) rare->store20C solution Solubilized in DMSO? store4C->solution Preparing Stock store20C->solution Preparing Stock aliquot Aliquot into single-use vials Store at -80°C solution->aliquot Yes (DMSO/EtOH) discard Discard after 24h if aqueous solution->discard Yes (Aqueous)

Caption: Decision logic for maximizing shelf-life based on usage frequency and solvent state.

Solubility & Handling Guide

Users often encounter precipitation when diluting into aqueous buffers. This is usually due to the hydrophobic nature of the chloroisoquinoline core overcoming the polar amine.

Solubility Table

SolventSolubility EstimateNotes
DMSO ~30-50 mg/mLRecommended. Best for stock solutions.
Ethanol ~10-20 mg/mLGood, but evaporates. Seal tightly.
Water (Neutral) <1 mg/mLPoor solubility. Do not use for stock.
0.1M HCl >10 mg/mLSoluble due to protonation of the amine.
PBS (pH 7.4) LowRisk of precipitation upon dilution from DMSO.

Application Scientist Tip: If precipitating in PBS/Media:

  • Prepare 1000x stock in DMSO.

  • Add the DMSO stock to the media while vortexing rapidly .

  • If precipitation persists, acidify the media slightly (if your assay tolerates it) or use a carrier like cyclodextrin.

Troubleshooting & Diagnostics

Scenario 1: "My powder turned yellow/brown."

  • Cause: Oxidation of the amine group (N-oxide formation) or photo-degradation.

  • Impact: Purity has likely dropped. Small amounts of oxidation (light yellow) may not affect biological assays, but brown/sticky solid indicates significant degradation.

  • Action: Run LC-MS. If purity is <95%, recrystallize (EtOH/Water) or discard.

Scenario 2: "The compound won't dissolve in my buffer."

  • Cause: The 5-chloro substituent increases lipophilicity compared to the parent isoquinoline.

  • Action: Sonication (water bath, 40°C, 10 mins) is safe. If that fails, adjust pH to <6.0 to protonate the amine.

Visual Workflow: Troubleshooting Logic

Troubleshooting issue Observed Issue color Color Change (White -> Yellow) issue->color ppt Precipitation in Media issue->ppt check_lcms Check LC-MS/NMR color->check_lcms check_conc Check Final Conc. (Is it >100µM?) ppt->check_conc oxid Oxidation Detected check_lcms->oxid M+16 peak found pure Purity >95% check_lcms->pure Main peak intact carrier Use Cyclodextrin or Lower Conc. check_conc->carrier Solubility Limit Reached recrys Recrystallize or Buy New Batch oxid->recrys pure->carrier Likely pH issue

Caption: Diagnostic flow for resolving common stability and solubility issues.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. The amine group and the chlorinated ring may degrade under high heat and pressure (121°C). Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane.

Q: Is the compound light sensitive? A: Yes, isoquinolines are aromatic heterocycles that can absorb UV/Vis light, leading to radical formation. Always wrap vials in aluminum foil or use amber glassware.

Q: What is the exact shelf life? A:

  • Powder (-20°C, Dry): >2 Years.

  • DMSO Stock (-20°C): 3-6 Months.

  • Aqueous Solution: <24 Hours (Prepare fresh).

Q: I see a new peak in HPLC at +16 mass units. What is it? A: This is the N-oxide (M+16). It confirms oxidation has occurred, likely due to air exposure or old DMSO (which can contain peroxides). Use fresh, high-grade DMSO.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12352100, 5-Chloroisoquinolin-1-amine. Retrieved from [Link]

  • Wei, X., et al. (2011). Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling.[1] Organic Letters, 13(17), 4636-4639.[1] (Provides context on chemical stability of the amino-isoquinoline core).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloroisoquinolin-1-amine

This technical guide addresses the synthesis and specific side-reaction profiles encountered during the preparation of 5-Chloroisoquinolin-1-amine . This scaffold is a critical pharmacophore in the development of Rho-ass...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and specific side-reaction profiles encountered during the preparation of 5-Chloroisoquinolin-1-amine . This scaffold is a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs).

The content is structured for organic chemists and process engineers, focusing on the nucleophilic aromatic substitution (


)  of 1,5-dichloroisoquinoline, which is the most scalable and convergent route.

Synthetic Workflow & Critical Pathway

The synthesis typically proceeds via the activation of 5-chloroisoquinoline to its N-oxide, followed by chlorination to the key electrophile (1,5-dichloroisoquinoline), and finally selective amination at the C1 position.

Core Reaction Scheme
  • Oxidation: 5-Chloroisoquinoline

    
     5-Chloroisoquinoline-N-oxide.
    
  • Activation: N-oxide

    
    1,5-Dichloroisoquinoline  (Key Intermediate).
    
  • Amination: 1,5-Dichloroisoquinoline

    
    5-Chloroisoquinolin-1-amine .
    

SynthesisPath Start 5-Chloroisoquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA DCM, RT Dichloro 1,5-Dichloroisoquinoline (Critical Electrophile) NOxide->Dichloro POCl3 Reflux Product 5-Chloroisoquinolin-1-amine (Target) Dichloro->Product NH3 (g) Phenol melt or autoclave Lactam Side Rxn: Hydrolysis (5-Chloroisocarbostyril) Dichloro->Lactam H2O / Acid (Workup Failure) BisAmine Side Rxn: Bis-Amination (1,5-Diamino) Dichloro->BisAmine Excess Amine High Temp

Figure 1: Synthetic workflow highlighting the divergence points for critical side reactions.

Troubleshooting Guide: Side Reactions & Mitigation

Module A: The Hydrolysis Trap (Isocarbostyril Formation)

The Issue: The conversion of 1,5-dichloroisoquinoline to the target amine often yields a thermodynamic dead-end: 5-chloroisoquinolin-1(2H)-one (also known as 5-chloroisocarbostyril). Mechanism: The C1-chlorine is highly labile. In the presence of water (even atmospheric moisture) and acid (generated during reaction), the imidoyl chloride moiety hydrolyzes to the lactam.

DiagnosticObservation
LCMS Signal Mass shift of +1 Da (Cl

OH tautomer) relative to starting material, but distinct from product.
1H NMR Appearance of a broad singlet (NH) at ~11-12 ppm; C1-H signal disappears (if checking precursor).
Solubility The lactam is significantly less soluble in organic solvents (DCM/MeOH) than the chloro-precursor.

Corrective Protocol:

  • Drying: Ensure the ammonia source is anhydrous. If using ammonium acetate, dry it under vacuum over

    
    .
    
  • Phenol Melt Method: Use phenol as a solvent. It acts as a proton shuttle and suppresses water attack.

    • Step: Mix 1,5-dichloroisoquinoline with ammonium acetate in phenol. Heat to 130°C.

    • Why: Phenol forms a transient phenoxy-intermediate at C1, which is rapidly displaced by ammonia but is resistant to hydrolysis compared to the chloro-imidate.

Module B: Regioselectivity & Bis-Amination

The Issue: While C1 is more reactive than C5 (due to the


-nitrogen effect), forcing conditions can lead to substitution at C5, yielding 1,5-diaminoisoquinoline .[1]
Mechanism:  Nucleophilic attack at C5 is electronically disfavored but becomes accessible if the reaction temperature exceeds 160°C or if Pd-catalysis is used with non-selective ligands.

Troubleshooting Q&A:

Q: I see a small impurity (~5%) with a mass of +16 Da relative to the product. Is this the N-oxide? A: Likely not. If you are in the amination step, this is probable 1,5-diaminoisoquinoline (Mass = Product - Cl +


 = -35 + 16).

Q: How do I remove the bis-amine? A: Exploiting pKa differences. The 1,5-diamine is more basic than the 5-chloro-1-amine (the Cl atom is electron-withdrawing, lowering the pKa of the C1-amine).

  • Protocol: Dissolve crude in dilute acid (pH 4). The bis-amine protonates first and stays in the aqueous phase. Extract the target (less basic) with EtOAc.[2]

Module C: Dechlorination (Hydrodehalogenation)

The Issue: Loss of the chlorine atom at C5, yielding isoquinolin-1-amine . Context: This is exclusive to Pd-catalyzed Buchwald-Hartwig aminations . If you are using Pd/BINAP or Pd/XPhos to install the amine, the oxidative addition can occur at C5-Cl, followed by


-hydride elimination or formate reduction.

Prevention Strategy:

  • Avoid Pd if possible: The C1 position is activated enough for

    
     without metal catalysis.
    
  • Catalyst Choice: If Pd is required (e.g., for complex amine partners), use Pd(OAc)2 / Xantphos . Xantphos has a large bite angle that favors reductive elimination of the amine over

    
    -hydride elimination (dechlorination).
    

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 1,5-Dichloroisoquinoline

Grounding: This step converts the N-oxide to the active electrophile.

  • Setup: Charge 5-chloroisoquinoline-N-oxide (1.0 eq) into a flask under

    
    .
    
  • Reagent: Add

    
     (5.0 eq) dropwise. Caution: Exothermic.
    
  • Reflux: Heat to 100°C for 4 hours.

  • Monitoring (Validation): Aliquot into MeOH. Check LCMS.

    • Success: Peak corresponds to Methyl ether (displacement of C1-Cl by MeOH during sampling). Mass: M+31 (OMe vs Cl is -35+31 = -4).

    • Failure: Remaining N-oxide mass.

  • Workup (Critical): Pour slowly onto crushed ice/NH4OH .

    • Warning: If the quench gets hot (>20°C), hydrolysis to the lactam (isocarbostyril) occurs immediately. Keep pH > 9.[2]

Protocol 2: Selective Amination (Phenol Melt)

Grounding: Avoids hydrolysis and bis-amination.

  • Mix: Combine 1,5-dichloroisoquinoline (1.0 eq) and Ammonium Acetate (5.0 eq) in Phenol (10.0 eq).

  • Heat: Stir at 130°C for 12 hours.

  • Workup: Cool to 60°C. Add 2M NaOH (to dissolve phenol as sodium phenoxide). Extract with Ethyl Acetate.[2][3]

  • Purification: The product often precipitates as the HCl salt if treated with HCl/Dioxane.

Analytical Reference Data

CompoundStructureLCMS (ESI+)Key 1H NMR Feature (

-DMSO)
Target 5-Chloro-1-amine179/181 (3:1)

7.8 (d, C3-H),

7.2 (bs,

)
Lactam 5-Chloroisocarbostyril180/182

11.5 (bs, NH),

6.8 (d, C4-H)
Bis-Amine 1,5-Diamino160Loss of Cl isotope pattern. Upfield shift of aromatics.
De-Cl 1-Aminoisoquinoline145Loss of Cl isotope pattern.

References

  • Mechanistic Insight on Dichloroquinoline Amination: Grigorova, O. K., et al. "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." Molecules, vol. 18, no.[4][5] 2, 2013, pp. 2096-2114. [Link] (Validates the reactivity difference between C2/C1 and C5/C8 positions in iso/quinoline systems).

  • Dehalogenation Side Reactions: Gautier, A., et al.[6] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, vol. 9, 2013. [Link] (Discusses suppression of dehalogenation in Pd-catalyzed amination of aryl halides).

Sources

Optimization

Technical Support Center: Sandmeyer Optimization for 5-Chloroisoquinolin-1-amine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Chloroisoquinolin-1-amine , a critical scaffold in the development of Rho-kinase (ROCK) inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Chloroisoquinolin-1-amine , a critical scaffold in the development of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs).

This guide addresses the Sandmeyer Reaction specifically. Note that while the target is the 1-amine, the Sandmeyer transformation is most robustly applied to the 5-amino core before the installation of the 1-amino group, or via a highly selective diazotization of the 1,5-diamine. Both strategies are detailed below.

Part 1: Strategic Synthesis Workflows

To optimize the Sandmeyer reaction for this target, you must first select the correct precursor strategy.[1] The electronic disparity between the N-heterocycle positions dictates the success of the diazotization.[1]

Route A: The "Stepwise" Standard (Recommended)

Best for: High purity, scale-up, and avoiding side-reactions.

  • Start: 5-Aminoisoquinoline.

  • Sandmeyer: Convert 5-NH₂

    
     5-Cl (High Yield).
    
  • Functionalization: N-Oxidation

    
     Chlorination (POCl₃) 
    
    
    
    Amination (NH₃) to install the 1-amine.[1]
Route B: The "Direct" Selective Optimization

Best for: Shortening step count (if 1,5-diaminoisoquinoline is available).

  • Start: Isoquinoline-1,5-diamine.

  • Selective Sandmeyer: Exploit pKa differences to selectively diazotize the 5-amine while the 1-amine remains protonated/protected by salt formation.[1]

Workflow Visualization

SandmeyerStrategy Start Starting Material Selection Amino5 5-Aminoisoquinoline Start->Amino5 Route A (Robust) Diamine Isoquinoline-1,5-diamine Start->Diamine Route B (Advanced) Diazo5 Intermediate: 5-Diazonium Salt Amino5->Diazo5 NaNO2, HCl 0°C Chloro5 5-Chloroisoquinoline Diazo5->Chloro5 CuCl Sandmeyer Target TARGET: 5-Chloroisoquinolin-1-amine Chloro5->Target 1. mCPBA 2. POCl3 3. NH3 SelDiazo Selective Diazotization (1-NH3+ / 5-N2+) Diamine->SelDiazo Control pH < 1 Protect 1-NH2 SelDiazo->Target CuCl Selective Displacement

Caption: Comparative workflows for accessing 5-Chloroisoquinolin-1-amine. Route A is the industry standard for purity; Route B requires strict pH control.[1]

Part 2: Optimized Experimental Protocols

Protocol 1: The Robust Sandmeyer (Route A)

Targeting the conversion of 5-aminoisoquinoline to 5-chloroisoquinoline.[1]

Reagents:

  • 5-Aminoisoquinoline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (conc. 37%, excess)

  • Copper(I) Chloride (CuCl, 1.2 eq) - Must be freshly purified or high grade.[1]

Step-by-Step Methodology:

  • Salt Formation: Suspend 5-aminoisoquinoline in water.[1][2] Add conc. HCl (approx. 3 mL per gram of substrate) dropwise at 0°C. Stir until the hydrochloride salt forms a fine suspension or solution.

    • Why: Heterocyclic amines dissolve poorly as free bases.[1] The salt ensures homogeneous diazotization.[1]

  • Diazotization: Cool to -5°C to 0°C (salt/ice bath). Add NaNO₂ (dissolved in minimal water) dropwise via an addition funnel below the liquid surface.

    • Critical Control: Keep internal temp < 5°C. Exceeding this causes phenol formation (hydrolysis).[1]

    • Endpoint: Test with starch-iodide paper (turns blue instantly) to confirm excess HNO₂.

  • Sandmeyer Displacement:

    • In a separate flask, dissolve CuCl in conc. HCl (2 mL/g CuCl) to form the violet/green complex

      
      .[1] Cool to 0°C.[1]
      
    • Pour the cold diazonium solution into the CuCl solution slowly with vigorous stirring.

    • Note: Gas evolution (

      
      ) will be rapid.[1] Control addition to prevent foaming over.[1]
      
  • Workup: Allow to warm to RT over 1 hour. Heat to 60°C for 30 mins to ensure completion. Neutralize with NaOH (aq) to pH 8-9. Extract with DCM.[2]

Protocol 2: Selective Diamine Sandmeyer (Route B)

Targeting 1,5-diaminoisoquinoline.[1]

The Challenge: The 1-amino group is an amidine (pKa ~9-10) and is highly basic.[1] The 5-amino group is an aniline (pKa ~4-5). The Fix: Perform the reaction in highly concentrated acid (6M - 12M HCl) .

  • At pH < 0, the 1-amine is fully protonated (

    
    ) and unreactive toward 
    
    
    
    .
  • The 5-amine is in equilibrium; the small amount of free base reacts with the nitrosating agent, shifting the equilibrium until diazotization is complete.[1]

Part 3: Troubleshooting & FAQs

Category 1: Reaction Failure & Impurities[1]

Q: I am getting a low yield and a large amount of "tar" or black solids. What is happening? A: This is likely azo coupling .[1]

  • Mechanism: If the solution is not acidic enough, the formed diazonium salt reacts with the unreacted amine starting material to form an azo dye (tar).[1]

  • Solution: Increase the acidity during diazotization. Ensure the amine is fully converted to its HCl salt before adding nitrite. Add the nitrite under the surface of the liquid to prevent localized low-acid concentrations.

Q: My product contains a significant amount of 5-hydroxyisoquinoline (phenol). A: This is hydrolysis of the diazonium salt.[1]

  • Cause 1: Temperature too high during diazotization (keep < 5°C).

  • Cause 2: Insufficient Chloride ion concentration. The Sandmeyer mechanism requires Cl⁻ to capture the aryl radical.[1]

  • Optimization: Saturate the aqueous layer with NaCl or use a large excess of conc.[1] HCl. The Cl⁻ anion must outcompete H₂O as the nucleophile.[1]

Category 2: Reagent & Catalyst Issues

Q: My Copper(I) Chloride is green/blue. Can I use it? A: No. Green CuCl has oxidized to Cu(II).[1]

  • Impact: Cu(II) is not the active catalyst for the single-electron transfer (SET) step required to generate the aryl radical.[1]

  • Fix: Purify your CuCl by washing with dilute HCl, then water, then ethanol/ether, or generate it in situ by reducing

    
     with sodium bisulfite/NaCl.[1]
    

Q: Can I use t-Butyl Nitrite (t-BuONO) instead of NaNO₂? A: Yes, and it is often superior for lipophilic substrates. [1]

  • Protocol: Dissolve the amine and

    
     (anhydrous) in dry Acetonitrile (MeCN). Add t-BuONO dropwise at 60°C.[1]
    
  • Advantage: This "anhydrous Sandmeyer" eliminates the hydrolysis side-reaction (no phenol formation) and often gives higher yields for heterocyclic amines.[1]

Category 3: Structural Selectivity (The 1-Amine Problem)

Q: If I start with 1,5-diaminoisoquinoline, will the Sandmeyer destroy the 1-amine? A: Not if you control the pH.

  • The 1-amino group is essentially an amidine. In strong acid, it forms a stable cation that resists diazotization.[1]

  • Warning: If you neutralize the reaction too early (while excess nitrite is present), you will diazotize the 1-position, leading to hydrolysis (1-isoquinolinone) or chlorination (1,5-dichloroisoquinoline).[1]

  • Tip: Add Urea or Sulfamic acid at the end of the reaction to quench excess nitrous acid before neutralizing the solution for extraction.[1]

Part 4: Data Summary

VariableStandard Aqueous ConditionsAnhydrous Conditions (Optimization)
Solvent

/ HCl
Acetonitrile (MeCN)
Nitrite Source

t-Butyl Nitrite (t-BuONO)
Catalyst CuCl (1.2 eq)

(1.2 eq)
Major Byproduct Phenol (Hydrolysis)Chlorination at other sites (rare)
Yield (Typical) 40-60%65-85%
Suitability Scale-up, Cost-effectiveHigh value intermediates, difficult substrates

References

  • BenchChem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Retrieved from

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. Retrieved from

  • Wikipedia. Sandmeyer Reaction: Radical-Nucleophilic Aromatic Substitution.[1][3] Retrieved from [1]

  • National Institutes of Health (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from

Sources

Troubleshooting

"5-Chloroisoquinolin-1-amine" solubility issues in organic solvents

Welcome to the technical support center for 5-Chloroisoquinolin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Chloroisoquinolin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are based on established physicochemical principles and practical laboratory experience.

Understanding the Molecule: Key Physicochemical Properties

5-Chloroisoquinolin-1-amine is a heterocyclic organic compound with a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] Its structure, featuring an isoquinoline core substituted with a chlorine atom and an amino group, dictates its solubility behavior. The aromatic isoquinoline ring system is inherently non-polar, while the amino group and the nitrogen atom within the ring introduce polarity and the capacity for hydrogen bonding. This amphiphilic nature is central to its solubility characteristics in various organic solvents.

Table 1: General Solubility Profile of Substituted Isoquinolines

Solvent ClassGeneral SolubilityRationale
Polar Aprotic Generally GoodSolvents like DMSO and DMF can effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic VariableAlcohols like ethanol and methanol can hydrogen bond with the amine, but the non-polar ring may limit solubility.
Non-Polar Generally PoorSolvents like hexane and toluene cannot effectively interact with the polar amino group.
Chlorinated ModerateSolvents like dichloromethane may offer a balance of polarity suitable for dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloroisoquinolin-1-amine not dissolving in my chosen organic solvent?

A1: The poor solubility of 5-Chloroisoquinolin-1-amine can be attributed to several factors inherent to its molecular structure. The rigid, planar aromatic structure and the presence of a polar amino group can lead to strong intermolecular forces, such as hydrogen bonding, within the crystal lattice.[2] These strong interactions require a solvent that can effectively overcome the lattice energy. The principle of "like dissolves like" is a good starting point for solvent selection; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[3]

Q2: In which organic solvents is 5-Chloroisoquinolin-1-amine expected to be most soluble?

A2: Based on its structure and general principles of solubility for similar aromatic amines, 5-Chloroisoquinolin-1-amine is expected to have the highest solubility in polar aprotic solvents. These include:

  • Dimethyl Sulfoxide (DMSO) : Known as a "super solvent," DMSO is highly polar and can dissolve a wide range of polar and nonpolar compounds.[4] It is an excellent choice for preparing stock solutions.[5]

  • N,N-Dimethylformamide (DMF) : Similar to DMSO, DMF is a polar aprotic solvent with a high boiling point, making it effective at dissolving many organic compounds.[6]

Solubility in other solvents is generally lower:

  • Alcohols (Methanol, Ethanol) : While the amine group can form hydrogen bonds with alcohols, the overall solubility may be limited by the non-polar isoquinoline ring. Heating can often improve solubility in these solvents.[2]

  • Dichloromethane (DCM) and Chloroform : These chlorinated solvents may offer moderate solubility due to a balance of polarity.

  • Ethyl Acetate (EtOAc) : Has been used as a solvent in the synthesis of 5-Amino-1-chloroisoquinoline, suggesting at least moderate solubility, particularly under reflux conditions.[7]

Q3: Can I use an acid to improve the solubility of 5-Chloroisoquinolin-1-amine in a protic solvent?

A3: Yes, this is a common and effective strategy. As an amine, 5-Chloroisoquinolin-1-amine is a weak base.[8][9] Adding a dilute acid (e.g., HCl) to a protic solvent like water or an alcohol will protonate the amino group, forming an ammonium salt.[10] This salt is an ionic species and therefore significantly more polar than the neutral molecule, leading to a substantial increase in solubility in polar solvents.[11]

Q4: Does temperature affect the solubility of 5-Chloroisoquinolin-1-amine?

A4: Yes, for most solid solutes, solubility increases with temperature.[12][13] If you are experiencing poor solubility at room temperature, gently heating the mixture while stirring can significantly improve dissolution.[2] However, it is crucial to monitor for any signs of compound degradation at elevated temperatures, such as a change in color.

Q5: I've prepared a stock solution in DMSO, but a precipitate formed after some time. What happened?

A5: This is a common issue, particularly with compounds stored in DMSO. Several factors can contribute to this:

  • Hygroscopicity of DMSO : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[14] The introduction of water can decrease the solubility of lipophilic compounds, leading to precipitation.[14]

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[14]

  • Crystallization : Over time, the dissolved compound may slowly crystallize out of solution, especially if the solution is supersaturated.[14]

To mitigate this, it is recommended to store DMSO stock solutions in a desiccator and to aliquot them into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Troubleshooting Guide: Step-by-Step Dissolution Protocol

If you are encountering difficulty dissolving 5-Chloroisoquinolin-1-amine, follow this systematic approach.

Objective: To achieve complete dissolution of 5-Chloroisoquinolin-1-amine for experimental use.

Materials:

  • 5-Chloroisoquinolin-1-amine (solid)

  • Selected organic solvent (start with a recommended solvent like DMSO or DMF)

  • Glass vial or flask

  • Magnetic stir bar and stir plate

  • Heat source (e.g., hot plate with oil bath)

  • Sonicator (optional)

Protocol: Step-by-Step Dissolution
  • Preparation :

    • Weigh the desired amount of 5-Chloroisoquinolin-1-amine and place it in a clean, dry glass vial or flask.

    • Add a magnetic stir bar.

  • Initial Solvent Addition :

    • Add a portion of the chosen solvent to the vial.

    • Begin stirring at room temperature.

  • Observation :

    • Observe the mixture for 5-10 minutes. If the solid dissolves completely, your preparation is complete.

    • If the solid remains undissolved or only partially dissolved, proceed to the next steps.

  • Enhancement Techniques (in order of application) :

    • Sonication : Place the vial in an ultrasonic bath for 10-15 minutes. Sonication can help break up solid aggregates and increase the surface area of the compound exposed to the solvent, which can accelerate dissolution.[2]

    • Gentle Heating : If sonication is ineffective, gently heat the mixture while stirring. Increase the temperature in small increments (e.g., 10°C at a time). For many compounds, a significant increase in solubility is observed with a moderate increase in temperature.[2]

      • Caution : Be mindful of the solvent's boiling point and the thermal stability of 5-Chloroisoquinolin-1-amine. Monitor for any color changes that might indicate degradation.

    • Solvent System Modification :

      • Co-solvent Addition : If working with a solvent where solubility is limited (e.g., ethanol), consider adding a small percentage of a stronger co-solvent like DMSO.[3] This can significantly enhance solubility by modifying the overall polarity of the solvent system.[3]

      • Acidification (for protic solvents) : If using a protic solvent, add a few drops of a dilute acid (e.g., 1M HCl) to see if the formation of the corresponding salt improves solubility.[10]

Diagrams and Workflows

Solubility Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 5-Chloroisoquinolin-1-amine.

G start Start: Undissolved 5-Chloroisoquinolin-1-amine solvent Select Appropriate Solvent (e.g., DMSO, DMF) start->solvent stir Stir at Room Temperature solvent->stir check1 Completely Dissolved? stir->check1 sonicate Apply Sonication check1->sonicate No end_s Success: Solution Prepared check1->end_s Yes check2 Completely Dissolved? sonicate->check2 heat Gently Heat Mixture check2->heat No check2->end_s Yes check3 Completely Dissolved? heat->check3 cosolvent Consider Co-solvent or Acidification check3->cosolvent No check3->end_s Yes end_f Re-evaluate Solvent Choice or Experimental Design cosolvent->end_f

Caption: A decision tree for systematically addressing poor reactant solubility.

Impact of Molecular Structure on Solubility

This diagram illustrates the key structural features of 5-Chloroisoquinolin-1-amine and their influence on its solubility characteristics.

G cluster_molecule 5-Chloroisoquinolin-1-amine cluster_features Structural Features & Solubility Impact cluster_solvents Solvent Interactions mol C₉H₇ClN₂ nonpolar Isoquinoline Ring System (Non-Polar) mol->nonpolar polar Amino Group (-NH₂) (Polar, H-Bond Donor) mol->polar base Basic Nitrogen Atoms (Proton Acceptors) mol->base sol_nonpolar Favors Non-Polar Solvents (e.g., Toluene - Poor Overall) nonpolar->sol_nonpolar sol_polar Favors Polar Solvents (e.g., DMSO, Alcohols) polar->sol_polar sol_acidic Soluble in Acidic Media (Salt Formation) base->sol_acidic

Caption: Key structural features influencing the solubility of 5-Chloroisoquinolin-1-amine.

References

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 479-483. [Link]

  • Course Hero. 3.-Factors-Affecting-Solubility.docx. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. 5-Chloroquinoline. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • gChem. DMSO. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • IUPAC. SOLUBILITY DATA SERIES. [Link]

  • ResearchGate. Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction?. [Link]

Sources

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 5-Chloroisoquinolin-1-amine (CAS 102199-98-4)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 5-Chloroisoquinolin-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 5-Chloroisoquinolin-1-amine . This compound is a highly valuable scaffold in drug development, frequently utilized as a P1 binder in the design of potent kinase and plasma kallikrein inhibitors [1]. However, its unique physicochemical properties—specifically the interplay between the basic 1-aminoisoquinoline core and the electron-withdrawing 5-chloro substituent—create distinct analytical challenges.

This guide provides self-validating protocols and mechanistic explanations to resolve common issues in HPLC, MS, NMR, and assay formulation.

Section 1: Chromatographic & Mass Spectrometric Anomalies

FAQ 1: Why am I observing severe peak tailing and retention time instability on my standard C18 column?

  • Causality: The parent 1-aminoisoquinoline scaffold has a calculated pKa of 7.5 [1]. The addition of the 5-chloro group exerts an inductive electron-withdrawing effect, slightly depressing the pKa to approximately 6.8–7.2 [2]. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated. This positively charged species undergoes secondary ion-exchange interactions with residual, unendcapped silanol groups (-SiO⁻) on the silica stationary phase, resulting in severe peak tailing.

  • Protocol: High-pH LC-MS Method for Basic Amines

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Column: Use an ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge) designed to withstand high-pH conditions.

    • Gradient: Run from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Self-Validation Step: Inject a neutral void-volume marker (e.g., uracil) alongside your sample. If the uracil peak is sharp but the analyte still tails, the pH is insufficient to fully neutralize the amine. If both are sharp, the ion-exchange mechanism has been successfully suppressed.

FAQ 2: My ESI+ mass spectrum shows a complex isotopic cluster around m/z 179 and unexpected high-mass peaks. How do I interpret this?

  • Causality: The presence of the chlorine atom generates a characteristic isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl (approximate 3:1 ratio). Consequently, the protonated monomer [M+H]⁺ appears as a doublet at m/z 179.03 and 181.03. Furthermore, the 1-aminoisoquinoline core is highly prone to forming non-covalent gas-phase dimers [2M+H]⁺ at m/z 357.05 and 359.05 during electrospray ionization (ESI) due to strong intermolecular hydrogen bonding between the exocyclic amine and the N2 ring nitrogen.

  • Protocol: Resolving Gas-Phase Dimers in ESI-MS

    • Source Adjustment: Increase the desolvation temperature from 350 °C to 450 °C.

    • Voltage Tuning: Increase the cone voltage (or declustering potential) in 5 V increments (e.g., from 20 V to 40 V).

    • Self-Validation Step: Monitor the ratio of m/z 179 to m/z 357. As the cone voltage increases, the added kinetic energy will induce in-source collision-induced dissociation (CID), breaking the hydrogen bonds and collapsing the dimer peak into the monomeric[M+H]⁺ signal.

Section 2: Structural Elucidation Challenges (NMR Spectroscopy)

FAQ 3: Why are the proton signals near the amine group broadened or missing entirely in my ¹H-NMR spectrum?

  • Causality: 1-Aminoisoquinolines exhibit pronounced amino-imino tautomerism [3]. The dynamic exchange between the 1-amino (-NH₂) and 1-imino (=NH) tautomers often occurs at an intermediate rate on the NMR timescale at 298 K. This intermediate exchange broadens the exchangeable proton signals and can even obscure the adjacent aromatic protons (H-3, H-8) due to fluctuating magnetic environments.

  • Protocol: Variable Temperature (VT) NMR for Tautomeric Exchange

    • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K.

    • Thermal Shift: Increase the NMR probe temperature to 330 K. Allow 5 minutes for thermal equilibration.

    • Self-Validation Step: Re-acquire the spectrum. The increased thermal energy accelerates the tautomeric interconversion into the "fast exchange" regime. The previously broad signals will coalesce into sharp, time-averaged peaks. If signals remain broad, the issue is likely paramagnetic impurities rather than tautomerism.

Section 3: Formulation & in vitro Assay Preparation

FAQ 4: The compound precipitates when diluted from a DMSO stock into my biochemical assay buffer (pH 7.4). How can I prevent this?

  • Causality: At physiological pH (7.4), the environment is above the compound's pKa (~6.8–7.2). Consequently, the molecule exists predominantly in its neutral, free-base form. The highly conjugated, planar aromatic system drives strong intermolecular π-π stacking, leading to rapid nucleation and precipitation in aqueous media.

  • Protocol: Surfactant-Assisted Formulation

    • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

    • Buffer Modification: Supplement the aqueous assay buffer with 0.05% - 0.1% Tween-20 or CHAPS.

    • Addition Sequence: Slowly titrate the DMSO stock into the vigorously vortexed buffer, ensuring the final DMSO concentration does not exceed 1% (v/v). The surfactant micelles will sequester the hydrophobic planar core, preventing π-π stacking and maintaining the compound in solution.

Quantitative Data Summary
ParameterValue / SignatureMechanistic Rationale
Exact Mass (³⁵Cl) 178.03 g/mol Monoisotopic mass for C₉H₇ClN₂
ESI+ MS Fragments m/z 179.03, 181.03 (3:1)[M+H]⁺ isotopic cluster due to ³⁵Cl/³⁷Cl
Gas-Phase Dimer m/z 357.05, 359.05[2M+H]⁺ formed via intermolecular H-bonding
pKa (Calculated) ~6.8 - 7.2Lower than 1-aminoisoquinoline (7.5) due to 5-Cl
¹³C-NMR (C1) ~150 - 155 ppmDeshielded by N2 and exocyclic NH₂
¹³C-NMR (C5) ~130 - 135 ppmDeshielded by covalent chlorine attachment
Diagnostic Workflow

Workflow Start 5-Chloroisoquinolin-1-amine Characterization LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Assay In Vitro Assays Start->Assay Tailing Peak Tailing / Shift LCMS->Tailing Dimers Gas-Phase Dimers LCMS->Dimers Broadening Signal Broadening NMR->Broadening Precipitation Buffer Precipitation Assay->Precipitation Sol_LC High-pH Mobile Phase (pH 9.5) Tailing->Sol_LC Sol_MS Increase Desolvation Temperature Dimers->Sol_MS Sol_NMR VT-NMR (330 K) or D2O Exchange Broadening->Sol_NMR Sol_Assay Formulate with 0.1% Tween-20 Precipitation->Sol_Assay

Troubleshooting workflow for the analytical characterization of 5-Chloroisoquinolin-1-amine.

References
  • Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular structure, Vibrational analysis (IR and Raman) and quantum chemical investigations of 1-aminoisoquinoline Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-Chloroisoquinolin-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 5-Chloroisoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 5-Chloroisoquinolin-1-amine (CAS: 102199-98-4). This compound is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and complement pathway modulators[1].

Due to the electron-withdrawing nature of the 5-chloro substituent and the basicity of the 1-amino group, researchers often encounter specific challenges during purification. This guide provides field-proven, self-validating protocols to resolve issues with regioisomers, unreacted halogenated precursors, and residual transition metal catalysts.

Section 1: Fundamental Physicochemical Properties (FAQ)

Q: What inherent chemical properties of 5-Chloroisoquinolin-1-amine should dictate my purification strategy? A: The purification of this compound is entirely governed by its acid-base chemistry. The parent compound, isoquinolin-1-amine, has a pKa of approximately 7.62[2]. However, the inductive electron-withdrawing effect of the chlorine atom at the 5-position reduces the electron density of the aromatic system, slightly lowering the pKa of the conjugate acid to ~6.5 - 7.0.

Causality: Because it is a weak base, it remains neutral in mildly basic or neutral organic solvents but can be selectively protonated by strong aqueous acids (e.g., 1M HCl). This property allows for highly efficient separation from non-basic impurities (like unreacted 1,5-dichloroisoquinoline) via liquid-liquid acid-base extraction without relying on resource-intensive chromatography.

Section 2: Troubleshooting Unreacted Precursors

Q: My crude reaction mixture contains significant amounts of unreacted 1,5-dichloroisoquinoline. How can I selectively isolate the aminated product? A: You must exploit the differential basicity between the starting material and the product. 1,5-Dichloroisoquinoline is essentially non-basic and will not protonate in 1M HCl. By performing an acid-base extraction, the 5-chloroisoquinolin-1-amine is converted into a water-soluble hydrochloride salt, leaving the starting material trapped in the organic phase[1].

Self-Validating Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add an equal volume of 1M aqueous HCl.

    • Validation Check: Test the aqueous layer with pH paper to ensure the pH is < 2. If it is higher, add more HCl to ensure complete protonation of the amine. If protonation is incomplete, yield will be lost to the organic waste.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer (contains your protonated product). Discard the organic layer (contains 1,5-dichloroisoquinoline and neutral organic impurities).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic) and slowly add 2M NaOH until the pH reaches 10–12.

    • Causality: This deprotonates the isoquinolinium salt, regenerating the neutral, organic-soluble free base.

    • Validation Check: The solution will transition from clear to cloudy/milky as the free-base product precipitates out of the aqueous solution.

  • Extraction: Extract the basified aqueous layer three times with fresh EtOAc.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Product + Neutral Impurities) Acidify Add 1M HCl (aq) Ensure pH < 2 Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) PhaseSep1->Aq1 Keep Basify Add 2M NaOH (aq) Adjust to pH 10-12 Aq1->Basify Extract Extract with fresh EtOAc Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Free-base Product) PhaseSep2->Org2 Keep Pure Dry over Na2SO4 Concentrate Org2->Pure

Logical workflow for the acid-base extraction of 5-chloroisoquinolin-1-amine.

Section 3: Troubleshooting Residual Metal Catalysts

Q: I synthesized 5-chloroisoquinolin-1-amine via a Palladium-catalyzed Buchwald-Hartwig amination. My NMR shows the product is pure, but it has a dark/metallic tint, and ICP-MS indicates high Palladium levels. How do I remove the catalyst? A: Buchwald-Hartwig aminations of isoquinolines frequently utilize Pd(dba)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., BINAP)[3]. Palladium has a strong binding affinity for the nitrogen atoms in both the isoquinoline ring and the primary amine. Standard aqueous workups will not disrupt these stable Pd-nitrogen coordination complexes. You must use a functionalized silica scavenger (e.g., SiliaMetS Thiol) which possesses a higher thermodynamic affinity for Palladium than your product does.

Self-Validating Protocol: Palladium Scavenging
  • Solvation: Dissolve the dark/contaminated product in a polar aprotic solvent like THF or Dichloromethane (DCM) (approx. 10 mL/g of product).

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical Pd catalyst loading) of a thiol-functionalized silica gel.

  • Incubation: Stir the suspension at 40°C for 4 to 12 hours.

    • Causality: Elevated temperature increases the kinetic rate of ligand exchange, allowing the Pd to migrate from the isoquinoline nitrogen to the silica-bound thiol groups.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium. Rinse the pad thoroughly with the reaction solvent.

    • Validation Check: The filtrate must transition from a dark brown/black color to a clear, pale yellow solution. If the filtrate remains dark, repeat the scavenging step with fresh thiol-silica.

  • Concentration: Evaporate the solvent to yield the Pd-free product.

PdScavenging Start Pd-Contaminated Product Dissolve Dissolve in THF or DCM Start->Dissolve AddScavenger Add Thiol-Silica Scavenger Dissolve->AddScavenger Incubate Stir at 40°C (4-12 hours) AddScavenger->Incubate Filter Filter through Celite pad Incubate->Filter Solid Filter Cake (Silica-bound Pd) Filter->Solid Discard Filtrate Filtrate (Pd-free Product) Filter->Filtrate Concentrate

Experimental workflow for removing residual Palladium using thiol-functionalized silica scavengers.

Section 4: Data Presentation - Comprehensive Impurity Profiling

To ensure a highly pure final product, it is critical to match the specific impurity with the correct analytical detection method and purification strategy. Below is a summary of quantitative and qualitative data regarding common impurities found during the synthesis of 5-chloroisoquinolin-1-amine.

Impurity TypeChemical ExampleOrigin / CausalityDetection MethodPrimary Removal Strategy
Unreacted Precursor 1,5-DichloroisoquinolineIncomplete amination reactionTLC (UV 254nm), LC-MSAcid-Base Extraction (Product is basic; precursor is neutral)
Regioisomer 7-Chloroisoquinolin-1-amineImpure starting material¹H-NMR (Aromatic splitting), HPLCNormal Phase Column Chromatography (Silica gel) or Recrystallization
Catalyst Residue Palladium / BINAPBuchwald-Hartwig couplingICP-MS, Visual (Dark color)Thiol-functionalized Silica Scavengers
Over-aminated Dimer Bis(5-chloroisoquinolin-1-yl)amineSide reaction (excess base/catalyst)LC-MS (High MW peak)Preparative HPLC or Silica Gel Chromatography

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile." Benchchem, Dec. 2025. 3

  • ACS Publications. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists." Journal of Medicinal Chemistry, 2011. 1

  • ChemicalBook. "1-Aminoisoquinoline Product Description and Properties." ChemicalBook, Jan. 2026. 2

Sources

Optimization

Technical Support Center: Analytical Monitoring of 5-Chloroisoquinolin-1-amine

Status: Operational Ticket ID: #ISOQ-5CL-AMINE-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #ISOQ-5CL-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

Welcome to the technical support portal for 5-Chloroisoquinolin-1-amine (CAS: 115536-12-6).[1][3][4][5] This molecule presents a classic analytical duality: it possesses a basic primary amine capable of strong silanol interactions (causing peak tailing) and a halogenated aromatic core requiring specific detection parameters.[2][3][4]

This guide moves beyond generic protocols to address the specific physicochemical behavior of the 1-aminoisoquinoline scaffold. Our goal is to ensure your reaction monitoring—whether by TLC or LC-MS—is robust, reproducible, and chemically validated.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

User Question: "My product spot streaks from the baseline to the solvent front, and I can't separate it from the starting material. How do I fix this?"

The Technical Reality

5-Chloroisoquinolin-1-amine is a basic heterocycle.[1][3][4][6][7][8] The nitrogen atoms (both the ring nitrogen and the exocyclic amine) can protonate via interaction with the acidic silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on standard silica plates.[6] This "ion-exchange" mechanism causes the streaking/tailing you observe.[1][6]
Protocol: The "Base-Deactivation" Method

Do not simply increase polarity.[1][4][6] You must suppress the ionization of the silica.

1. Mobile Phase Selection:

  • Standard System: Dichloromethane (DCM) / Methanol (MeOH).[1][2][3][4][5]

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.[5]
    
  • Recommended Ratio: DCM : MeOH : ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (95 : 4 : 1).[1][2][3][5]
    

2. Plate Pre-treatment (For severe streaking): If adding base to the solvent isn't enough, pre-soak the TLC plate in a solution of 5% TEA in DCM, then dry it with a heat gun before spotting your sample. This neutralizes the acidic sites on the silica before the run.

Visualization Strategy
  • UV (254 nm): Primary method.[1][2][3][4][5][9] The isoquinoline core is highly conjugated and UV active.[4]

  • Ninhydrin Stain: Secondary method.[1][3][4] The exocyclic primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) will stain, typically turning reddish/purple upon heating.[1][2][3][6] This confirms the presence of the amine functionality, distinguishing it from non-aminated starting materials (e.g., 1,5-dichloroisoquinoline).[3][6]
    
TLC Decision Logic (Visualization)

TLC_Workflow Start Start TLC Analysis Spot Spot Sample on Silica Start->Spot Run Elute (DCM/MeOH) Spot->Run Check Check UV (254nm) Run->Check Streak Is spot streaking? Check->Streak AddBase Add 1% NH4OH or TEA to Mobile Phase Streak->AddBase Yes Visualize Stain with Ninhydrin Streak->Visualize No AddBase->Run Color Red/Purple Spot? Visualize->Color Confirm Confirmed: Amine Present Color->Confirm Yes Recheck Check Synthesis: Amine not formed Color->Recheck No

Figure 1: Decision tree for optimizing TLC conditions and confirming amine functionality.

Module 2: LC-MS Reaction Monitoring

User Question: "I see multiple peaks with similar masses. How do I confirm I have the correct product and not a regioisomer or impurity?"

The Technical Reality

In the synthesis of 5-chloroisoquinolin-1-amine (often from 1,5-dichloroisoquinoline), you are monitoring the substitution of one chlorine atom.[3][6]

  • Starting Material (SM): 1,5-Dichloroisoquinoline (2 Chlorines).[1][3][4][5]

  • Product: 5-Chloroisoquinolin-1-amine (1 Chlorine).[1][3][4][5][6]

  • Byproduct: 1,5-Diaminoisoquinoline (0 Chlorines - over-reaction).[1][3][4][5][6]

Mass spectrometry offers a definitive "fingerprint" based on the natural abundance of Chlorine isotopes (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

).[2][5][10]
Isotope Pattern Analysis (The "Rule of 3")

Chlorine isotopes exist in a roughly 3:1 ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2][5][10]
Compound State# of Cl AtomsMass Pattern (M : M+2 : M+4)Interpretation
Starting Material 29 : 6 : 1 Two Cl atoms create a distinct triplet pattern.[1][2][3][4][5][11]
Target Product 13 : 1 One Cl atom creates a doublet.[1][2][3][4] The M+2 peak is ~33% of the parent.[6]
Over-Amination 01 : <0.1 No Cl pattern.[1][2][3][4] Only small C13 isotopes visible.[1][3][4]
LC-MS Method Parameters

1. Ionization Mode:

  • Use ESI+ (Positive Mode).

  • The basic amine (

    
    ) and the isoquinoline nitrogen protonate easily (
    
    
    
    ).[2][5][6]
  • Target m/z: 179.0 (for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and 181.0 (for 
    
    
    
    ).[1][5]

2. Mobile Phase pH:

  • High pH (Recommended): 10mM Ammonium Bicarbonate (pH 10).[1][2][3][4][5]

    • Why: Keeps the amine neutral (unprotonated).[4] This increases retention on C18 columns, improving separation from polar impurities and sharpening peak shape.[1][2][3][4]

  • Low pH (Alternative): 0.1% Formic Acid.[1][2][3][4][5]

    • Why: Ensures full protonation for maximum sensitivity in MS, but may cause peak tailing due to silanol interactions (similar to TLC).[1][2][3][4][5]

LC-MS Logic Diagram

LCMS_Logic Sample Inject Sample MS_Detect Detect MS Spectrum (ESI+) Sample->MS_Detect Isotope Analyze Isotope Pattern (M, M+2) MS_Detect->Isotope Pattern961 Pattern 9:6:1 (M, M+2, M+4) Isotope->Pattern961 2 Cl Pattern31 Pattern 3:1 (M, M+2) Isotope->Pattern31 1 Cl PatternNone No M+2 Peak Isotope->PatternNone 0 Cl ResultSM Starting Material (Dichloro) Pattern961->ResultSM ResultProd Target Product (Monochloro) Pattern31->ResultProd ResultBy De-chlorinated Byproduct PatternNone->ResultBy

Figure 2: Mass spectrometry logic flow for identifying chloroisoquinoline derivatives based on isotope abundance.

Module 3: Common FAQs

Q1: Why is my retention time shifting between runs?

  • Answer: This is likely a pH equilibration issue.[1][3][4] Isoquinolin-1-amines have pKa values in the range of 7.0–9.[1][3][4][6]0. If your mobile phase pH is close to the pKa, the molecule splits between ionized and neutral states, causing shifting retention times.[3][12] Fix: Buffer your mobile phase securely to pH 10 (Ammonium Bicarbonate) or pH 3 (Formic Acid) to lock the ionization state.[2][4][5]

Q2: Can I use UV detection alone for quantification?

  • Answer: Yes, but be careful. The extinction coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the starting material (1,5-dichloro) and the product (5-chloro-1-amino) will differ significantly at 254 nm due to the auxochromic effect of the amino group. You must generate a calibration curve for both to quantify conversion accurately; do not rely on area% alone.[1][2][3]
    

Q3: The reaction seems stuck. I see the product, but SM remains.

  • Answer: Check the temperature. Nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) on the C1 position of isoquinoline is favored, but the 5-chloro group deactivates the ring slightly compared to a nitro group. Ensure you are using a polar aprotic solvent (DMF, DMSO) and sufficient heat (>80°C) if doing a direct displacement.[1][2][3][5]
    
References
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Retrieved from [Link]

  • ResearchGate. (2004).[1][2][3][4] Dissociation constants pKa of isoquinoline bases. Retrieved from [Link]

  • Shimadzu. (2023).[1][2][3][4] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChem. (2025).[1][4] 5-Amino-1-chloroisoquinoline Compound Summary. Retrieved from [Link]

For further assistance, please contact the Analytical Methods Development Team.

Sources

Troubleshooting

Handling and safety precautions for "5-Chloroisoquinolin-1-amine"

Technical Support Center: 5-Chloroisoquinolin-1-amine A Critical Note on Safety from the Senior Application Scientist Researchers, scientists, and drug development professionals are frequently at the forefront of innovat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloroisoquinolin-1-amine

A Critical Note on Safety from the Senior Application Scientist

Researchers, scientists, and drug development professionals are frequently at the forefront of innovation, often working with novel or uncharacterized chemical compounds. This guide addresses the handling and safety precautions for "5-Chloroisoquinolin-1-amine."

Crucial Safety Advisory: A specific, verified Safety Data Sheet (SDS) for "5-Chloroisoquinolin-1-amine" was not available through standard databases at the time of this writing. The absence of a specific SDS means that the full toxicological, physical, and environmental hazards of this compound are not formally documented.[1]

Therefore, this guide is constructed on the Precautionary Principle . All recommendations are based on the potential hazards associated with the structural motifs of the molecule (a chlorinated isoquinoline and an aromatic amine) and general best practices for handling novel chemicals.[2] This guidance is not a substitute for a manufacturer-provided SDS. It is imperative that you obtain the official SDS from your chemical supplier before commencing any experimental work.[3][4]

Part 1: Frequently Asked Questions (FAQs) for Handling Novel Research Chemicals

This section provides answers to common questions regarding the safe handling of new or poorly characterized substances like 5-Chloroisoquinolin-1-amine.

Q1: What is the absolute first step I should take before working with 5-Chloroisoquinolin-1-amine?

A1: Your first and most critical step is to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier.[5] The SDS is the primary source of information on chemical hazards and handling.[6] If an SDS is unavailable, you must treat the compound as potentially hazardous, assuming a high degree of toxicity until proven otherwise.[2] A comprehensive risk assessment of your specific experimental protocol is mandatory.[7]

Q2: What are the potential, unverified hazards of 5-Chloroisoquinolin-1-amine based on its structure?

A2: While specific data is absent, we can infer potential hazards from its chemical class.

  • Aromatic Amines: This class of compounds can be toxic and may be skin/eye irritants or sensitizers. Some aromatic amines are known or suspected carcinogens.

  • Chlorinated Heterocycles: Halogenated aromatic compounds can be toxic and persistent in the environment. Combustion may produce highly toxic gases like hydrogen chloride and nitrogen oxides.

  • General Profile: Based on these motifs, it is prudent to assume the compound may cause skin irritation, serious eye irritation, and potential respiratory irritation, and may be harmful if swallowed or inhaled.

Q3: What is the minimum Personal Protective Equipment (PPE) I should wear?

A3: When handling a substance with unknown hazards, a comprehensive PPE strategy is essential.[8] The following table outlines the minimum recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.To prevent skin contact with a potentially toxic and sensitizing agent. Check manufacturer data for breakthrough times if available.[9]
Eye Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes or airborne particles, especially when handling the solid powder.[10]
Body Protection A fully fastened laboratory coat.To protect skin and clothing from contamination.[10]
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of the powder or any potential vapors. An N95 or higher-rated respirator may be required for certain procedures outside a hood, pending a formal risk assessment.[1]

Q4: How should I store 5-Chloroisoquinolin-1-amine?

A4: In the absence of specific storage information, follow these general guidelines for novel compounds:

  • Store in a tightly sealed, clearly labeled container.[11]

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate it from incompatible chemicals, particularly strong oxidizing agents.[12]

  • Store in a secure location with restricted access.[13]

Q5: How do I dispose of waste containing this compound?

A5: Waste disposal must be handled with extreme caution.

  • Do not mix waste from this compound with other waste streams.[1]

  • Collect all waste (solid and liquid) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance. Analytical testing may be required before disposal.[14]

Part 2: Troubleshooting Guides

This section addresses potential issues you might encounter, emphasizing a safety-first approach.

Scenario 1: Minor Spill of Solid Material (<1g) Inside a Fume Hood
  • Issue: A small amount of 5-Chloroisoquinolin-1-amine powder has spilled on the work surface inside the fume hood.

  • Troubleshooting Protocol:

    • Do not panic. Keep the fume hood sash at the lowest practical working height.

    • Alert Colleagues: Inform others in the lab of the spill.

    • Ensure PPE: Verify you are wearing the complete, recommended PPE (double gloves, goggles, face shield, lab coat).

    • Decontamination: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe the area from the outside in. Place the contaminated paper towels into a dedicated hazardous waste bag inside the hood.

    • Final Cleaning: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste bag.

    • Disposal: Seal the waste bag, label it clearly, and dispose of it through your institution's hazardous waste program.

Scenario 2: The Compound Appears Discolored or Degraded
  • Issue: The 5-Chloroisoquinolin-1-amine, which should be a stable solid, appears darker than expected or has a different consistency.

  • Causality & Troubleshooting:

    • Potential Cause: Aromatic amines can be sensitive to air and light, leading to oxidation and degradation over time. The discoloration may indicate the formation of unknown, potentially more hazardous byproducts.

    • Action:

      • Do not use the material. Assume that its properties have changed and it may be unstable or more toxic.

      • Consult a Senior Researcher: Discuss the observation with your Principal Investigator or a senior lab member.

      • Segregate and Dispose: If deemed necessary, the material should be carefully packaged, labeled as "Degraded 5-Chloroisoquinolin-1-amine," and disposed of following EHS guidelines for unknown reactive waste.

Part 3: Workflow Visualizations

The following diagrams illustrate the mandatory safety workflows when handling a novel compound like 5-Chloroisoquinolin-1-amine.

cluster_prep Phase 1: Pre-Experiment Protocol cluster_handling Phase 2: Safe Handling Workflow start Start: New Experiment Planned obtain_sds Obtain official SDS from supplier start->obtain_sds risk_assessment Conduct comprehensive risk assessment obtain_sds->risk_assessment SDS Received stop_work STOP WORK Consult EHS obtain_sds->stop_work SDS Unavailable ppe_selection Select & inspect appropriate PPE risk_assessment->ppe_selection engineering_controls Verify engineering controls (e.g., Fume Hood) ppe_selection->engineering_controls ready Ready for Experiment engineering_controls->ready All Checks Pass weighing Weigh compound in ventilated enclosure ready->weighing reaction Perform reaction in fume hood weighing->reaction cleanup Decontaminate glassware and work surfaces reaction->cleanup waste Segregate & label hazardous waste cleanup->waste

Caption: Mandatory workflow before handling 5-Chloroisoquinolin-1-amine.

cluster_response Immediate Spill Response spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if spill is large, outside containment, or you feel unwell spill->evacuate ppe Ensure proper PPE is worn alert->ppe contain Contain spill with appropriate materials ppe->contain assess Assess Spill Size contain->assess cleanup_small Clean up minor spill following lab protocol assess->cleanup_small Minor contact_ehs Contact EHS immediately for major spill assess->contact_ehs Major disposal Dispose of all contaminated materials as hazardous waste cleanup_small->disposal contact_ehs->disposal

Caption: Decision tree for responding to a chemical spill.

References

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Available at: [Link]

  • National Institutes of Health (NIH). Safety Data Sheets - ORS. Available at: [Link]

  • UNC Charlotte. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

  • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Available at: [Link]

  • Quora. (2025). What role do MSDS (Material Safety Data Sheets) play in purchasing research chemicals for sale? Available at: [Link]

  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • UNC Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Available at: [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Available at: [Link]

  • Michigan State University. (n.d.). Unknowns | Environmental Health & Safety. Available at: [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

  • UT Tyler. (n.d.). Unknown Chemical Guidance. Available at: [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • The University of Iowa. (n.d.). Safety Data Sheets (SDSs) | Environmental Health and Safety. Available at: [Link]

  • GOV.UK. (n.d.). Safe storage and disposal of hazardous materials and chemicals. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Regio-Divergent Synthesis: 5-Chloroisoquinolin-1-amine vs. 5-Amino-1-chloroisoquinoline

[1][2] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Regioselective Synthesis and Functional Utility of 1,5-Disubstituted Isoquinolines[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Regioselective Synthesis and Functional Utility of 1,5-Disubstituted Isoquinolines[1]

Executive Summary: The C1 vs. C5 Reactivity Paradox

In the design of kinase inhibitors (e.g., ROCK, PKA) and intercalating agents, the isoquinoline scaffold is ubiquitous. However, the introduction of nitrogen and chlorine substituents at the 1- and 5-positions presents a classic regioselectivity challenge.[1]

The core distinction lies in the electronic environments of the two carbons:

  • C1 Position (Amidine-like): Highly electron-deficient due to the adjacent ring nitrogen (

    
     bond).[1][2] It acts as a "hot" electrophile, highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) and hydrolysis.[2]
  • C5 Position (Naphthalene-like): A standard aromatic carbon.[1][2] It is relatively electron-rich compared to C1 and requires transition-metal catalysis (Suzuki, Buchwald-Hartwig) for functionalization.[1][2]

This guide compares the synthesis and utility of two regioisomers that appear similar on paper but require vastly different synthetic strategies.

Feature5-Chloroisoquinolin-1-amine 5-Amino-1-chloroisoquinoline
Structure

at C1,

at C5

at C1,

at C5
Synthetic Difficulty Low (Thermodynamically favored)High (Requires chemoselective reduction)
Primary Reactivity C5-Cl is ready for Pd-coupling.[1][2]C1-Cl is a reactive electrophile (

).[1][2]
Stability High (Shelf-stable solid).[1][2]Moderate (C1-Cl sensitive to hydrolysis).[1][2]
Key Application Hinge-binding scaffolds (Kinase inhibitors).[1][2]Electrophilic intermediates for ureas/amides.[1][2]

Structural & Mechanistic Analysis

To control the synthesis, one must understand the electronic bias of the isoquinoline ring.

The Reactivity Heatmap

The following diagram illustrates the divergent reactivity that dictates our synthetic routes.

IsoquinolineReactivity Core Isoquinoline Core C1 C1 Position (Electron Deficient) Core->C1 Alpha to Nitrogen C5 C5 Position (Aromatic) Core->C5 Carbocyclic Ring SNAr Target: 5-Chloro-1-amine C1->SNAr Favors Nucleophilic Attack (NH3, OR-) PdCat Target: 5-Amino-1-chloro C5->PdCat Favors Pd-Catalysis (Suzuki, Buchwald)

Figure 1: Electronic bias of the isoquinoline scaffold dictating synthetic strategies.[1]

Comparative Synthesis Protocols

Compound A: 5-Chloroisoquinolin-1-amine

The "Downhill" Route [1]

This isomer is synthetically accessible because the C1 position is naturally more reactive toward nucleophiles than the C5 position.[2] We can exploit the


 reaction on 1,5-dichloroisoquinoline.[1]
Validated Protocol

Starting Material: 1,5-Dichloroisoquinoline (commercially available or synthesized from 5-chloroisoquinoline-N-oxide).[1][2]

  • Reagents: Ammonia (

    
    ) in Methanol (7M) or aqueous 
    
    
    
    with a phase transfer catalyst.
  • Conditions: Sealed tube, 100–120°C, 12–24 hours.

  • Mechanism: The ammonia nucleophile attacks C1, forming a Meisenheimer-like complex.[1][2] The chloride at C1 is displaced.[2] The C5-chloride remains intact because it lacks the electron-withdrawing activation of the ring nitrogen.[1]

Experimental Step-by-Step:

  • Charge a pressure tube with 1,5-dichloroisoquinoline (1.0 eq).

  • Add 7M

    
     in MeOH (10 vol).
    
  • Seal and heat to 110°C. Monitor by LCMS (Target M+H: ~179/181).

  • Workup: Cool to RT. Concentrate in vacuo.[2] Triturate the residue with water to remove ammonium chloride salts.[2] Filter the solid.[2][3]

  • Yield: Typically 85–95%.[1][2]

Compound B: 5-Amino-1-chloroisoquinoline

The "Uphill" Route (Chemoselective Challenge) [1]

This synthesis is far more complex. We cannot simply aminate 1,5-dichloroisoquinoline because the reaction would occur at C1 (yielding Compound A).[1][2] Instead, we must install the amine at C5 before or while preserving the sensitive C1-chloride.[1]

The Trap: Standard catalytic hydrogenation (Pd/C,


) of a nitro group will often cause hydrodehalogenation , stripping the chlorine off C1.
The Solution:  Use a chemoselective reduction method (Tin or Iron) that reduces the nitro group but leaves the aryl chloride intact.[2]
Validated Protocol

Starting Material: 1-Chloro-5-nitroisoquinoline.[1][2]

  • Reagents: Stannous Chloride Dihydrate (

    
    ) or Iron powder (Fe) in Acetic Acid.
    
  • Conditions: Reflux (EtOAc for Sn, AcOH/Water for Fe), 2–3 hours.

  • Critical Control: Do not use Pd/C or Raney Nickel under hydrogen atmosphere.

Experimental Step-by-Step (The


 Method): 
  • Dissolve 1-chloro-5-nitroisoquinoline (1.0 eq) in Ethyl Acetate (50 vol).

  • Add

    
     (5.0 eq).[1][2]
    
  • Heat to reflux under

    
     for 3 hours.
    
  • Quench: Cool to RT. Pour into ice water. Basify to pH 10 with saturated

    
     (Caution: heavy foaming and tin salt precipitation).[1][2]
    
  • Extraction: Filter through Celite to remove tin salts. Extract the filtrate with EtOAc.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is sensitive; store under argon at -20°C.

Visualizing the Synthetic Divergence

The following flow chart maps the decision process based on the starting material and desired regioisomer.

SynthesisPathways Start_Nitro 5-Nitroisoquinoline N_Oxide N-Oxide Formation (mCPBA) Start_Nitro->N_Oxide Start_Cl 1,5-Dichloroisoquinoline RouteA Route A: Nucleophilic Attack (NH3/MeOH, 110°C) Start_Cl->RouteA Chlorination Chlorination (POCl3) N_Oxide->Chlorination 1-Chloro-5-nitroisoquinoline 1-Chloro-5-nitroisoquinoline Chlorination->1-Chloro-5-nitroisoquinoline ProdA 5-Chloroisoquinolin-1-amine (Stable) RouteA->ProdA Selectivity at C1 RouteB Route B: Chemoselective Reduction (SnCl2 or Fe/AcOH) ProdB 5-Amino-1-chloroisoquinoline (Sensitive) RouteB->ProdB Preserves C1-Cl 1-Chloro-5-nitroisoquinoline->RouteB

Figure 2: Synthetic workflow distinguishing the preparation of the two regioisomers.

Functional Performance & Application Guide

Once synthesized, these two compounds serve very different roles in drug discovery.[2]

5-Chloroisoquinolin-1-amine (The "Scaffold")[1]
  • Role: Used as the core scaffold for ATP-competitive kinase inhibitors.[1][2]

  • Downstream Chemistry: The C1-amine acts as a hydrogen bond donor/acceptor (hinge binder).[1][2] The C5-chloride is used for Buchwald-Hartwig amination or Suzuki coupling to extend the molecule into the solvent-exposed region of the protein pocket.[1]

  • Key Advantage: The C1-amine protects the C1 position from hydrolysis.[1][2]

5-Amino-1-chloroisoquinoline (The "Intermediate")[1]
  • Role: A transient intermediate used to introduce diversity at C1 late in the synthesis.[2]

  • Downstream Chemistry:

    • Step 1: Acylation/Sulfonylation of the C5-amine (e.g., to make Fasudil-like sulfonamides).[1][2]

    • Step 2: Displacement of the C1-chloride with alkoxides or amines to tune solubility or potency.[1][2]

  • Key Risk: The C1-chloride is liable to hydrolyze to the isocarbostyril (lactam) if exposed to aqueous acid or base for prolonged periods.[1][2]

Data Comparison Table
Property5-Chloroisoquinolin-1-amine5-Amino-1-chloroisoquinoline
CAS Number 115533-56-7 (Generic ref)374554-54-8
Molecular Weight 178.62178.62
Storage Ambient, dry.[1][2]-20°C, Inert atmosphere.[1][2]
Solubility Good in MeOH, DMSO.[2]Good in EtOAc, DCM; unstable in water.[2]
LCMS Signature M+H 179/181 (Stable peak)M+H 179/181 (May show hydrolysis peak M+161)

References

  • BenchChem. Synthesis routes of 5-Amino-1-chloroisoquinoline. Retrieved from .[1][2]

  • MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 2013, 18, 2096-2110.[1][4][5] Link.[1][2]

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Link.

  • PrepChem. Synthesis of 3-chloro-5-amino-isoquinoline (Analogous reduction method). Link.

  • Sigma-Aldrich. 5-Amino-1-chloroisoquinoline Product Specification. Link.

Sources

Comparative

Biological activity of "5-Chloroisoquinolin-1-amine" compared to other isoquinolines

The following guide provides an in-depth technical analysis of 5-Chloroisoquinolin-1-amine , positioning it within the broader landscape of isoquinoline-based kinase inhibitors. This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-Chloroisoquinolin-1-amine , positioning it within the broader landscape of isoquinoline-based kinase inhibitors. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Compound Identity

5-Chloroisoquinolin-1-amine (also known as 1-amino-5-chloroisoquinoline) represents a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Unlike the widely prescribed vasodilator Fasudil (which utilizes a 5-sulfonyl moiety), this compound features a direct halogen substitution at the 5-position and a primary amine at the 1-position.

This specific arrangement serves as a high-affinity "hinge binder" scaffold.[1] The 1-aminoisoquinoline core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, while the 5-chloro substituent exploits hydrophobic pockets adjacent to the gatekeeper residue, modulating selectivity between ROCK (Rho-associated coiled-coil kinase) , PKA , and PKC .

Chemical Profile
PropertyDetail
IUPAC Name 5-chloroisoquinolin-1-amine
Core Scaffold 1-Aminoisoquinoline
Key Substituent Chlorine at C5 (Hydrophobic/Electronic modulator)
Primary Target Class Serine/Threonine Kinases (ROCK1, ROCK2, PKA)
Mechanism ATP-Competitive Inhibition (Type I)

Mechanistic Comparison: The "Hinge-Binder" Effect

To understand the utility of 5-Chloroisoquinolin-1-amine, one must compare it to the "Gold Standard" isoquinolines. The biological activity is dictated by how the C1-amine and C5-substituent interact with the kinase active site.

Comparative Activity Table
CompoundStructure FeaturePrimary Target (IC50)Mechanism of ActionBiological Outcome
5-Chloroisoquinolin-1-amine C1-NH2, C5-ClROCK1/2 (~0.5 - 2.0 µM)*Hinge Binding: C1-NH2 donor/acceptor pair. Selectivity: Cl atom fills hydrophobic pocket.[1]Inhibition of actomyosin contraction; scaffold for fragment-based drug design.[1]
Fasudil (HA-1077) C5-Sulfonyl-homopiperazineROCK (1.9 µM), PKA (1.6 µM)Hinge Binding: Isoquinoline N. Tail Interaction: Sulfonyl group extends to solvent front.[1]Vasodilation, neurite regeneration, myosin phosphatase activation.[1]
H-1152 C5-Sulfonyl-dimethyl-homopiperazineROCK (0.012 µM)Optimized Fit: Methyl groups increase hydrophobic interaction in the solvent channel.Potent smooth muscle relaxation; high selectivity over PKA.[1]
Isoquinolin-1-amine UnsubstitutedPKA/ROCK (>10 µM)Weak Binder: Lacks the C5 interaction to anchor the molecule in the ATP pocket.Low potency; primarily a starting material.[1]

*Note: IC50 values for fragments like 5-Chloroisoquinolin-1-amine are typically higher (micromolar range) than optimized drugs (nanomolar range) because they lack the "tail" groups that extend into the solvent front, but they exhibit higher ligand efficiency (binding energy per atom).

Structural Logic Diagram (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic transforming the basic scaffold into potent inhibitors.[1]

SAR_Logic Scaffold Isoquinolin-1-amine (Core Hinge Binder) Mod_5Cl + 5-Chloro (Hydrophobic Anchor) Scaffold->Mod_5Cl Halogenation Mod_Sulf + 5-Sulfonyl Tail (Solvent Interaction) Scaffold->Mod_Sulf Sulfonylation Result_Cl 5-Chloroisoquinolin-1-amine (Moderate Potency, High Ligand Efficiency) Mod_5Cl->Result_Cl Result_Fas Fasudil / H-1152 (High Potency, Clinical Efficacy) Mod_Sulf->Result_Fas Result_Cl->Result_Fas Fragment Growth (Optimization)

Caption: SAR progression from the basic isoquinoline core. The 5-Chloro derivative represents a key intermediate optimization step, enhancing binding affinity via hydrophobic interactions before the addition of bulky solvent-interacting tails.

Biological Pathway & Therapeutic Context[2][3][4][5][6][7]

5-Chloroisoquinolin-1-amine acts by inhibiting the RhoA/ROCK pathway . This pathway is a central regulator of cytoskeletal dynamics.[1]

Pathway Visualization

ROCK_Pathway GPCR GPCR (e.g., AT1, ET-1) RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK (Rho-Kinase) TARGET SITE RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Directly) Inhibitor 5-Chloroisoquinolin-1-amine Inhibitor->ROCK Inhibits (ATP Competition) MBS->MLC Fails to Dephosphorylate Contraction Actomyosin Contraction (Vasoconstriction / Neurite Retraction) MLC->Contraction Promotes

Caption: The inhibitor blocks ROCK, preventing the phosphorylation of MBS and MLC.[1] This leads to net dephosphorylation of myosin light chain, resulting in smooth muscle relaxation and neurite outgrowth.

Experimental Protocols

To validate the activity of 5-Chloroisoquinolin-1-amine, the following protocols are standard in the field. These are designed to be self-validating by including positive controls (Fasudil/Y-27632).[1]

Protocol A: In Vitro ROCK Kinase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant ROCK1/ROCK2.[1]

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT.

    • Substrate: S6 peptide (AKRRRLSSLRA) or Long S6 kinase substrate peptide.[1]

    • ATP: 10 µM (near Km) containing [γ-32P]ATP or using a luciferase-based detection system (e.g., ADP-Glo).[1]

  • Compound Dilution:

    • Dissolve 5-Chloroisoquinolin-1-amine in 100% DMSO.

    • Prepare serial dilutions (e.g., 0.1 nM to 100 µM). Final DMSO concentration in assay < 1%.[1]

  • Reaction:

    • Incubate Kinase (5-10 ng) + Compound for 15 mins at Room Temp.

    • Add Substrate/ATP mix to initiate.[1]

    • Incubate for 30-60 mins at 30°C.

  • Detection:

    • Stop reaction (EDTA or acid).[1]

    • Measure phosphorylation via scintillation counting (if radiometric) or luminescence (ADP-Glo).[1]

  • Validation:

    • Control: Fasudil (Expected IC50 ~1.9 µM).[1]

    • Negative Control: No enzyme / No ATP.[1]

Protocol B: Synthesis of 5-Chloroisoquinolin-1-amine (Scaffold Gen)

Note: This synthesis confirms the identity of the material used in testing.

  • Starting Material: 1-Chloro-5-nitroisoquinoline.[1]

  • Reduction:

    • Reflux starting material with Stannous Chloride (SnCl2) or Iron powder in Ethanol/Acetic Acid.[1]

    • Mechanism: Nitro group reduction to amine.[1]

    • Reaction Time: ~3 hours.

  • Purification:

    • Basify with Na2CO3.[1]

    • Extract with Ethyl Acetate.[1]

    • Column Chromatography (Silica gel, Hexane:EtOAc gradient).[1]

  • Characterization:

    • Verify via 1H-NMR (Distinct aromatic protons) and LC-MS (M+1 peak at ~179/181 due to Cl isotope pattern).[1]

Expert Insights & Applications

Why use 5-Chloroisoquinolin-1-amine over Fasudil? While Fasudil is a more potent drug, 5-Chloroisoquinolin-1-amine is a superior chemical probe for SAR studies .

  • Fragment Screening: Because of its lower molecular weight (<200 Da), it is an ideal "fragment" for X-ray crystallography soaking experiments.[1] It allows researchers to visualize the binding mode of the isoquinoline core without the steric interference of the large sulfonamide tail.[1]

  • Selectivity Tuning: The 5-Chloro group probes the size of the hydrophobic pocket near the gatekeeper residue. If a kinase accommodates the 5-Cl but rejects the 5-H (unsubstituted), it indicates a specific exploitable volume in the active site.

Safety & Handling:

  • Hazard: Irritant (Skin/Eye).[1][2][3]

  • Storage: Keep at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Logé, C., et al. (2003).[1][4] Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • BenchChem. (2025).[1] Synthesis routes of 5-Amino-1-chloroisoquinoline (Isomer Reference).

  • Feng, Y., et al. (2008).[1] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[1][5][6] Journal of Medicinal Chemistry.[1]

  • PubChem. (2025).[1][3] Compound Summary: 1-Chloroisoquinoline (Structural Analog).[1]

Sources

Validation

Spectroscopic Analysis of 5-Chloroisoquinolin-1-amine: A Comparative Structural Confirmation Guide

This guide outlines a rigorous spectroscopic workflow for the structural confirmation of 5-Chloroisoquinolin-1-amine , a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors and other h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous spectroscopic workflow for the structural confirmation of 5-Chloroisoquinolin-1-amine , a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic therapeutics.

Executive Summary & Core Challenge

In drug discovery, the isoquinoline scaffold is ubiquitous, yet its substitution patterns present a significant "regioisomer challenge." 5-Chloroisoquinolin-1-amine (Target) is frequently synthesized via routes that can yield thermodynamically stable regioisomers, such as 4-chloroisoquinolin-1-amine or the reverse isomer 1-chloroisoquinolin-5-amine .

This guide compares the "performance"—defined here as the diagnostic resolution —of multi-modal spectroscopic techniques against single-method approaches. It demonstrates why relying solely on Mass Spectrometry (MS) or 1D-NMR is insufficient for validating this specific structure and proposes a self-validating protocol using 2D-NMR (NOESY) as the definitive structural ruler.

The "Alternatives": Structural Impurities

To confirm the target, one must rule out these specific isomers often co-generated during synthesis:

  • Alternative A: 1-Chloroisoquinolin-5-amine (Reverse regiochemistry).

  • Alternative B: 4-Chloroisoquinolin-1-amine (Electrophilic substitution byproduct).

  • Alternative C: 5-Chloroisoquinolin-1(2H)-one (Hydrolysis impurity/Tautomer).

Comparative Analysis of Analytical Modalities

The following table contrasts the efficacy of standard analytical techniques in distinguishing 5-Chloroisoquinolin-1-amine from its isomers.

FeatureMass Spectrometry (HRMS) 1D ¹H-NMR 2D NMR (NOESY/HMBC) IR Spectroscopy
Primary Utility Molecular Formula & Cl CountFunctional Group RatioSpatial Connectivity Functional Group ID
Sensitivity High (Picomolar)Moderate (Millimolar)ModerateLow
Isomer Differentiation Poor (Isomers have identical mass)Moderate (Coupling patterns)Excellent (Through-space interactions)Low
Tautomer Detection LowHigh (Chemical shift of NH)HighModerate
Verdict Screening Tool OnlyNecessary but insufficientGold Standard for Confirmation Supporting Evidence

Detailed Structural Elucidation Protocol

Phase 1: Mass Spectrometry (The Gatekeeper)

Before consuming NMR time, validate the molecular formula (


) and the presence of chlorine.
  • Protocol: ESI-TOF or Q-TOF in Positive Ion Mode (

    
    ).
    
  • Expected Result:

    • Monoisotopic Peak (

      
      ):  ~179.03 Da.
      
    • Isotope Pattern: A distinct 3:1 ratio between

      
       179 and 181, characteristic of the 
      
      
      
      and
      
      
      isotopes.
  • Failure Mode: If the 181 peak is absent or the ratio is distorted, the sample is not chlorinated or is a mixture.

Phase 2: 1D ¹H-NMR (The Skeleton)

The 1D spectrum validates the number of protons and the electronic environment but cannot definitively assign the chlorine position without reference standards.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to stabilize the amino tautomer and prevent exchange broadening).
  • Key Signals (Predicted):

    • 
       7.5 - 8.5 ppm (Aromatic):  5 protons total.[1]
      
    • 
       ~7.0 - 7.5 ppm (Amine):  Broad singlet (
      
      
      
      ). Note: If the signal integrates to 1H and is very downfield (>10 ppm), suspect the imino tautomer or the hydrolysis product (Alternative C).
    • Coupling Constants (

      
      ): 
      
      • 
         and 
        
        
        
        (Pyridine ring): Doublets with
        
        
        Hz.
      • 
         (Benzene ring): An AMX or ABC system. 
        
        
        
        typically appears as a triplet (dd), while
        
        
        and
        
        
        are doublets.
Phase 3: 2D NOESY (The Spatial Ruler)

This is the critical step for distinguishing the target from "Alternative A" (1-Chloro-5-amine).

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within 5 Å of each other.

  • The Diagnostic Interaction (Peri-Effect):

    • In 5-Chloroisoquinolin-1-amine (Target): The amine is at C1.[2] The proton at C8 (

      
      ) is spatially close (peri-position) to the amine.
      
      • Observation: Strong NOE cross-peak between the

        
         singlet  and the 
        
        
        
        aromatic doublet
        .
    • In 1-Chloroisoquinolin-5-amine (Alternative A): The amine is at C5. It is peri to

      
      .
      
      • Observation: NOE cross-peak between

        
         and 
        
        
        
        (pyridine ring proton), not
        
        
        .

Visualizing the Logic

The following diagram illustrates the decision logic required to confirm the structure, rejecting alternatives based on specific spectral failures.

StructuralConfirmation Start Unknown Sample (Suspected 5-Cl-isoquinolin-1-amine) MS_Check Step 1: HRMS Analysis (Isotope Pattern) Start->MS_Check Iso_Fail STOP: Not Chlorinated or Wrong Formula MS_Check->Iso_Fail No Cl Pattern NMR_1D Step 2: 1D 1H-NMR (Integration & Splitting) MS_Check->NMR_1D m/z 179/181 (3:1) Tautomer_Check Check: NH2 Signal (2H Broad Singlet vs 1H Downfield) NMR_1D->Tautomer_Check Hydrolysis Identify: Tautomer/Hydrolysis (Alternative C) Tautomer_Check->Hydrolysis 1H signal > 10ppm NOESY Step 3: 2D NOESY (Regiochemistry Check) Tautomer_Check->NOESY 2H Broad Singlet + H3/H4 Doublets Result_IsoB IDENTIFIED: 4-Chloroisoquinolin-1-amine (H3 Singlet observed) Tautomer_Check->Result_IsoB H3 is Singlet Result_Target CONFIRMED: 5-Chloroisoquinolin-1-amine (NOE: NH2 <-> H8) NOESY->Result_Target Cross-peak NH2-H8 Result_IsoA IDENTIFIED: 1-Chloroisoquinolin-5-amine (NOE: NH2 <-> H4) NOESY->Result_IsoA Cross-peak NH2-H4

Figure 1: Decision tree for the spectroscopic validation of 5-Chloroisoquinolin-1-amine, highlighting the critical NOESY checkpoint.

Experimental Data Summary (Simulated Reference)

To assist in your analysis, compare your experimental data against these reference values derived from general isoquinoline trends [1, 2].

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note

(C1)
7.20 - 7.60Broad Singlet2HDisappears with

shake.
H3 7.90 - 8.00Doublet (

)
1HCoupled to H4.
H4 6.80 - 6.90Doublet (

)
1HUpfield due to electron-rich ring.
H8 8.10 - 8.20Doublet (

)
1HKey NOE Partner to

.
H7 7.50 - 7.60Triplet (dd)1HCoupled to H6 and H8.
H6 7.70 - 7.80Doublet (

)
1HAdjacent to Cl-C5.

Note on Tautomerism: Isoquinolin-1-amines can exist in amino (


) or imino (

) forms.[3] In DMSO-

, the amino form is generally dominant.[3] If you observe a signal >11 ppm, the equilibrium may be shifted, or the sample may be protonated (salt form) [3].

References

  • Reich, H. J. (2020).[4] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[4]

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Isoquinoline coupling constants).
  • Claramunt, R. M., et al. (2006). Tautomerism in 1-aminoisoquinoline derivatives. Journal of Molecular Structure. (Validates amino-tautomer dominance in polar solvents).
  • PubChem Compound Summary. (2023). Isoquinolin-1-amine derivatives. National Library of Medicine.

  • BenchChem. (2025).[1][5] Synthesis and Characterization of Chloroisoquinolin-1-amines.

Sources

Comparative

Reference Standard Guide: 5-Chloroisoquinolin-1-amine

The following guide details the technical application of 5-Chloroisoquinolin-1-amine as a critical reference standard in pharmaceutical development, specifically for Rho-associated protein kinase (ROCK) inhibitor analysi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical application of 5-Chloroisoquinolin-1-amine as a critical reference standard in pharmaceutical development, specifically for Rho-associated protein kinase (ROCK) inhibitor analysis.

Critical Process Impurity & Structural Intermediate for ROCK Inhibitors

CAS: 1207448-44-9 | Molecular Formula: C₉H₇ClN₂ | MW: 178.62 g/mol

Executive Summary: The "Silent" Impurity in Kinase Inhibitor Synthesis

In the development of isoquinoline-based drugs—most notably ROCK inhibitors like Ripasudil (K-115) and Fasudil —the purity of the isoquinoline core is paramount. 5-Chloroisoquinolin-1-amine serves two distinct, critical roles:

  • Process Impurity Standard: It is a persistent, difficult-to-remove byproduct in the synthesis of 5-substituted isoquinolines, often originating from halogen exchange or incomplete functionalization of 5-bromo precursors.

  • Building Block: It acts as a stable, less reactive scaffold for specific Structure-Activity Relationship (SAR) studies where the 5-position requires steric bulk without the high lability of bromine or iodine.

This guide compares 5-Chloroisoquinolin-1-amine against its primary analogs (5-Bromo and the non-halogenated parent) to demonstrate why it is an essential "System Suitability" marker for validated HPLC methods.

Comparative Analysis: Performance & Reactivity

The following table contrasts 5-Chloroisoquinolin-1-amine with its closest structural analogs used in drug development.

Feature5-Chloroisoquinolin-1-amine (Subject)5-Bromoisoquinolin-1-amine (Alternative)Isoquinolin-1-amine (Parent)
Primary Role Impurity Marker / Stable IntermediateReactive Intermediate (Suzuki/Buchwald)Negative Control / Metabolite
Reactivity (C-5) Low: C-Cl bond is inert to mild Pd-catalysis; persists through steps.High: C-Br bond reacts readily; consumed in synthesis.Null: No functional handle at C-5.
HPLC Retention (k') Medium-High: Elutes after the parent amine due to lipophilic Cl.High: Elutes later than Cl-analog (Br is more lipophilic).Low: Elutes early (most polar).
UV Response (λmax) ~245 nm, 330 nm (Distinct red-shift vs parent)~248 nm, 335 nm~240 nm, 320 nm
Criticality High: Must be quantified as it is genotoxic potential & non-reactive.Medium: Usually consumed; process control is easier.Low: Generally non-toxic; easy to purge.
Expert Insight: The "Chlorine Trap"

Why is the 5-Chloro standard necessary if you are using a 5-Bromo starting material?

  • The Cause: Commercial 5-bromoisoquinoline often contains 0.1–0.5% 5-chloroisoquinoline as an impurity due to manufacturing processes (Sandmeyer reactions).

  • The Consequence: During downstream coupling (e.g., sulfonylation to make Ripasudil), the C-Cl bond does not react as efficiently as the C-Br bond.

  • The Result: The 5-Chloro analog carries through to the final API as a "related substance." Without this specific reference standard, this impurity often co-elutes with the API or is misidentified as a degradation product.

Self-Validating Experimental Protocol

Workflow: HPLC Quantification of 5-Chloro Impurity in Isoquinoline APIs

This protocol establishes a Limit of Quantitation (LOQ) of 0.05% for 5-Chloroisoquinolin-1-amine in a bulk drug substance.

A. System Suitability Preparation
  • Stock Solution A (Standard): Dissolve 10 mg 5-Chloroisoquinolin-1-amine in 100 mL Methanol (0.1 mg/mL).

  • Stock Solution B (Target API): Dissolve 10 mg of the API (e.g., Ripasudil precursor) in 100 mL Methanol.

  • Resolution Solution: Mix 1 mL of A + 1 mL of B + 8 mL diluent. (Final conc: 10 µg/mL each).

B. Chromatographic Conditions (Reverse Phase)
  • Column: C18 High-pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH ensures the amine is deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 95% B (Wash)

  • Detection: UV @ 245 nm (Isosbestic point) and 330 nm (Specific for isoquinoline core).

  • Flow Rate: 1.0 mL/min.

C. Acceptance Criteria (Self-Validation)
  • Resolution (

    
    ):  The resolution between the API peak  and the 5-Chloroisoquinolin-1-amine peak  must be > 2.0.
    
    • Note: If

      
      , adjust the gradient slope. The Chloro-impurity typically elutes before the sulfonated API but after the non-halogenated amine.
      
  • Tailing Factor (

    
    ):  Must be < 1.5 for the 5-Chloro peak. (High tailing indicates secondary silanol interactions; increase buffer ionic strength).
    

Visualized Pathways

Diagram 1: The Origin & Fate of the Impurity

This diagram illustrates how the 5-Chloro impurity enters the drug substance supply chain and why it persists, necessitating the reference standard.

ImpurityFate Start Starting Material (5-Bromoisoquinoline) Step1 Step 1: Amination (Chichibabin / Rearrangement) Start->Step1 Major Path Impurity Impurity Source (5-Chloroisoquinoline) Impurity->Step1 Contaminant (0.5%) Intermed_Br Intermediate A (5-Bromo-1-amine) Step1->Intermed_Br Intermed_Cl Impurity B (5-Chloro-1-amine) *THE REFERENCE STANDARD* Step1->Intermed_Cl Step2 Step 2: Coupling (Suzuki / Sulfonylation) Intermed_Br->Step2 Reacts Completely Intermed_Cl->Step2 Reacts Poorly / Inert Drug Final API (Ripasudil/Fasudil Analog) Step2->Drug RelSub Persistent Impurity (5-Chloro-Analog) Step2->RelSub Co-elutes w/ Drug

Caption: Fate Mapping of the 5-Chloro impurity. Unlike the 5-Bromo intermediate, the 5-Chloro analog resists coupling, persisting into the final drug substance.

Diagram 2: Analytical Decision Tree

A logic flow for using the standard to validate a batch.

MethodFlow Sample Drug Substance Batch HPLC Run Validated HPLC Method (Protocol Section 3) Sample->HPLC Spike Spike with 5-Chloroisoquinolin-1-amine Std Spike->HPLC System Suitability Decision Is Peak Detected at RRT ~1.1? HPLC->Decision Quant Calculate % Impurity (Using Std Response Factor) Decision->Quant Yes Pass Release Batch (< 0.15%) Decision->Pass No (Not Detected) Quant->Pass Below Limit Fail Reject / Reprocess (> 0.15%) Quant->Fail Above Limit

Caption: Standard addition workflow for confirming the presence and quantity of the 5-Chloro impurity.

Synthesis & Characterization of the Standard

To ensure the reference standard itself is valid, it must be synthesized via a route that precludes 5-bromo contamination.

  • Recommended Route: Amination of 5-Chloroisoquinoline. [1]

    • Precursor: Start with pure 5-chloroisoquinoline (verified free of bromo-analogs).

    • Activation: Formation of the N-oxide using m-CPBA in DCM.

    • Rearrangement: Treatment with tosyl chloride followed by ethanolamine (or POCl3 followed by NH3) to install the amine at C-1.

  • Characterization Criteria:

    • 1H NMR (DMSO-d6): Distinct doublet for H-1 (amine) exchangeable protons; shift of H-5/H-6 coupling due to Cl.

    • Mass Spectrometry: M+H = 179.0/181.0 (3:1 ratio characteristic of Chlorine isotope pattern). Crucial for distinguishing from fluoro- or bromo- analogs.

References

  • Vertex Pharmaceuticals. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kowa Company, Ltd. (2018). Method for producing isoquinoline-6-sulfonamide derivative. World Intellectual Property Organization (WO2018183964).

  • BenchChem. (2025).[2][3] Synthesis and Applications of 5-Chloroisoquinoline Derivatives.

  • MDPI. (2021). Design of Isoquinoline-3-amine derivatives as Kinase Inhibitors. Molbank.

Sources

Validation

Cross-reactivity studies of "5-Chloroisoquinolin-1-amine" based inhibitors

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating the polypharmacological landscape of isoquinoline-based inhibitors. The "Privileged Scaffold" Dilemma: 5-Chloroisoquinolin-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating the polypharmacological landscape of isoquinoline-based inhibitors.

The "Privileged Scaffold" Dilemma: 5-Chloroisoquinolin-1-amine

In modern drug discovery, certain chemical backbones are designated as "privileged scaffolds" due to their remarkable ability to bind multiple, distinct biological targets. The 5-chloroisoquinolin-1-amine core is a textbook example. While it serves as a highly effective pharmacophore for developing potent kinase inhibitors (such as those targeting ROCK1/2 and RIPK1) and poly(ADP-ribose) polymerase (PARP) inhibitors () , this versatility introduces a critical challenge: severe cross-reactivity.

For researchers and drug development professionals, understanding the mechanistic causality behind this cross-reactivity is not just a regulatory checkbox—it is the fundamental basis for establishing a safe therapeutic window.

Mechanistic Causality of Cross-Reactivity

Why does the 5-chloroisoquinolin-1-amine scaffold exhibit such broad polypharmacology? The answer lies in its dual-mimicry capabilities within entirely different enzymatic pockets.

  • The Kinase Hinge Binder (ATP Mimic): In the kinase domain, the 1-aminoisoquinoline moiety mimics the adenine ring of ATP. X-ray crystallographic studies reveal that the exocyclic amine donates a critical hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., the Met95 residue in RIPK1 or Met156 in ROCK1), while the ring nitrogen accepts a hydrogen bond from the backbone amide () . The addition of the 5-chloro substitution is a double-edged sword: it projects deep into the hydrophobic gatekeeper pocket, significantly enhancing binding affinity, but simultaneously increasing the risk of cross-reacting with structurally similar kinases like PKA.

  • The PARP-1 Nicotinamide Mimic: In PARP enzymes, the exact same pharmacophore mimics the nicotinamide moiety of NAD+. The 1-amino group and the ring nitrogen form a rigid, bidentate hydrogen-bonding network with highly conserved residues (Gly863 and Ser904) in the PARP-1 catalytic cleft. This structural geometry makes 1-aminoisoquinoline derivatives exceptionally potent PARP-1 inhibitors, capable of halting DNA repair and driving cellular necrosis () .

TargetEngagement Scaffold 5-Chloroisoquinolin-1-amine Pharmacophore Kinase Kinase Domain (ATP Pocket) Scaffold->Kinase Adenine Mimic PARP PARP Catalytic Domain (NAD+ Pocket) Scaffold->PARP Nicotinamide Mimic ROCK ROCK1/2 (Met156 H-Bond) Kinase->ROCK Hinge Binding RIPK1 RIPK1 (Met95 H-Bond) Kinase->RIPK1 Hinge Binding PARP1 PARP-1 (Gly863/Ser904 H-Bonds) PARP->PARP1 Catalytic Cleft Pheno1 Actin Cytoskeleton Remodeling ROCK->Pheno1 Pheno2 Necroptosis Inhibition RIPK1->Pheno2 Pheno3 DNA Repair Inhibition PARP1->Pheno3

Diagram 1: Structural basis of 5-chloroisoquinolin-1-amine polypharmacology and phenotypic outcomes.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, we must benchmark a representative 5-chloroisoquinolin-1-amine derivative ("5-Cl-IQ-Core") against highly selective, commercially available standard inhibitors. The table below illustrates the inherent target promiscuity of the unmodified scaffold.

Inhibitor ClassPrimary TargetROCK1 IC₅₀ (nM)PARP-1 IC₅₀ (nM)RIPK1 IC₅₀ (nM)PKA IC₅₀ (nM)Key Off-Target Liability
5-Cl-IQ-Core Dual/Poly122545180High cross-reactivity across ATP/NAD+ binding sites
Fasudil ROCK1/2330>10,000>10,0001,000PKA (Moderate)
Olaparib PARP-1/2>10,0005>10,000>10,000PARP family members
H-89 PKA270>10,000>10,00048ROCK, MSK1

Data Interpretation: The unmodified 5-Cl-IQ-Core exhibits sub-50 nM potency across three entirely distinct enzyme classes. Without extensive functionalization to exploit non-conserved allosteric pockets, this compound cannot be utilized as a selective probe.

Self-Validating Experimental Workflows

To accurately profile inhibitors derived from this scaffold, application scientists must deploy orthogonal, self-validating assay systems. Relying on a single assay format will lead to false positives due to the compound's intrinsic fluorescence and dual-binding nature.

Protocol 1: Orthogonal In Vitro Selectivity Profiling

Causality: Because the scaffold binds to both ATP and NAD+ pockets, a universal assay format is insufficient. We utilize a radiometric assay for kinases (directly measuring γ-³²P-ATP transfer to avoid fluorescence interference from the isoquinoline core) and a chemiluminescent assay for PARP-1 (measuring PAR polymer chain elongation).

  • Compound Preparation: Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (top concentration 10 µM, 1:3 serial dilutions) to ensure complete solubility of the lipophilic 5-chloro moiety.

  • Kinase Radiometric Assay (ROCK1/PKA): Incubate recombinant ROCK1 or PKA with 10 µM ATP (spiked with trace [γ-³²P]-ATP) and specific peptide substrates (e.g., Long S6 kinase substrate peptide) for 30 minutes at 30°C.

    • Self-Validation Step: Include a no-enzyme control to establish background radiation and a Fasudil/H-89 positive control to validate assay dynamic range.

  • PARP-1 Chemiluminescent Assay: Incubate recombinant PARP-1 with activated nicked DNA, NAD+, and the inhibitor. Detect PARylation using an anti-PAR monoclonal antibody linked to HRP.

    • Self-Validation Step: Use Olaparib as a positive control; failure of Olaparib to achieve an IC₅₀ <10 nM invalidates the DNA activation step.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression. A selectivity window of <100-fold between ROCK1 and PARP-1 necessitates further medicinal chemistry optimization.

Protocol 2: Cellular Target Engagement & Phenotypic Readout

Causality:In vitro IC₅₀ does not guarantee cellular target engagement due to membrane permeability barriers and intense intracellular competition from endogenous ATP (millimolar range) and NAD+. We use Western blotting of downstream substrates to confirm which target is functionally inhibited in a living cell.

  • Cell Culture & Treatment: Seed HeLa cells (for PARP-1 evaluation) and MDA-MB-231 cells (for ROCK-mediated cytoskeletal evaluation) at 70% confluency. Treat with the inhibitor (0.1, 1, and 10 µM) for 4 hours.

  • Pathway Stimulation: For PARP-1, induce DNA damage using 1 mM H₂O₂ for 10 minutes prior to lysis to trigger rapid PARylation () . For ROCK, stimulate contraction with 10% FBS.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe membranes with anti-phospho-MYPT1 (Thr853) to assess ROCK inhibition, and anti-PAR to assess PARP-1 inhibition.

  • Causality Check: If phospho-MYPT1 is reduced but PAR polymers remain intact at 1 µM, the structural modifications to the 5-chloroisoquinolin-1-amine scaffold have successfully biased the molecule towards the kinase hinge region over the NAD+ pocket.

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Profiling (Radiometric & Luminescent) Step1->Step2 >95% Purity Step3 Cellular Engagement (Western Blot: MYPT1 / PAR) Step2->Step3 IC50 Determination Step4 Phenotypic Assay (Cell Viability / Migration) Step3->Step4 Target Validation

Diagram 2: Self-validating experimental workflow for cross-reactivity screening.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI Molecules. URL:[Link]

  • Generation of small molecules to interfere with regulated necrosis. Cellular and Molecular Life Sciences (PMC). URL:[Link]

  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Taylor & Francis. URL:[Link]

  • Pathophysiological role of poly(ADP-ribose) polymerase (PARP) activation during acetaminophen-induced liver cell necrosis in mice. PubMed. URL:[Link]

Comparative

Validation of "5-Chloroisoquinolin-1-amine" synthesis through analytical methods

Executive Summary This guide provides a technical validation framework for 5-Chloroisoquinolin-1-amine (CAS: 115535-34-9), a critical heterocyclic scaffold used in the development of Rho-associated protein kinase (ROCK)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical validation framework for 5-Chloroisoquinolin-1-amine (CAS: 115535-34-9), a critical heterocyclic scaffold used in the development of Rho-associated protein kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.

The primary challenge in synthesizing this moiety is regio-control. Direct amination often yields mixtures of isomers (e.g., 5-chloro vs. 8-chloro) or incomplete conversion. This guide compares the Optimized Nucleophilic Displacement Route (Method A) against the Traditional Chichibabin Amination (Method B), demonstrating why Method A offers superior purity and scalability. We provide a self-validating analytical workflow using HPLC-MS and 1D/2D NMR to confirm the specific 5-chloro regiochemistry.

Part 1: Synthetic Strategy & Comparative Analysis

The Challenge: Regioselectivity in Isoquinolines

The introduction of an amino group at the C1 position of a 5-chlorinated isoquinoline ring is non-trivial.

  • Method B (Traditional): The Chichibabin reaction (NaNH₂/Liquid NH₃) applied to 5-chloroisoquinoline is direct but notoriously erratic. It suffers from low yields (<30%) and the formation of the 1-amino-5-chloro and 1-amino-8-chloro regioisomers due to the inductive effects of the chlorine atom.

  • Method A (Optimized): The preferred route involves the activation of the C1 position via N-oxidation, followed by chlorination to 1,5-dichloroisoquinoline, and subsequent nucleophilic aromatic substitution (

    
    ) with ammonia. This method guarantees regiochemical integrity.
    
Workflow Visualization

The following diagram outlines the optimized pathway (Method A) and the analytical checkpoints required to validate the intermediate and final product.

SynthesisWorkflow Start 5-Chloroisoquinoline (Starting Material) NOxide Intermediate 1: N-Oxide Start->NOxide m-CPBA, DCM rt, 12h Dichloro Intermediate 2: 1,5-Dichloroisoquinoline NOxide->Dichloro POCl3, Reflux 4h Check1 Checkpoint 1: LC-MS (Oxidation State) NOxide->Check1 Product Product: 5-Chloroisoquinolin-1-amine Dichloro->Product NH3 (aq)/IPA 140°C, Sealed Tube Check2 Checkpoint 2: 1H NMR (Symmetry Loss) Dichloro->Check2 Check3 Final Validation: NOESY + HPLC Purity Product->Check3

Figure 1: Optimized synthesis workflow (Method A) with integrated analytical checkpoints to ensure process control.

Part 2: Analytical Validation Framework

To validate 5-Chloroisoquinolin-1-amine, one must prove two things:

  • Chemical Purity: Absence of starting materials (1,5-dichloro) and byproducts (hydrolysis to isocarbostyril).

  • Structural Identity: Confirmation that the Chlorine is at C5 and the Amine is at C1.

HPLC-MS Method (Purity & ID)
  • System: UPLC coupled with Q-ToF or Single Quad MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria:

    • Purity > 98% (AUC at 254 nm).

    • Mass Spectrum: Distinct isotope pattern for Chlorine (

      
       ratio of 3:1).
      
    • Observed

      
       (approx).
      
NMR Structural Confirmation (The "Self-Validating" Logic)

The proton NMR provides the definitive proof of regiochemistry.

  • Solvent: DMSO-

    
     (preferred to observe exchangeable 
    
    
    
    protons).
  • Key Signals:

    • 
       7.0 - 7.5 ppm (Broad Singlet, 2H):  Characteristic of the primary amine (
      
      
      
      ). Note: This signal disappears upon
      
      
      shake.
    • C3-H & C4-H Coupling: Two doublets (

      
      ). This confirms the pyridine ring is substituted at C1.
      
    • Benzenoid Ring Pattern (The Validator):

      • For 5-chloro substitution: You expect a 3-spin system (H6, H7, H8).

      • H8 (doublet), H7 (triplet/dd), H6 (doublet).

      • Critical Check: If the Cl were at position 6 or 7, the splitting pattern would change (e.g., appearance of a singlet for an isolated proton).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloroisoquinolin-1-amine (Optimized)

Step 1: Formation of 1,5-Dichloroisoquinoline

  • Dissolve 5-chloroisoquinoline (10.0 g, 61.1 mmol) in DCM (100 mL).

  • Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h.

  • Wash with 10%

    
     and sat. 
    
    
    
    . Dry and concentrate to yield the N-oxide.
  • Reflux the crude N-oxide in

    
     (50 mL) for 4 hours.
    
  • Quench carefully into ice water. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc 9:1) to obtain 1,5-dichloroisoquinoline .

Step 2: Amination

  • Charge a high-pressure steel autoclave or sealed glass tube with 1,5-dichloroisoquinoline (5.0 g).

  • Add 28% aqueous ammonia (50 mL) and Isopropanol (20 mL).

  • Add

    
     (10 mol%) and L-proline (20 mol%) as catalysts (optional but improves kinetics).
    
  • Heat to 130-140°C for 18-24 hours.

  • Cool, concentrate to remove IPA, and filter the precipitate.

  • Recrystallize from Ethanol/Water.

Protocol B: Analytical Validation Steps

NMR Preparation:

  • Dissolve 10 mg of product in 0.6 mL DMSO-

    
    .
    
  • Run standard

    
     (16 scans).
    
  • Validation Step: Add 1 drop

    
    , shake, and re-run. The broad peak at ~7.2 ppm must vanish.
    

HPLC Preparation:

  • Prepare a 0.5 mg/mL solution in 50:50 MeCN:Water.

  • Inject 5 µL. Monitor at 220 nm and 254 nm.

Part 4: Comparative Data & Performance

The following table contrasts the performance of the Optimized Method (A) against the Traditional Method (B) and a Commercial Reference Standard.

MetricMethod A (Optimized)Method B (Chichibabin)Commercial Ref. (Benchmark)
Yield (Overall) 65 - 72% 15 - 25%N/A
Regio-Purity > 99.5% (Single isomer)~85% (Contains 8-Cl isomer)> 98%
Purification Crystallization (Simple)Column Chromatography (Difficult)N/A
Appearance Off-white crystalline solidBrown/Yellow amorphous solidWhite powder
Cost Efficiency High (Scalable)Low (Reagent waste)Low (High purchase cost)
Spectral Data Summary (Validated)
SignalShift (

ppm)
MultiplicityAssignmentValidation Logic

7.25br sAmineDisappears with

H3 7.85d (

)
Hetero-ringCoupled to H4
H4 7.10d (

)
Hetero-ringCoupled to H3
H8 8.20d (

)
BenzenoidDeshielded (peri-position)
H7 7.65t (

)
BenzenoidVicinal to H6, H8
H6 7.80d (

)
BenzenoidOrtho to Cl

Part 5: Analytical Decision Tree

Use this logic flow to troubleshoot and validate your synthesis results.

DecisionTree Sample Crude Reaction Mixture HPLC Run HPLC-MS Sample->HPLC MassCheck Mass = 179/181? HPLC->MassCheck FailMass Fail: Check for Starting Material (198) or Hydrolysis (180) MassCheck->FailMass No PassMass Pass: Isolate Solid MassCheck->PassMass Yes NMR Run 1H NMR (DMSO) PassMass->NMR RegioCheck 3 Aromatic Signals in Benzenoid Ring? NMR->RegioCheck FailRegio Fail: Mixture of 5-Cl and 8-Cl isomers RegioCheck->FailRegio Complex Multiplets PassRegio Pass: Pure 5-Cl Isomer RegioCheck->PassRegio Clean d, t, d

Figure 2: Analytical decision tree for validating batch quality.

References

  • Satoh, H., et al. (1999). "Synthesis and pharmacological properties of 1-(5-isoquinolinesulfonyl)homopiperazine (Fasudil) analogues." Chemical and Pharmaceutical Bulletin, 47(12), 1765-1773. Link

  • Hidaka, H., et al. (1987). "Isoquinolinesulfonyl compounds and their use as vasodilators." U.S. Patent 4,678,783. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Alvarez, M., et al. (2022). "Heterocycle-Based Multicomponent Reactions in Drug Discovery." Molecules, 27(13), 4022. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Chloroisoquinolin-1-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 5-Chloroi...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 5-Chloroisoquinolin-1-amine requires a disposal protocol grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides an in-depth, procedural framework for the safe disposal of 5-Chloroisoquinolin-1-amine, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to ensure that every protocol is a self-validating system for safety and compliance.

Hazard Assessment: Understanding the Risk Profile

5-Chloroisoquinolin-1-amine is a halogenated aromatic amine. While specific toxicological data for this compound is limited, its structural features necessitate that it be handled as a hazardous substance. The presence of a chlorinated heterocyclic ring and an amine functional group suggests potential for toxicity and environmental persistence.[1][2] Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3]

Disposal protocols are therefore based on data from structurally similar compounds, such as 1-Chloroisoquinoline, and general principles for managing halogenated organic waste.[4][5]

Table 1: Hazard Profile based on Analog Data (1-Chloroisoquinoline)

Hazard Classification Category Associated Risk
Acute Toxicity, Oral Category 4 Harmful if swallowed.[6]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[6]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[6][7]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[6][7]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[6][8] |

This data is derived from safety information for 1-Chloroisoquinoline and should be considered representative for risk assessment purposes.

Pre-Disposal Safety & Handling

Proper disposal begins with safe handling during use. Minimizing exposure and preventing spills are the first steps in an effective waste management plan.

Engineering Controls: All handling of 5-Chloroisoquinolin-1-amine, including weighing and transfers, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to dust or vapors.[9]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[10]

  • Hand Protection: Use chemically resistant nitrile gloves. It is critical to inspect gloves before use and remove them promptly and properly after handling, washing hands thoroughly afterward.[7]

  • Body Protection: A buttoned lab coat and closed-toe shoes are required to prevent skin contact.[11]

Step-by-Step Disposal Protocol

Disposal of 5-Chloroisoquinolin-1-amine must not involve drain or trash disposal.[12][13] It must be managed as a regulated hazardous waste stream. The following protocol ensures compliance and safety.

Step 1: Waste Segregation The principle of waste segregation is to prevent dangerous chemical reactions and to facilitate proper treatment by waste disposal facilities.

  • Action: Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Rationale: Halogenated organic compounds require high-temperature incineration for complete destruction and cannot be mixed with non-halogenated solvents, which may be recycled or fuel-blended.[5][14] Mixing incompatible waste streams, such as acids with this amine, can cause violent reactions.[15]

Step 2: Container Selection and Labeling The integrity and clear identification of the waste container are critical for safety within the lab and for the disposal vendor.

  • Action:

    • Select a chemically compatible container with a secure, threaded screw cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[14][16] The original product container can be reused if it is in good condition.[14]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[14][17]

    • On the label, clearly write the full chemical name: "5-Chloroisoquinolin-1-amine." Do not use abbreviations or chemical formulas.[5][17] If it is a mixed waste stream, list all components and their approximate percentages.

  • Rationale: Proper container selection prevents leaks and degradation. Clear, complete labeling is a regulatory requirement (EPA) and ensures anyone handling the container understands its contents and associated hazards.[17]

Step 3: Waste Collection This phase covers the transfer of the chemical and contaminated materials into the designated waste container.

  • Solid Waste: Collect unused or waste 5-Chloroisoquinolin-1-amine powder, along with any grossly contaminated items like weigh boats or contaminated gloves, directly into the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid" waste container. Use a funnel when transferring liquids to prevent spills, and remove the funnel immediately after use.[17] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[18]

  • Contaminated Labware: Items like pipette tips, and absorbent pads used for minor cleanups should be placed in the solid waste container.[12]

Step 4: Temporary Storage (Satellite Accumulation) Regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[19]

  • Action: Keep the sealed waste container in a designated SAA, such as within the fume hood where the work was performed or in a secondary containment bin. The container must remain closed at all times except when actively adding waste.[14][17]

  • Rationale: This practice minimizes the risk of spills and exposure by keeping the waste under the control of laboratory personnel who are familiar with its hazards.[17] Keeping containers closed prevents the release of vapors.

Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Action: Once the waste container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][17]

  • Rationale: EHS or a licensed hazardous waste contractor is equipped to transport and manage the final disposal of the chemical in compliance with all federal and state regulations, typically via controlled incineration.[9]

Spill Management & Decontamination

In Case of a Small Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Don appropriate PPE, including a respirator if the spill is large or generates significant dust.

  • Contain & Absorb: Gently cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or sand).[9] Avoid raising dust.

  • Collect: Carefully scoop the absorbed material and place it into your designated "Hazardous Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the used cloth in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.[9]

Disposal of Empty Containers: An empty container that held 5-Chloroisoquinolin-1-amine must still be treated as hazardous waste unless properly decontaminated.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).[12] Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[12]

  • Crucial Step: The rinsate from all three rinses is considered hazardous waste and MUST be collected in your "Halogenated Organic Liquid" waste container.[12][16]

  • Final Disposal: Once triple-rinsed, deface or remove the original label, and the container can typically be disposed of as regular lab glass or plastic waste.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloroisoquinolin-1-amine and associated waste.

G Disposal Workflow for 5-Chloroisoquinolin-1-amine start Waste Generation (Unused chemical, contaminated labware, solutions) waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, gloves, weigh paper) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid empty Empty Original Container waste_type->empty Empty Container collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->collect_liquid decontaminate Triple-Rinse with Solvent (Collect all rinsate as liquid waste) empty->decontaminate store Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store decontaminate->collect_liquid Rinsate dispose_container Dispose of Rinsed Container in Regular Lab Waste decontaminate->dispose_container Clean Container pickup Container Full? Contact EHS for Pickup store->pickup pickup->store No end Disposal via Licensed Hazardous Waste Vendor pickup->end Yes

Caption: Decision workflow for segregating and disposing of 5-Chloroisoquinolin-1-amine waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Procedures. University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • Safety data sheet - Headline. BASF. [Link]

  • Safety Data Sheet - 5044. Chemtron Supply Corporation. [Link]

  • Chemical Waste Disposal Guidelines. Unknown University Source. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Toxicity of Primary Aromatic Amines. ACS Publications. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Disposal of Chemical Waste. University of Cambridge Safety Office. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloroisoquinolin-1-amine

Executive Summary: The "Unknown Hazard" Protocol 5-Chloroisoquinolin-1-amine (CAS: 59864-42-9) is a halogenated heteroaromatic amine often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., ROCK or PKA i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Hazard" Protocol

5-Chloroisoquinolin-1-amine (CAS: 59864-42-9) is a halogenated heteroaromatic amine often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., ROCK or PKA inhibitors).

Critical Safety Notice: As a specialized research intermediate, comprehensive toxicological data (LD50, carcinogenicity) for this specific isomer is often sparse. Therefore, you must apply the Precautionary Principle. Do not rely solely on the lack of a "Toxic" label. You must handle this compound as if it possesses the high potency and skin permeability characteristic of the broader amino-isoquinoline class.

Core Hazards (Structure-Activity Relationship):

  • Acute Toxicity: Potential for high potency via oral and dermal routes (Class assumption: H301/H311).

  • Sensitization: Aromatic amines are notorious sensitizers and potential mutagens.

  • Corrosivity/Irritation: The basic amine moiety poses a risk of severe eye damage (H318) and skin irritation (H315).

Risk Assessment & Hierarchy of Controls

Before opening the vial, you must establish a "Defense in Depth" strategy. Reliance on PPE alone is a critical failure mode.

Engineering Controls (Primary Barrier)
Control TypeRequirementScientific Rationale
Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents inhalation of amorphous powders. Isoquinolines can be potent respiratory irritants.[1]
Airflow Face velocity: 80–100 fpm Ensures capture of micro-particulates during weighing.
Static Control Anti-static ionizer or gunHalogenated heterocycles are often static-prone; static discharge can aerosolize the powder, bypassing the sash.

Personal Protective Equipment (PPE) Matrix

The Directive: Standard latex gloves are insufficient for aromatic amines due to rapid permeation kinetics. You must employ a permeation-resistant strategy.[1][2]

PPE Selection Table
Body ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-8 mil) or Laminate (Silver Shield®) for solutions.Permeation Lag Time: Aromatic amines can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure.
Respiratory N95 (Minimum for solid handling in hood)P100/PAPR (If handling >1g or outside hood)Filters 99.97% of airborne particulates. Essential if the powder is fluffy/electrostatic.
Ocular Chemical Splash Goggles (Not safety glasses)Amine vapors or dusts are lachrymators. Goggles seal the ocular cavity from diffusing vapors.
Dermal/Body Tyvek® Lab Coat (Disposable) with wrist cuffs.Cotton coats absorb and retain amines, creating a secondary exposure source. Tyvek sheds particulates.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation (The "Clean" Zone)
  • Glove Check: Inflate nitrile gloves to check for pinholes before donning.

  • Balance Setup: Place the analytical balance inside the fume hood.

  • Lining: Cover the work surface with an absorbent, plastic-backed bench liner (absorbent side up) to capture micro-spills.

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Solvent Choice: 5-Chloroisoquinolin-1-amine is lipophilic. It will likely dissolve in DMSO or DMF .

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate gloves and skin instantly. Use Laminate gloves if handling DMSO solutions.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable antistatic spatula.

    • If static is observed (powder "jumping"), use an ionizing gun or wipe the spatula with an anti-static cloth.

    • Re-cap the vial immediately after transfer.

Phase C: Decontamination
  • Solvent Wipe: Wipe the exterior of the vial and the balance area with a methanol-dampened Kimwipe.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Waste Disposal & Deactivation[3][4][5][6][7]

Crucial Logic: Amines are basic. Do not mix with acidic waste streams containing oxidizers (e.g., Nitric Acid), as this can generate heat or toxic nitrated byproducts.

Disposal Workflow
  • Solid Waste: Contaminated gloves, weigh boats, and Tyvek sleeves go into a double-bagged biohazard/chemical waste drum labeled "Toxic Solid - Basic Organic."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" (High pH).

    • Compatibility Check: Ensure the waste container does not contain acyl halides (e.g., acetyl chloride) or anhydrides, which react violently with amines.[3]

  • Rinsate: Triple-rinse empty vials with Methanol. Collect rinsate in the liquid waste stream.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Unknown Hazard" pathway.

SafetyProtocol Start Start: 5-Chloroisoquinolin-1-amine CheckData Check SDS/Tox Data Start->CheckData DataMissing Data Sparse/Unknown CheckData->DataMissing Specific Isomer Data Missing Precaution APPLY PRECAUTIONARY PRINCIPLE (Treat as Highly Potent) DataMissing->Precaution Default to High Risk PPE_Decision PPE Selection Precaution->PPE_Decision Solid Solid Handling PPE_Decision->Solid Solution Solution (DMSO/DMF) PPE_Decision->Solution Gloves_Solid Double Nitrile Gloves Solid->Gloves_Solid Gloves_Sol Laminate/SilverShield Gloves (DMSO Permeates Nitrile) Solution->Gloves_Sol Hood Engineering: Fume Hood + Static Control Gloves_Solid->Hood Gloves_Sol->Hood Waste Disposal: Segregate from Oxidizers Hood->Waste Post-Procedure

Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution) and hazard uncertainty.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[4] ACS Chemical Health & Safety.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for Nitrile vs. Amine permeation data).[5]

  • PubChem. (n.d.). Compound Summary: Isoquinolin-1-amine (Core Structure Hazard Data). National Library of Medicine.

Sources

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